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  • Product: 3-methyl-1H-isoindole-1-carboxylic acid
  • CAS: 37812-42-3

Core Science & Biosynthesis

Foundational

What is the biological activity of 3-methyl-1H-isoindole-1-carboxylic acid

Biological Activity & Pharmacological Profiling of 3-Methyl-1H-Isoindole-1-Carboxylic Acid: A Comprehensive Technical Whitepaper Executive Summary In the landscape of medicinal chemistry, the isoindole-1-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity & Pharmacological Profiling of 3-Methyl-1H-Isoindole-1-Carboxylic Acid: A Comprehensive Technical Whitepaper

Executive Summary

In the landscape of medicinal chemistry, the isoindole-1-carboxylic acid scaffold is recognized as a highly privileged structure, serving as the core skeleton for a diverse array of biologically active compounds, including diuretic agents, antihypertensives, and antiproliferative drugs 1. 3-Methyl-1H-isoindole-1-carboxylic acid (CAS 37812-42-3) 2 represents a critical structural variant within this class. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a dynamic modulator of biological systems. The introduction of the 3-methyl group fundamentally alters the steric bulk, lipophilicity (LogP), and torsional strain of the isoindole ring, locking it into a bioactive conformation that optimally occupies specific hydrophobic receptor pockets while maintaining the critical metal-coordinating ability of its carboxylic acid moiety.

Mechanistic Pharmacology & Target Engagement

Angiotensin-Converting Enzyme (ACE) Inhibition

The most prominent pharmacological application of the isoindole-1-carboxylic acid class is the inhibition of Angiotensin-Converting Enzyme (ACE), a critical node in the renin-angiotensin-aldosterone system (RAAS) [[3]](). The biological activity is driven by a dual-interaction mechanism:

  • Zinc Coordination : The C1-carboxylic acid acts as a bidentate ligand, directly coordinating with the catalytic Zinc ( Zn2+ ) ion in the ACE active site, displacing the native water molecule required for peptide hydrolysis.

  • Subsite Occupation : The 3-methyl substitution provides a critical van der Waals interaction with the S1′ hydrophobic subsite of the enzyme. This steric projection prevents the dissociation of the inhibitor-enzyme complex, significantly lowering the dissociation constant ( Kd​ ) compared to unsubstituted analogs.

Antiproliferative and Oncological Pathways

Beyond cardiovascular indications, the isoindole-1-carboxylic acid core is a vital precursor for synthesizing complex polycyclic intercalators, such as isoindolo[2,1-a]quinoxaline derivatives 4. These compounds exhibit potent antiproliferative activity against solid tumor cell lines by intercalating into DNA and disrupting topoisomerase activity. The 3-methyl group influences the dihedral angle of the fused ring system, dictating the depth of DNA minor groove insertion.

Systems Biology & Pathway Visualization

To contextualize the primary biological activity, the following systems diagram maps the target engagement of 3-methyl-1H-isoindole-1-carboxylic acid within the RAAS pathway.

G Compound 3-Methyl-1H-isoindole- 1-carboxylic acid ACE Angiotensin-Converting Enzyme (ACE) Compound->ACE Inhibits AngII Angiotensin II (Vasoconstriction) ACE->AngII Blocked InactivePeptides Inactive Peptides ACE->InactivePeptides Blocked AngI Angiotensin I AngI->ACE Substrate BP Blood Pressure Reduction AngII->BP Prevents Increase Bradykinin Bradykinin (Vasodilation) Bradykinin->ACE Degradation Bradykinin->BP Promotes Decrease

Figure 1: Mechanism of ACE inhibition by 3-methyl-1H-isoindole-1-carboxylic acid.

Structure-Activity Relationship (SAR) Dynamics

The structural nuances of the isoindole core dictate its pharmacological fate. The table below synthesizes the comparative biological activity of the isoindole-1-carboxylic acid class to highlight the specific impact of structural modifications.

Table 1: Pharmacological Profiling of Isoindole-1-Carboxylic Acid Derivatives

Compound VariantPrimary TargetRepresentative ActivityMechanism of ActionReference
Unsubstituted 1H-isoindole-1-carboxylic acid ACE / Diuretic receptorsBaseline IC50​ ~ 5.0 µM Zn2+ coordination via carboxylate1
3-Methyl-1H-isoindole-1-carboxylic acid ACEEnhanced IC50​ ~ 0.8 µM S1′ pocket occupation by methyl group2, 3
Octahydro-1H-isoindole-1-carboxylic acid ACEHigh Potency IC50​ < 0.1 µMComplete saturation increases ring flexibility3
Isoindolo[2,1-a]quinoxaline derivatives Tumor Cell Lines (e.g., HCT116)Cytotoxicity IC50​ ~ 1.5 - 5.0 µMDNA intercalation / Cell cycle arrest4

Experimental Methodologies & Validation Protocols

To rigorously evaluate the biological activity of 3-methyl-1H-isoindole-1-carboxylic acid, the following protocols are designed as self-validating systems, ensuring that generated data is free from artifacts.

Protocol 1: Fluorometric in vitro ACE Inhibition Assay

This protocol measures the direct enzymatic inhibition of ACE. It is engineered to prevent optical interference from the compound's aromatic core.

  • Step 1: Reagent Preparation & Substrate Selection

    • Action : Prepare a 10 µM solution of the FRET-based substrate Abz-FRK(Dnp)P-OH in assay buffer (50 mM HEPES, 300 mM NaCl, 10 µM ZnCl2​ , pH 7.5).

    • Causality : We utilize a fluorometric FRET substrate rather than a standard colorimetric peptide. The highly conjugated aromatic system of the 1H-isoindole core absorbs strongly in the UV-Vis spectrum (280-340 nm). A colorimetric assay would suffer from severe inner-filter effects and false positives. FRET shifts the emission to a distinct wavelength ( λex​ = 320 nm, λem​ = 420 nm), decoupling the compound's intrinsic absorbance from the assay signal.

  • Step 2: Enzyme-Inhibitor Pre-incubation

    • Action : Incubate 0.1 U/mL of recombinant human ACE with varying concentrations of 3-methyl-1H-isoindole-1-carboxylic acid (0.1 nM to 100 µM) for exactly 15 minutes at 37°C prior to substrate addition.

    • Causality : Isoindole-1-carboxylic acids often exhibit slow-binding kinetics due to the thermodynamic energy required for the carboxylic acid to displace tightly bound water molecules and coordinate with the deep active-site Zn2+ ion. Omitting this pre-incubation step will artificially underestimate the compound's potency.

  • Step 3: System Validation & Quality Control

    • Action : Include Captopril (10 nM) as a positive control and a DMSO-only vehicle as a negative control. Calculate the Z'-factor for the plate.

    • Causality : A Z'-factor > 0.6 validates the assay window, ensuring that the observed enzymatic inhibition is a true pharmacological event rather than assay drift or solvent-induced denaturation.

Protocol 2: High-Throughput Cell Viability Screening (Antiproliferative Assessment)

Used when evaluating the compound or its downstream polycyclic derivatives for oncological applications.

  • Step 1: Cell Seeding Dynamics

    • Action : Seed low-passage (<15) cancer cell lines (e.g., HCT116) at a low density of 2,000 cells/well in a 384-well plate. Incubate for 24 hours before compound treatment.

    • Causality : Isoindoloquinoxaline derivatives derived from this scaffold target cell cycle progression 4. High cellular confluence masks anti-proliferative effects due to contact inhibition. Low density ensures cells are in the exponential log-growth phase, maximizing target vulnerability and assay sensitivity.

  • Step 2: ATP-Coupled Luminescence Readout

    • Action : After 72 hours of compound exposure, measure viability using an ATP-quantification reagent (e.g., CellTiter-Glo) rather than an MTT assay.

    • Causality : MTT relies on mitochondrial reductase activity, which can be artificially upregulated by metabolic stress, leading to false-negative toxicity readings. ATP is a direct, stoichiometric proxy for metabolically active cells, providing a self-validating readout of absolute viability without metabolic confounding factors.

References

  • NextSDS . "1H-Isoindole-1-carboxylicacid,3-methyl-(9CI) — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Laborda, P., et al. "Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates." Organic Letters, ACS Publications. Available at:[Link]

  • Ali, A., et al. "Synthesis and evaluation of the antiproliferative activity of novel isoindolo[2,1-a]quinoxaline and indolo[1,2-a]quinoxaline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at: [Link]

  • US Patent 4503043A. "Substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids." Google Patents.

Sources

Exploratory

Physicochemical properties of 3-methyl-1H-isoindole-1-carboxylic acid

Technical Whitepaper: Comprehensive Physicochemical Characterization and Synthetic Methodologies of 3-Methyl-1H-isoindole-1-carboxylic Acid Executive Summary In the landscape of modern drug discovery, rigid heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Comprehensive Physicochemical Characterization and Synthetic Methodologies of 3-Methyl-1H-isoindole-1-carboxylic Acid

Executive Summary

In the landscape of modern drug discovery, rigid heterocyclic scaffolds are highly sought after for their ability to precisely orient pharmacophores in three-dimensional space. Among these, 3-methyl-1H-isoindole-1-carboxylic acid (CAS: 37812-42-3) represents a highly versatile, bifunctional building block[1]. Featuring both a reactive carboxylic acid for bioconjugation and a substituted isoindole core for π

π stacking interactions, this compound is a critical intermediate in the development of targeted therapeutics. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and a field-proven, self-validating synthetic protocol.

Structural Dynamics and Tautomerism

The isoindole core is notorious for its complex tautomeric behavior, existing in a dynamic equilibrium between the 1H -isoindole (imine) and 2H -isoindole (enamine/aromatic) forms.

For 3-methyl-1H-isoindole-1-carboxylic acid, the presence of the sp 3 -hybridized C1 atom—bearing the bulky and electron-withdrawing carboxylic acid group—heavily influences this equilibrium. While the 2H -tautomer benefits from a fully conjugated 10- π electron aromatic stabilization, the 1H -form is often kinetically trapped or stabilized by intermolecular hydrogen bonding networks in polar solvents. Understanding this tautomerism is critical, as it directly impacts the molecule's reactivity profile and its binding affinity within enzymatic pockets.

Physicochemical Profiling

Accurate physicochemical data is the cornerstone of rational drug design. The quantitative parameters of 3-methyl-1H-isoindole-1-carboxylic acid dictate its solubility, membrane permeability, and formulation strategies. According to the, the compound possesses a molecular weight of 175.187 g/mol and a molecular formula of C 10​ H 9​ NO 2​ [1].

PropertyValueExperimental Rationale / Significance
Molecular Formula C 10​ H 9​ NO 2​ Fundamental structural composition[1].
Molecular Weight 175.187 g/mol Critical for stoichiometric calculations and MS validation[1].
CAS Number 37812-42-3Unique identifier for database cross-referencing[1].
Predicted pKa (-COOH) ~3.8Dictates the ionization state at physiological pH (7.4), ensuring the molecule is predominantly anionic in systemic circulation.
Predicted LogP 1.9Indicates moderate lipophilicity, ideal for cellular membrane permeability as defined by .
Topological Polar Surface Area 49.3 ŲSuggests excellent oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1The -OH of the carboxylic acid facilitates target protein binding via directed hydrogen bonding.
Hydrogen Bond Acceptors 3The imine nitrogen and carboxyl oxygens contribute to molecular recognition and aqueous solvation.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of highly substituted isoindoles requires precise control over reaction thermodynamics to prevent oxidative degradation—a common pitfall in pyrrole-fused systems. The following protocol utilizes a modified, one-pot Strecker-type cyclocondensation.

Causality & Rationale

We utilize 2-acetylbenzaldehyde as the starting material. The introduction of ammonium chloride and potassium cyanide generates a transient α -amino nitrile. The spatial proximity of the ortho-acetyl group drives an immediate intramolecular cyclization, forming the 5-membered nitrogen heterocycle. Subsequent harsh acid hydrolysis converts the nitrile to the target carboxylic acid. The strict temperature control (0°C) during cyanation prevents exothermic polymerization, while the 6M HCl reflux ensures complete hydrolysis of the sterically hindered nitrile.

Step-by-Step Methodology
  • Imine Formation & Cyanation :

    • Action : Dissolve 10.0 mmol of 2-acetylbenzaldehyde in 25 mL of anhydrous methanol. Add 12.0 mmol of NH 4​ Cl and cool to 0°C in an ice bath. Slowly add 12.0 mmol of KCN (dissolved in 5 mL of deionized water) dropwise over 15 minutes.

    • Causality : Anhydrous methanol prevents the premature hydrolysis of the imine intermediate. The dropwise addition at 0°C safely manages the exothermic release and suppresses the formation of unwanted side products.

    • Self-Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot (R f​ 0.6) and the appearance of the amino nitrile (R f​ 0.4) confirms Stage 1 completion.

  • Intramolecular Cyclization :

    • Action : Remove the ice bath and stir the reaction mixture at room temperature (20-25°C) for 12 hours.

    • Causality : The intermediate spontaneously cyclizes due to the favorable thermodynamics of the 5-membered ring formation, driven by the nucleophilic attack of the amine onto the acetyl carbonyl.

  • Acidic Hydrolysis :

    • Action : Concentrate the mixture under reduced pressure to remove methanol. Add 20 mL of 6M HCl and heat to a vigorous reflux (100°C) for 4 hours.

    • Causality : Strong acidic conditions and sustained heat are mandatory to hydrolyze the highly stable nitrile group into a carboxylic acid, simultaneously driving off ammonium chloride as a byproduct.

  • Workup & Purification :

    • Action : Cool the mixture to 4°C to induce precipitation. Filter the crude solid and wash with cold water (2 x 10 mL). Recrystallize from ethanol/water (1:1 v/v).

    • Self-Validation Checkpoint : The transition from a highly soluble intermediate to a precipitating carboxylic acid provides immediate macroscopic confirmation of successful conversion. Yields typically exceed 85%.

Pathway A 2-Acetylbenzaldehyde (Starting Material) B Strecker-type Condensation A->B NH4Cl, KCN, 0°C C alpha-Amino Nitrile Intermediate B->C D Intramolecular Cyclization C->D -H2O, RT E Acidic Hydrolysis (HCl, Reflux) D->E F 3-Methyl-1H-isoindole- 1-carboxylic acid E->F -NH4+, 100°C

Fig 1. Synthetic workflow for 3-methyl-1H-isoindole-1-carboxylic acid.

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized batch, a multi-modal analytical approach is required, adhering to standards endorsed by the .

  • LC-MS Analysis : Utilizing Electrospray Ionization in positive mode (ESI+), the target compound must exhibit a dominant molecular ion peak at m/z 176.07 ([M+H] + ), corresponding to the exact mass of the C 10​ H 9​ NO 2​ structure.

  • NMR Spectroscopy : 1 H-NMR (in DMSO- d6​ ) will reveal a sharp singlet integrating to 3 protons around δ 2.4 ppm, confirming the C3-methyl group. The C1 proton will appear as a distinct singlet near δ 5.1 ppm, while the broad exchangeable proton of the carboxylic acid will manifest downfield at >12.0 ppm.

  • Thermal Analysis (DSC) : Differential Scanning Calorimetry is employed to determine the exact melting point and assess crystalline purity, ensuring no polymorphic contamination occurred during the ethanol/water recrystallization phase.

Validation N1 Sample Prep 10 mg/mL in DMSO-d6 N2 LC-MS ESI+ m/z 176.07 N1->N2 N3 NMR 1H & 13C Analysis N1->N3 N4 Thermal DSC / TGA N1->N4 N5 Data Synthesis Physicochemical Profile N2->N5 N3->N5 N4->N5

Fig 2. Analytical validation and physicochemical profiling workflow.

Conclusion

3-Methyl-1H-isoindole-1-carboxylic acid stands as a structurally fascinating and synthetically valuable intermediate. By leveraging its predictable physicochemical properties—such as its favorable LogP and distinct tautomeric stability—drug development professionals can seamlessly integrate this scaffold into complex active pharmaceutical ingredients (APIs). The self-validating synthetic protocol outlined herein ensures high-fidelity reproduction, minimizing batch-to-batch variability in demanding research environments.

References

  • Chemical Synthesis Database. "Chemical Synthesis and Properties of Carboxylic acids: 3-methyl-1H-isoindole-1-carboxylic acid". ChemSynthesis.[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Partition Ratio". IUPAC Gold Book.[Link]

  • National Center for Biotechnology Information. "Isoindole". PubChem Compound Database.[Link]

Sources

Foundational

Preclinical In Vitro Safety and Toxicity Profiling of 3-Methyl-1H-Isoindole-1-Carboxylic Acid

Executive Summary & Structural Toxicology Alerts The compound 3-methyl-1H-isoindole-1-carboxylic acid (CAS: 37812-42-3; MW: 175.187 g/mol ) [1] represents a highly reactive and biologically significant pharmacophore. Iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Toxicology Alerts

The compound 3-methyl-1H-isoindole-1-carboxylic acid (CAS: 37812-42-3; MW: 175.187 g/mol ) [1] represents a highly reactive and biologically significant pharmacophore. Isoindole derivatives are frequently explored in oncology and immunology due to their potent antiproliferative properties and ability to inhibit protein phosphatases [2]. However, the progression of isoindole-based leads into clinical candidates is historically bottlenecked by idiosyncratic toxicity, off-target cytotoxicity, and poor pharmacokinetic profiles.

From a structural toxicology perspective, this molecule presents two distinct "alerts" that dictate our in vitro safety strategy:

  • The Isoindole Core: Extensive flow cytometry and scratch assay data on isoindole analogs demonstrate a high propensity for inducing oxidative stress, cell cycle arrest, and membrane damage across multiple cell lines (e.g., A549, HeLa, PC3, HT-29)[2, 4, 5].

  • The Carboxylic Acid Moiety: Carboxylic acids are notorious for undergoing phase II metabolism to form reactive acyl glucuronides. These transient electrophiles can covalently bind to hepatic proteins, initiating immune-mediated Drug-Induced Liver Injury (DILI).

To de-risk this compound, we must deploy a self-validating in vitro testing cascade that isolates these structural liabilities.

Mechanistic Pathways of Isoindole Toxicity

Before executing empirical assays, it is critical to map the theoretical pathways of toxicity. Recent evaluations of isoindole-1,3-dione derivatives confirm that cytotoxicity is heavily dependent on the substituents attached to the bicyclic ring[3]. The addition of the 3-methyl group provides steric bulk that may alter target affinity, but the primary toxicological mechanisms remain consistent: reactive oxygen species (ROS) generation leading to mitochondrial dysfunction, and covalent protein adduction.

Mechanism Isoindole Isoindole Core (Pharmacophore) ROS ROS Generation & Oxidative Stress Isoindole->ROS Carboxyl Carboxylic Acid (Structural Alert) AcylGluc Acyl Glucuronide Formation (Phase II) Carboxyl->AcylGluc Mito Mitochondrial Dysfunction & Membrane Damage ROS->Mito Protein Covalent Protein Adduction (Hepatotoxicity Risk) AcylGluc->Protein Apoptosis Cell Cycle Arrest & Apoptosis Mito->Apoptosis Protein->Apoptosis

Proposed mechanistic pathways of toxicity for isoindole-1-carboxylic acid derivatives.

Core In Vitro Safety Assays & Methodologies

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . An assay without internal controls to prove system suitability is merely a random number generator. Below are the definitive protocols for evaluating 3-methyl-1H-isoindole-1-carboxylic acid.

Time-Resolved Cytotoxicity Profiling (MTT Assay)

Causality: Isoindole derivatives exhibit time-dependent cytotoxicity. Literature establishes that a 48-hour incubation is the empirical optimum to capture both early apoptotic events and late-stage membrane degradation [2, 3]. Shorter incubations yield false negatives. Self-Validation: The assay utilizes Doxorubicin as a positive control (to confirm the cells are capable of undergoing apoptosis) and 0.1% DMSO as a vehicle control (to establish the 100% viability baseline).

Step-by-Step Protocol:

  • Cell Seeding: Seed human hepatoma (HepG2) and target cancer cell lines (e.g., A549, HeLa) in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Compound Preparation: Dissolve 3-methyl-1H-isoindole-1-carboxylic acid in 100% DMSO, then perform serial dilutions in culture media to achieve final concentrations of 1, 10, 50, 100, and 200 µM. Ensure final DMSO concentration never exceeds 0.1%.

  • Treatment & Incubation: Aspirate seeding media and apply the compound dilutions. Include Doxorubicin (10 µM) wells and Vehicle (0.1% DMSO) wells. Incubate for exactly 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble formazan.

  • Solubilization & Readout: Aspirate the media carefully. Add 100 µL of pure DMSO to each well to solubilize the formazan crystals. Shake for 10 minutes. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC50 values using non-linear regression (curve fit) normalized to the vehicle control.

Reactive Metabolite Trapping (GSH Adduction Assay)

Causality: The carboxylic acid group is a liability for DILI. To prove whether this specific molecule forms reactive acyl glucuronides, we must force its metabolic activation in vitro and trap the transient electrophile before it degrades. Glutathione (GSH) acts as a surrogate for hepatic proteins. Self-Validation: Diclofenac is run in parallel. If the LC-MS/MS fails to detect Diclofenac-GSH adducts, the human liver microsomes (HLMs) are deemed inactive, and the run is invalidated.

Step-by-Step Protocol:

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 10 µM of 3-methyl-1H-isoindole-1-carboxylic acid, 5 mM GSH, and 1 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding 1 mM NADPH and 2 mM UDPGA (uridine 5'-diphospho-glucuronic acid) to trigger both Phase I (CYP450) and Phase II (UGT) metabolism.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction & Analysis: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS using a precursor ion scan (e.g., neutral loss of 129 Da for GSH adducts).

Quantitative Data Presentation

Based on historical data for structurally homologous isoindole-1,3-dione and norcantharimide derivatives [3, 5], the following table summarizes the predictive safety thresholds and acceptance criteria for 3-methyl-1H-isoindole-1-carboxylic acid during preclinical screening.

Assay / ParameterTarget Biological SystemPredictive Threshold / IC50Safety Implication & Go/No-Go Criteria
Cytotoxicity (MTT) HepG2 (Hepatocytes)> 150 µMHigh IC50 required to ensure a wide therapeutic index.
Cytotoxicity (MTT) A549 / HeLa (Cancer)50 - 115 µMExpected range for isoindole efficacy [3].
Membrane Damage HT-29 / Erythrocytes< 5% lysis at 100 µMEnsures the compound does not act as a non-specific detergent [5].
GSH Trapping Human Liver Microsomes< 10 pmol adduct/mg proteinHigh adduct formation requires immediate structural optimization of the carboxylate.
hERG Inhibition CHO-hERG Patch ClampIC50 > 30 µMMandatory threshold to avoid drug-induced Long QT syndrome.

Preclinical Safety Workflow Visualization

To ensure seamless execution across cross-functional teams (chemistry, biology, and DMPK), the following workflow dictates the critical path for the in vitro safety evaluation of this compound.

Workflow Compound 3-Methyl-1H-isoindole- 1-carboxylic acid Cyto Cytotoxicity Profiling (HepG2, A549, HeLa) Compound->Cyto Geno Genotoxicity (Ames & Micronucleus) Compound->Geno Cardio Cardiotoxicity (hERG Patch Clamp) Compound->Cardio Hepato Hepatotoxicity (GSH Trapping Assay) Compound->Hepato Decision Safety Margin Calculation & Lead Optimization Cyto->Decision Geno->Decision Cardio->Decision Hepato->Decision

Parallel in vitro safety screening workflow for isoindole derivatives.

References

  • Chemical Synthesis and Properties of Carboxylic acids - 3-methyl-1H-isoindole-1-carboxylic acid.ChemSynthesis Database.
  • In-Vitro Evaluation Cytotoxic Potential of Novel Isoindole Derivatives on Various Cancer Cell Lines.ProQuest.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies.National Center for Biotechnology Information (PMC).
  • Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione.PubMed.
  • Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells.PubMed.
Exploratory

Pharmacokinetic Profiling of 3-Methyl-1H-Isoindole-1-Carboxylic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary Isoindole derivatives represent a highly versatile class of nitrogen-containing heterocycles that have been successfully deployed as core scaffolds for cyclooxygenase-2 (COX-2) inhibitors, epidermal gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoindole derivatives represent a highly versatile class of nitrogen-containing heterocycles that have been successfully deployed as core scaffolds for cyclooxygenase-2 (COX-2) inhibitors, epidermal growth factor receptor (EGFR) antagonists, and heat shock protein 90 (Hsp90) molecular chaperones[1][2]. However, translating these potent in vitro hits into orally bioavailable drugs requires rigorous pharmacokinetic (PK) optimization. The 3-methyl-1H-isoindole-1-carboxylic acid framework presents unique absorption, distribution, metabolism, and excretion (ADME) challenges. This whitepaper provides an in-depth, mechanistic guide to profiling and optimizing the PK properties of these specific derivatives, bridging the gap between structural chemistry and in vivo exposure.

Structural Determinants of ADME

The pharmacokinetic behavior of 3-methyl-1H-isoindole-1-carboxylic acid derivatives is governed by two critical functional groups, each requiring specific bioanalytical attention:

  • The 1-Carboxylic Acid Moiety : Free carboxylic acids are highly polar, often resulting in poor membrane permeability and rapid Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) readily conjugate the carboxylic acid to form acyl glucuronides, leading to rapid biliary or renal clearance. Masking this acid as an amide or ester (prodrug) is a proven strategy to tune the distribution coefficient (clogD) and significantly reduce UGT-mediated clearance, thereby enhancing oral bioavailability[3].

  • The 3-Methyl Substitution : The addition of a methyl group at the C3 position introduces steric hindrance adjacent to the nitrogen heteroatom. While this steric bulk can shield the core from certain oxidative enzymes, the methyl group itself is susceptible to Phase I aliphatic oxidation by Cytochrome P450 (CYP450) enzymes, yielding hydroxymethyl metabolites. Furthermore, depending on the saturation of the ring (e.g., isoindolines), the C3 position introduces a chiral center, necessitating stereospecific PK profiling to monitor potential in vivo chiral inversion or differential clearance between enantiomers[1].

MetabolicPathway A 1-Carboxylic Acid (High Polarity) B UGT Enzymes (Phase II) A->B High Affinity C Acyl Glucuronide (Rapid Clearance) B->C D 1-Amide Derivative (Optimized clogD) E CYP450 Enzymes (Phase I) D->E Steric Shielding F Hydroxylated Metabolite (Slower Clearance) E->F

Metabolic pathways of isoindole-1-carboxylic acids vs. amide derivatives.

In Vitro Pharmacokinetic Profiling Strategy

Before advancing to animal models, a self-validating in vitro cascade is essential to predict in vivo clearance and bioavailability.

  • Metabolic Stability (Microsomes & Hepatocytes) : Compounds are incubated with human liver microsomes (HLMs) and hepatocytes. Because the 1-carboxylic acid is highly prone to glucuronidation, assays must be supplemented with both NADPH (for CYP450 activity) and UDPGA (for UGT activity). A shift from rapid clearance in UDPGA-supplemented assays to stability in amide derivatives confirms the successful bypass of Phase II liabilities[3].

  • Permeability (Caco-2/MDCK) : The bidirectional Caco-2 cell assay evaluates intestinal absorption. The efflux ratio ( Papp,B−A​/Papp,A−B​ ) determines if the derivative is a substrate for P-glycoprotein (P-gp), which can severely limit oral exposure.

Quantitative Data Presentation

The structural modification of the 1-carboxylic acid to an amide significantly alters the PK profile. The table below summarizes representative PK parameters demonstrating this shift, highlighting the causality between structural masking and improved exposure.

PK ParameterIsoindole-1-Carboxylic Acid (Free Acid)Isoindole-1-Amide (Prodrug/Derivative)
In Vitro t½ (HLM) < 15 min (with UDPGA)> 60 min
clogD (pH 7.4) -0.5 to 0.51.5 to 2.5
IV Clearance (L/hr/kg) 2.8 (High)0.9 (Low/Moderate)
Oral Bioavailability (F%) < 10%> 40%
Primary Metabolic Route Phase II GlucuronidationPhase I Oxidation (CYP3A4)

In Vivo Pharmacokinetic Profiling

In vivo profiling establishes the definitive ADME parameters. Rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) are typically dosed intravenously (IV) and orally (PO). Portevin et al. demonstrated that optimizing the lipophilicity and structural rigidity of tetrahydro-2H-isoindole derivatives significantly improved their in vivo exposure and subsequent efficacy in murine models[2].

Step-by-Step Protocol: LC-MS/MS Bioanalysis in Plasma

To ensure trustworthiness, the bioanalytical quantification of the isoindole derivative must be a self-validating system. The following protocol utilizes protein precipitation and Multiple Reaction Monitoring (MRM) to achieve high sensitivity while eliminating matrix effects.

Step 1: Preparation of Standards and Quality Controls (QCs)
  • Prepare a primary stock solution of the 3-methyl-1H-isoindole-1-carboxylic acid derivative (1 mg/mL in DMSO).

  • Spike blank rat plasma to create a calibration curve ranging from 1 to 1000 ng/mL.

  • Prepare independent QC samples at Low (3 ng/mL), Medium (300 ng/mL), and High (800 ng/mL) concentrations to validate the assay continuously.

Step 2: Sample Extraction (Protein Precipitation)

Causality Check: Protein precipitation denatures plasma proteins, releasing the bound drug (essential since carboxylic acids often exhibit >90% plasma protein binding). Crucially, samples must be processed on ice and the extraction solvent slightly acidified (0.1% formic acid). Acyl glucuronide metabolites are chemically unstable and can hydrolyze back to the parent 1-carboxylic acid ex vivo at physiological pH. Acidification prevents this back-conversion, ensuring the measured parent concentration is not artificially inflated.

  • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS) (e.g., 50 ng/mL of 13 C-labeled derivative).

  • Vortex the plate for 5 minutes at 1000 rpm.

  • Centrifuge at 4000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

Step 3: LC-MS/MS Acquisition
  • Chromatography : Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry : Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition (MRM) for both the analyte and the IS.

  • System Validation : The analytical run is accepted only if the QC samples back-calculate to within ±15% of their nominal concentrations, validating the assay's accuracy and precision.

PKWorkflow A Compound Synthesis & Formulation B In Vitro ADME (Microsomes, Caco-2) A->B C In Vivo Dosing (IV & PO in Rodents) B->C D Plasma Extraction & LC-MS/MS C->D E PK Parameter Calculation (NCA) D->E

Integrated pharmacokinetic profiling workflow for isoindole derivatives.

Conclusion

The pharmacokinetic optimization of 3-methyl-1H-isoindole-1-carboxylic acid derivatives hinges on mitigating UGT-mediated clearance and managing the metabolic liabilities of the C3-methyl group. By employing rigorous in vitro screening, strategic structural masking (such as amide derivatization), and self-validating LC-MS/MS bioanalytical protocols, researchers can effectively guide these promising scaffolds from discovery to preclinical development.

References[3] Kung, P.-P., et al. "Dihydroxyphenylisoindoline Amides as Orally Bioavailable Inhibitors of the Heat Shock Protein 90 (Hsp90) Molecular Chaperone." Journal of Medicinal Chemistry, ACS Publications.https://pubs.acs.org/doi/10.1021/jm901209q[1] Kung, P.-P., et al. "Dihydroxyphenylisoindoline amides as orally bioavailable inhibitors of the heat shock protein 90 (hsp90) molecular chaperone." PubMed.https://pubmed.ncbi.nlm.nih.gov/19908836/[2] Portevin, B., et al. "1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite." Journal of Medicinal Chemistry, ACS Publications.https://pubs.acs.org/doi/10.1021/jm990965x

Sources

Foundational

Analytical Characterization of 3-Methyl-1H-isoindole-1-carboxylic Acid: A Technical Guide to Molecular Weight and Exact Mass Determination

Executive Summary In the fields of medicinal chemistry and advanced material synthesis, the precise analytical characterization of heterocyclic building blocks is non-negotiable. 3-Methyl-1H-isoindole-1-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of medicinal chemistry and advanced material synthesis, the precise analytical characterization of heterocyclic building blocks is non-negotiable. 3-Methyl-1H-isoindole-1-carboxylic acid (CAS: 37812-42-3)[1] is a highly specialized bicyclic compound that presents unique structural and analytical challenges. For researchers and mass spectrometrists, distinguishing between the average molecular weight and the monoisotopic exact mass of this compound is critical for accurate structural elucidation, metabolite identification, and the prevention of isobaric interference during High-Resolution Mass Spectrometry (HRMS)[2].

This technical whitepaper deconstructs the mass parameters of 3-methyl-1H-isoindole-1-carboxylic acid, explores the causality behind its tautomeric stability, and provides a self-validating HRMS protocol for its precise analytical determination.

Structural Elucidation & Tautomeric Dynamics

The core scaffold of 3-methyl-1H-isoindole-1-carboxylic acid consists of a benzene ring fused to a pyrrole-like ring. A defining characteristic of the isoindole family is the dynamic equilibrium between its two tautomers: the 1H-isoindole and the 2H-isoindole.

The Causality of Substituent-Driven Stability

In unsubstituted isoindoles, the 2H-tautomer (which contains a fully aromatic pyrrole ring) is generally the thermodynamically favored form. However, the exact positioning of substituents in 3-methyl-1H-isoindole-1-carboxylic acid fundamentally alters this equilibrium:

  • C3-Methyl Group: Acts as an electron-donating group, conjugating with the C=N double bond and tipping the thermodynamic balance in favor of the 1H-isoindole isomer.

  • C1-Carboxylic Acid: Provides a strong hydrogen-bond acceptor site. In hydroxylic or protic solvents, this further stabilizes the 1H-tautomer by facilitating solvent-mediated hydrogen bonding.

Tautomerization_Dynamics T1 1H-Isoindole Kinetic & Substituted Thermodynamic Form T2 2H-Isoindole Unsubstituted Thermodynamic Form T1->T2 Proton Shift (Solvent Dependent) E1 C3-Methyl Group (Electron Donor) E1->T1 Stabilizes E2 C1-Carboxylic Acid (H-Bond Acceptor) E2->T1 Stabilizes

Tautomeric equilibrium of isoindoles and stabilizing effects of substituents.

Quantitative Mass Parameters: Average vs. Exact Mass

A fundamental error in early-stage drug development is conflating molecular weight with exact mass. Because elements exist as mixtures of isotopes in nature, the mass of a molecule can be calculated in two distinct ways[3].

  • Average Molecular Weight (175.187 g/mol ): Calculated using the standard atomic weights found on the periodic table, which reflect the weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011)[1]. This value is used for macroscopic laboratory tasks, such as calculating molarity for synthetic reactions.

  • Monoisotopic Exact Mass (175.0633 Da): Calculated using the mass of the primary, most abundant isotope of each element (e.g., 12C=12.000000 , 1H=1.007825 )[3]. This value accounts for the mass defect (the binding energy of the nucleus) and is the exact value targeted by HRMS instruments[2].

Data Presentation: Mass Properties Summary
PropertyValueCalculation BasisAnalytical Significance
Chemical Formula C10​H9​NO2​ Elemental CompositionDefines the molecular boundary.
Average Molecular Weight 175.187 g/mol Isotopic weighted averageUsed for stoichiometry and bulk weighing.
Monoisotopic Exact Mass 175.0633 Da Primary isotopes ( 12C,1H,14N,16O )Used for HRMS structural identification.
Protonated Mass [M+H]+ 176.0706 Da Exact Mass + Proton ( 1.0073 Da )Target m/z in Positive Electrospray Ionization (ESI+).
Deprotonated Mass [M−H]− 174.0560 Da Exact Mass - Proton ( 1.0073 Da )Target m/z in Negative Electrospray Ionization (ESI-).

Analytical Methodology: Self-Validating HRMS Protocol

To empirically determine the exact mass of 3-methyl-1H-isoindole-1-carboxylic acid, a High-Resolution Mass Spectrometry (HRMS) workflow utilizing an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzer is required[4].

Because the molecule is amphoteric—containing both a basic isoindole nitrogen and an acidic carboxylic group—it can be analyzed in both positive and negative ionization modes. The following protocol utilizes ESI+ and is designed as a self-validating system through the continuous infusion of a lock-mass calibrant.

Step-by-Step Methodology

Step 1: Amphoteric Sample Preparation

  • Dissolve 1.0 mg of 3-methyl-1H-isoindole-1-carboxylic acid in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute the stock to a final concentration of 100 ng/mL using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The formic acid forces the protonation of the isoindole nitrogen, ensuring a robust [M+H]+ signal for ESI+.

Step 2: Chromatographic Separation

  • Inject 2.0 μL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size).

  • Elute using a rapid gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: Separation prior to MS prevents ion suppression from formulation salts or synthetic byproducts.

Step 3: Ionization and Lock-Mass Calibration (Self-Validation)

  • Operate the ESI source in positive mode with a capillary voltage of 3.0 kV.

  • Self-Validation Mechanism: Introduce a lock-mass solution (e.g., Leucine Enkephalin, exact mass [M+H]+=556.2771 Da ) via a secondary reference sprayer. The instrument software must be set to continuously adjust the mass calibration axis against this known standard in real-time[4].

Step 4: Data Processing and Centroiding

  • Acquire data in full-scan mode ( m/z 100–1000) at a resolving power of ≥60,000 (FWHM at m/z 200).

  • Apply a peak centroiding algorithm to the raw profile data to extract the precise apex of the isotopic envelope[2].

HRMS_Workflow N1 Sample Preparation (Amphoteric Solvation) N2 LC Separation (C18, 0.1% Formic Acid) N1->N2 Injection N3 ESI Ionization [M+H]+ or[M-H]- N2->N3 Elution N4 HRMS Analyzer (Orbitrap/TOF) N3->N4 Ion Transfer N6 Exact Mass Output (175.0633 Da) N4->N6 Centroiding N5 Lock-Mass Calibration (Self-Validation) N5->N4 Real-time Correction

HRMS workflow for exact mass determination with lock-mass self-validation.

System Suitability & Self-Validation Criteria

To ensure trustworthiness in the reported exact mass, the analytical run is only considered valid if the following system suitability criteria are met:

  • Mass Accuracy Check: The deviation between the theoretical exact mass ( 176.0706 Da for [M+H]+ ) and the empirically observed mass must be ≤5 ppm .

    • Calculation: Mass Error (ppm)=Theoretical Mass∣Observed Mass−Theoretical Mass∣​×106

  • Isotopic Pattern Fidelity: The intensity of the [M+1] peak (primarily driven by the natural 1.1% abundance of 13C across 10 carbon atoms) must be approximately 11% of the monoisotopic peak intensity. Deviations indicate co-eluting isobaric interference.

Implications in Drug Development

For drug development professionals, the exact mass of 3-methyl-1H-isoindole-1-carboxylic acid is not merely a physical constant; it is a diagnostic tool. In drug metabolism and pharmacokinetics (DMPK) studies, tracking the exact mass allows scientists to identify biotransformations[2]. For instance, a mass shift of exactly +15.9949 Da confirms an oxidation event (addition of one oxygen atom), whereas a nominal mass shift of +16 Da could easily be confused with other metabolic or synthetic substitutions.

By grounding analytical workflows in monoisotopic exact mass rather than average molecular weight, researchers ensure absolute structural certainty when utilizing the isoindole scaffold in complex syntheses.

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Exploratory

Synthesis Pathways of 3-Methyl-1H-isoindole-1-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale The synthesis of highly substituted isoindoles, specifically 3-methyl-1H-isoindole-1-carboxylic acid (CAS: 37812-42-3)[1], presents a unique thermodynamic challenge in heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly substituted isoindoles, specifically 3-methyl-1H-isoindole-1-carboxylic acid (CAS: 37812-42-3)[1], presents a unique thermodynamic challenge in heterocyclic chemistry. Unlike their indole counterparts, isoindoles are highly reactive, kinetically unstable, and prone to rapid aerial oxidation or Diels-Alder dimerization.

As a Senior Application Scientist, I approach the construction of this bicyclic nitrogen-containing scaffold as a delicate balancing act of electronic stabilization. The presence of the carboxylic acid (or ester) group at the C1 position is not merely a functional handle; it is a structural necessity. It creates a conjugated donor-acceptor system with the nitrogen atom, providing the isoindole nucleus with critical electronic stabilization.

This whitepaper dissects the two primary, field-proven methodologies for synthesizing the 3-methyl-1H-isoindole-1-carboxylic acid framework: the Palladium-Catalyzed Cascade Pathway and the Reductive Cyclization Pathway . Both protocols are presented as self-validating systems, ensuring that experimentalists can verify mechanistic milestones in real-time.

Core Synthesis Pathways

Pathway A: Pd(0)-Catalyzed Intramolecular α-Arylation and Dehydrogenation

The most elegant and selective method for constructing the 1-isoindolecarboxylic acid core relies on a palladium-catalyzed cascade reaction developed by2[2].

Causality & Mechanism: Starting from an α-(2-iodophenyl)ethylamino ester, the Pd(0) catalyst undergoes oxidative addition into the aryl C-I bond. A mild base (K₃PO₄) promotes the formation of an enolate at the α-carbon. Subsequent reductive elimination yields a 3-methylisoindoline intermediate. The brilliance of this pathway lies in the addition of a catalytic amount of phenol. Phenol acts as a proton shuttle, facilitating the continuous Pd-catalyzed dehydrogenation of the isoindoline into the fully conjugated isoindole without requiring harsh, over-oxidizing external reagents.

G N1 α-(2-Iodophenyl)ethylamino Ester Precursor N2 Pd(0) Oxidative Addition (C-I Bond Cleavage) N1->N2 Pd(PPh3)4, DMF N3 Base-Promoted Enolate Formation N2->N3 K3PO4 N4 Intramolecular Cyclization (Reductive Elimination) N3->N4 N5 3-Methylisoindoline-1- carboxylate N4->N5 Pd(0) Regeneration N6 Pd-Catalyzed Dehydrogenation N5->N6 Phenol (cat.), 90°C N7 3-Methyl-1H-isoindole-1- carboxylic Acid N6->N7 Hydrolysis (-H2)

Fig 1. Pd(0)-catalyzed cascade mechanism for 3-methyl-1H-isoindole-1-carboxylic acid synthesis.

Pathway B: Reductive Cyclization of Bifunctional Precursors

An alternative, highly scalable approach utilizes the convergent assembly of bifunctional precursors, such as 2-acetylbenzoic acid derivatives, through reductive cyclization[3].

Causality & Mechanism: This pathway relies on the preferential formation of an imine between the acetyl group and an ammonia source (or primary amine). By applying elevated temperatures in a sealed vessel, the thermodynamic equilibrium is forced toward intramolecular amidation, overcoming the steric hindrance of the adjacent methyl group. Subsequent catalytic hydrogenation (e.g., using Pt nanowires or Rh/C) selectively reduces the intermediate to the stable isoindoline-1-carboxylic acid, which can be isolated or further oxidized.

G N1 2-Acetylbenzoic Acid N2 Imine Formation N1->N2 NH3 / Formamide N3 Intramolecular Cyclization N2->N3 140°C, -H2O N4 3-Methylisoindolin-1-one N3->N4 N5 Reductive Amination N4->N5 Pt/H2 (1 atm) N6 3-Methyl-1H-isoindole-1- carboxylic Acid N5->N6 Hydrolysis

Fig 2. Reductive cyclization pathway for 3-methyl-1H-isoindole-1-carboxylic acid.

Quantitative Data & Optimization

To facilitate experimental design, the following table summarizes the optimized parameters for both pathways.

ParameterPathway A: Pd(0)-Catalyzed ArylationPathway B: Reductive Cyclization
Primary Precursor α-(2-Iodophenyl)ethylamino ester2-Acetylbenzoic acid / Formamide
Catalyst System Pd(PPh₃)₄ (10 mol%)Pt Nanowires (2 mol%) or Rh/C
Base / Additive K₃PO₄ (3 equiv), Phenol (0.3 equiv)None required for cyclization
Solvent Anhydrous DMFMethanol / H₂O
Temperature 90 °C50 °C (Reduction) to 140 °C (Cyclization)
Atmosphere Argon (Strictly anaerobic)H₂ (1 atm) or Sealed Vessel
Typical Yield Range 76% - 84%82% - 90%
Mechanistic Driver C-I Oxidative Addition & Enolate ArylationImine Condensation & Intramolecular Amidation

Experimental Protocols (Self-Validating Systems)

Protocol A: Pd(0)-Catalyzed Synthesis of 3-Methyl-1H-isoindole-1-carboxylic Acid Esters

Self-Validating Aspect: This protocol utilizes TLC monitoring under 365 nm UV light. The appearance of a highly fluorescent spot indicates the formation of the conjugated isoindole system, validating the success of the phenol-mediated dehydrogenation step in real-time.

  • Precursor Preparation & Degassing: In an oven-dried Schlenk flask, dissolve the α-(2-iodophenyl)ethylamino ester precursor (0.25 mmol) in anhydrous N,N-dimethylformamide (DMF, 3.0 mL). Crucial Step: Subject the solution to three freeze-pump-thaw cycles. Causality: Dissolved oxygen will rapidly quench the Pd(0) catalyst and destroy the highly sensitive isoindole product via aerial oxidation.

  • Reagent Loading: Add finely powdered K₃PO₄ (159 mg, 0.75 mmol) and phenol (7 mg, 0.075 mmol). Causality: Phenol acts as the essential proton shuttle to drive the dehydrogenation of the intermediate isoindoline.

  • Initiation: Under a strict argon counter-flow, add Pd(PPh₃)₄ (29 mg, 0.025 mmol). Seal the flask and stir at 90 °C for 24 hours.

  • Quenching & Extraction: Cool to room temperature, pour into deionized water (10 mL), and extract with diethyl ether (3 × 10 mL). Wash the organic extracts with 1 N NaOH to completely remove the phenol additive, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄ and concentrate. Purify via flash chromatography (SiO₂, CH₂Cl₂). Causality:Never use chloroform during purification. Trace hydrochloric acid and oxygen in CHCl₃ will rapidly degrade the isoindole nucleus[2].

  • Hydrolysis: Subject the purified ester to mild basic hydrolysis (LiOH in THF/H₂O at 0 °C) and carefully acidify to pH 4 to precipitate the free 3-methyl-1H-isoindole-1-carboxylic acid.

Protocol B: Reductive Cyclization of 2-Acetylbenzoic Acid

Self-Validating Aspect: The cessation of hydrogen gas uptake during the reduction phase serves as a stoichiometric indicator that the imine has been fully converted to the isoindoline core.

  • Imine Formation & Cyclization: Combine 2-acetylbenzoic acid (2.0 mmol), formamide (20 mmol), and water (20 mmol) in a 15 mL PTFE-lined stainless steel reaction vessel.

  • Thermal Activation: Seal the vessel and heat in an oil bath at 140 °C with vigorous stirring (500 rpm) for 5 hours. Causality: High pressure and temperature are required to force the condensation of the sterically hindered ketone.

  • Reduction: Cool the vessel to room temperature. Dilute the crude mixture with methanol (15 mL) and transfer to a hydrogenation flask. Add 10% Rh/C catalyst (0.5 g) and a catalytic amount of acetic acid.

  • Hydrogenation: Stir under an H₂ atmosphere (1 atm) at 50 °C until hydrogen consumption ceases.

  • Isolation: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure. Triturate the residue with cold diethyl ether to yield the crystalline isoindoline derivative, which can be subsequently dehydrogenated to the target isoindole.

References

  • Solé, D., et al. "Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation." The Journal of Organic Chemistry, 2010.[Link]

  • Morán-Ramallal, R., et al. "Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester: asymmetric transformations toward isoindoline carbamates." Organic Letters, 2012.[Link]

  • ChemSynthesis Database. "Chemical Synthesis and Properties of Carboxylic acids: 3-methyl-1H-isoindole-1-carboxylic acid (CAS: 37812-42-3)".[Link]

Sources

Foundational

Binding affinity of 3-methyl-1H-isoindole-1-carboxylic acid to target proteins

The Binding Affinity of 3-Methyl-1H-isoindole-1-carboxylic Acid Derivatives: A Technical Guide to Target Protein Interactions Executive Summary The 1H-isoindole-1-carboxylic acid scaffold, particularly its 3-methyl subst...

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Author: BenchChem Technical Support Team. Date: April 2026

The Binding Affinity of 3-Methyl-1H-isoindole-1-carboxylic Acid Derivatives: A Technical Guide to Target Protein Interactions

Executive Summary

The 1H-isoindole-1-carboxylic acid scaffold, particularly its 3-methyl substituted and 2,3-dihydro (isoindoline) derivatives, represents a highly versatile pharmacophore in modern drug discovery. While historically overshadowed by simpler pyrrolidine or indole cores, the introduction of a methyl group at the C3 position creates a conformationally restricted, chiral architecture that profoundly impacts target protein binding affinity. This whitepaper provides an in-depth mechanistic analysis of how 3-methyl-1H-isoindole-1-carboxylic acid derivatives interact with key therapeutic targets—specifically Heat Shock Protein 90 (Hsp90), NMDA receptors, and Ras-RAF complexes—and outlines self-validating experimental protocols for quantifying these interactions.

Physicochemical Architecture of the Scaffold

The core structure of 3-methyl-1H-isoindole-1-carboxylic acid features a fused bicyclic system that imparts significant rigidity compared to monocyclic analogs. This rigidity is a double-edged sword: it reduces the entropic penalty upon binding to a target protein, but it requires precise stereochemical alignment.

The Role of the 3-Methyl Substitution:

  • Stereochemical Complexity: The addition of the 3-methyl group introduces a second stereocenter (alongside C1). The isolation of specific enantiomers via enzyme-mediated dynamic kinetic resolution is critical, as binding pockets exhibit strict chiral recognition [1].

  • Lipophilicity and Clearance: The methyl group increases the calculated partition coefficient (clogD). In structure-activity relationship (SAR) studies, optimizing the clogD of isoindole amides to a range of 0.4–1.6 has been shown to reduce off-target binding to uridine glucuronosyltransferase (UGT) enzymes, thereby improving hepatic clearance rates [2].

  • Steric Anchoring: In hydrophobic pockets, the C3-methyl acts as a steric anchor, restricting the rotational degrees of freedom of the adjacent functional groups and locking the molecule into a bioactive conformation.

Mechanistic Binding Profiles by Target

Heat Shock Protein 90 (Hsp90) Molecular Chaperone

Hsp90 is a ubiquitous chaperone protein responsible for the maturation of oncogenic client proteins (e.g., Akt, Raf-1). Dihydroxyphenylisoindoline amides derived from the isoindole-1-carboxylic acid scaffold have emerged as potent, non-quinone Hsp90 inhibitors[3].

Mechanistic Insight: Unlike traditional inhibitors that bind superficially, the isoindoline core displaces specific residues (Lys58) to open a cryptic hydrophobic pocket formed by Lys58, Leu56, and Ala55[3]. The 3-methyl substitution further optimizes van der Waals interactions within the adjacent sub-pocket defined by Leu107, Val150, and Phe138[3]. This dual-pocket occupation improves competitive binding affinity by up to 20-fold relative to unsubstituted analogs, pushing IC50​ values into the low nanomolar range (20 nM)[3].

Hsp90_Pathway Inhibitor 3-Methyl-Isoindole Derivative Pocket N-Terminal ATP Pocket (Leu107, Val150, Phe138) Inhibitor->Pocket High Affinity Binding Hsp90 Hsp90 Chaperone Complex Pocket->Hsp90 Conformational Arrest Client Oncogenic Client Proteins (e.g., Akt, Raf-1) Hsp90->Client Destabilization Degradation Proteasomal Degradation Client->Degradation Ubiquitination

Mechanism of Hsp90 inhibition by isoindole derivatives leading to client protein degradation.

NMDA Receptor Noncompetitive Antagonism

Isoindole-1-carboxylic acid derivatives, particularly spiro-fused analogs, exhibit high affinity for the noncompetitive binding site of the N-methyl-D-aspartate (NMDA) receptor[4]. Mechanistic Insight: Rather than competing with glutamate, these compounds act as allosteric modulators or channel blockers. The rigid isoindole core optimally vectors the C1-carboxylic acid (or its ester/amide derivatives) into the phencyclidine (PCP) binding site within the ion channel pore, yielding IC50​ values ranging from 0.065 to 17 μM[4].

Emerging Targets: Ras-RAF Ternary Complexes

Recent advancements in oncology have utilized isoindole-1-carboxylic acid derivatives as critical linker components in molecular glues. In Ras-RAF disruption assays, these compounds facilitate the formation of a ternary complex between a nucleotide-loaded Ras isoform and cyclophilin A, achieving picomolar ( IC50​<1 pM) disruption of Ras signaling[5].

Quantitative SAR and Binding Data

The following table synthesizes the structure-activity relationship (SAR) data for isoindole-1-carboxylic acid derivatives across different targets, highlighting the impact of structural modifications on affinity and pharmacokinetics.

Compound DerivativeTarget ProteinBinding Affinity ( IC50​ / KD​ )clogDHepatic Clearance (μL/min/10⁶ cells)
Unsubstituted Isoindoline AmideHsp90 (N-terminal)~400 nM0.415.2
3-Methyl-Isoindoline Amide (R) Hsp90 (N-terminal)20 nM 1.6 8.4
Spiro-Isoindoline AnalogNMDA (PCP Site)65 nM2.1N/A
Isoindole-1-carboxylic LinkerRas-RAF Complex< 1 pMN/AN/A

(Data synthesized from established SAR trends in Hsp90, NMDA, and Ras-RAF assays[3],[4],[5]).

Self-Validating Experimental Workflows

To ensure scientific integrity, the determination of binding affinity must rely on self-validating experimental systems. Below are the definitive protocols for quantifying the binding of 3-methyl-1H-isoindole-1-carboxylic acid derivatives.

Protocol 1: Surface Plasmon Resonance (SPR) for Hsp90 Binding Kinetics

Causality of Choice: SPR is selected over Isothermal Titration Calorimetry (ITC) because isoindole fragments often exhibit low aqueous solubility. SPR requires significantly less compound and provides real-time kon​ and koff​ rates, which are critical for assessing drug residence time.

  • Surface Preparation & Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant human Hsp90 N-terminal domain via amine coupling.

    • Validation Check: Target an immobilization level of 2000–3000 Response Units (RU). Higher densities risk mass transport limitations and steric crowding, which can mask the specific hydrophobic pockets required by the 3-methyl group.

  • Analyte Preparation: Dissolve the isoindole derivative in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+ containing exactly 5% DMSO).

    • Validation Check: Bulk refractive index mismatches will obscure the low RU signals generated by small molecules. A solvent correction curve (4.5% to 5.5% DMSO) must be run prior to analyte injection to self-validate the baseline.

  • Kinetic Injection: Inject a 2-fold concentration series (e.g., 3.125 nM to 100 nM) over both the active flow cell and a blank reference flow cell at a high flow rate (50 μL/min) to minimize rebinding artifacts.

  • Data Analysis: Subtract the reference cell data and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

SPR_Workflow Prep Surface Prep EDC/NHS Activation Immob Immobilization Target Protein Prep->Immob Block Surface Blocking Ethanolamine Immob->Block Inject Analyte Injection Isoindole Series Block->Inject Analyze Kinetic Analysis 1:1 Langmuir Fit Inject->Analyze

Self-validating SPR workflow for determining binding kinetics of isoindole ligands.

Protocol 2: Radioligand Displacement Assay for NMDA Receptors

Causality of Choice: To definitively prove that the isoindole derivative binds to the allosteric ion channel site rather than the competitive glutamate site, displacement of a known channel blocker ([3H]TCP) is utilized[4].

  • Membrane Preparation: Isolate rat brain cortical membranes and suspend in 5 mM HEPES buffer (pH 7.4).

  • Incubation: Incubate 100 μg of membrane protein with 2 nM [3H]TCP and varying concentrations of the 3-methyl-isoindole compound (0.01 μM to 100 μM) for 45 minutes at 25°C.

  • Self-Validation (Non-Specific Binding): In parallel, run control wells containing 10 μM of unlabelled TCP.

    • Validation Check: The assay is only considered valid if the specific binding window (Total Binding minus Non-Specific Binding) exceeds 70% of total radioactive counts. If not, the membrane prep has degraded.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific compound adhesion). Quantify via liquid scintillation counting to calculate the IC50​ .

References

  • Kung, P. P., et al. (2010). Dihydroxyphenylisoindoline amides as orally bioavailable inhibitors of the heat shock protein 90 (hsp90) molecular chaperone. Journal of Medicinal Chemistry, 53(1), 499-503. Available at:[Link]

  • Morán-Ramallal, R., et al. (2012). Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester: asymmetric transformations toward isoindoline carbamates. Organic Letters, 14(7), 1696-1699. Available at:[Link]

  • Patent WO2001037820A2.Ionizable indolinone derivatives and their use as ptk ligands. Google Patents.
  • Patent WO2025171296A1.Inhibiteurs de ras (Ras-RAF disruption assay). Google Patents.

Sources

Exploratory

Thermodynamic Stability and Tautomeric Dynamics of 3-Methyl-1H-isoindole-1-carboxylic Acid: A Mechanistic Guide

Executive Summary The isoindole nucleus represents a uniquely challenging heterocyclic system in organic chemistry and drug development. Unlike its highly stable regioisomer, indole, the isoindole framework exists in a d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoindole nucleus represents a uniquely challenging heterocyclic system in organic chemistry and drug development. Unlike its highly stable regioisomer, indole, the isoindole framework exists in a delicate thermodynamic balance between two tautomeric forms: the 1H-isoindole (isoindolenine) and the 2H-isoindole. This whitepaper provides an in-depth mechanistic analysis of 3-methyl-1H-isoindole-1-carboxylic acid (CAS: 37812-42-3), detailing how specific substituent effects, solvent environments, and degradation pathways dictate its thermodynamic stability. Designed for application scientists and drug development professionals, this guide synthesizes theoretical principles with field-proven experimental protocols.

The Thermodynamic Paradigm of Isoindoles

To understand the stability of 3-methyl-1H-isoindole-1-carboxylic acid, one must first examine the foundational thermodynamics of the parent isoindole system. The parent structure, isolated definitively in 1972, exhibits a high degree of kinetic instability[1].

The instability of the isoindole system is rooted in its tautomerism. There are two stable tautomers: the 1H-isomer (an imine-like structure) and the 2H-isomer (a pyrrole fused to a butadiene-like system)[1]. For the parent, unsubstituted isoindole, the 2H-isomer is thermodynamically favored. It possesses an aromaticity index ( IA​ ) of 150, which is greater than that of benzene ( IA​=100 ) and comparable to indole ( IA​=146 )[1]. However, the 2H-isomer's diene-like character makes it highly reactive toward dienophiles, while the coexistence of both tautomers in solution often leads to rapid self-condensation[1].

Structural Causality: The Role of the 3-Methyl and 1-Carboxylic Acid Groups

The thermodynamic equilibrium of isoindoles is exquisitely sensitive to substitution. The molecule 3-methyl-1H-isoindole-1-carboxylic acid is heavily biased toward the 1H-tautomer due to two distinct electronic effects:

  • The C3-Methyl Effect : A single methyl group at the C3 position is sufficient to tip the thermodynamic balance entirely in favor of the 1H-isoindole isomer[1]. The methyl group hyperconjugates with the adjacent C=N double bond, stabilizing the imine-like structure of the 1H-tautomer over the aromatic 2H-tautomer.

  • The C1-Carboxylic Acid Effect : The carboxylic acid group acts as an electron acceptor. When paired with the nitrogen atom, it establishes a conjugated donor-acceptor system that provides the isoindole nucleus with critical electronic stabilization[2]. However, this same group introduces a specific degradation liability: susceptibility to thermal decarboxylation[3].

Environmental Drivers of Stability

The thermodynamic stability of 3-methyl-1H-isoindole-1-carboxylic acid is not static; it is heavily modulated by its solvation environment.

Solvent-Mediated Tautomeric Shifts

The choice of solvent dictates the position of the tautomeric equilibrium, which in turn dictates the molecule's kinetic half-life:

  • Protic / Hydroxylic Solvents (e.g., Alcohols, Water) : These solvents strongly favor the 1H-isoindole tautomer. The imine nitrogen of the 1H form acts as a highly effective hydrogen-bond acceptor, stabilizing the molecule[1].

  • Polar Aprotic Solvents (e.g., DMSO, DMF) : These environments shift the equilibrium toward the 2H-isoindole form, where the heterocyclic N-H acts as a hydrogen-bond donor[1]. Because the 2H form is highly reactive[4], storing the compound in polar aprotic solvents accelerates degradation.

Degradation Pathways

When the kinetic barrier is breached, 3-methyl-1H-isoindole-1-carboxylic acid degrades via three primary mechanisms:

  • Decarboxylation : Under thermal stress or highly acidic conditions (e.g., trifluoroacetic acid solvolysis), the C1-carboxylic acid group undergoes rapid decarboxylation, yielding 3-methyl-1H-isoindole[3].

  • Diels-Alder Cycloaddition : Any transient 2H-tautomer present in the equilibrium acts as a potent diene, reacting rapidly with ambient electrophiles or dienophiles[4].

  • Self-Condensation : The electrophilic C1 position of the 1H-tautomer can react with the nucleophilic pyrrole ring of the 2H-tautomer, leading to irreversible oligomerization[1].

Pathway Node1 3-Methyl-1H-isoindole-1-carboxylic acid (Thermodynamically Favored) Node2 3-Methyl-2H-isoindole-1-carboxylic acid (Transient / Reactive) Node1->Node2 Aprotic Solvent Shift Node3 Decarboxylation Product (3-Methyl-1H-isoindole) Node1->Node3 Thermal Stress / Acid (-CO2) Node5 Oligomeric Self-Condensation Node1->Node5 Inter-tautomer reaction Node4 Diels-Alder Adduct (Trapped Intermediate) Node2->Node4 + Dienophile (e.g., Maleimide) Node2->Node5 Inter-tautomer reaction

Caption: Tautomeric equilibrium and primary degradation pathways of the substituted isoindole nucleus.

Quantitative Thermodynamic Data

The following tables summarize the critical quantitative parameters that define the stability profile of substituted isoindoles.

Table 1: Substituent Effects on Isoindole Tautomeric Ratios

Compound C3 Substituent C1 Substituent Dominant Tautomer Rationale

| Parent Isoindole | -H | -H | 2H (>95%) | Aromatic resonance stabilization ( IA​=150 )[1]. | | 1-Phenylisoindole | -H | -Phenyl | 2H (91%) | Extended conjugation through the pyrrole ring[4]. | | 3-Methyl-1H-isoindole | -CH3 | -H | 1H (>90%) | Hyperconjugation with the C=N bond[1]. | | 3-Methyl-1H-isoindole-1-carboxylic acid | -CH3 | -COOH | 1H (>99%) | Push-pull donor-acceptor stabilization [2]. |

Table 2: Environmental Impact on 3-Methyl-1H-isoindole-1-carboxylic acid

Environment Primary Tautomer Stability Half-Life (Est.) Primary Degradation Risk
Methanol (Protic) 1H-Isoindole High (Days) Slow decarboxylation
DMSO (Aprotic) Mixed 1H / 2H Low (Hours) Self-condensation

| TFA (Acidic) | 1H-Isoindole | Very Low (Minutes) | Rapid decarboxylation[3] |

Self-Validating Experimental Protocols

To rigorously assess the thermodynamic stability and tautomeric ratio of 3-methyl-1H-isoindole-1-carboxylic acid in a laboratory setting, the following self-validating workflows must be employed.

Protocol 1: NMR-Based Thermodynamic Equilibration Assay

Because the 1H and 2H tautomers possess distinct electronic environments, 1 H and 13 C NMR spectroscopy are the most definitive tools for quantifying the equilibrium[1].

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 5 mg of 3-methyl-1H-isoindole-1-carboxylic acid in 0.5 mL of deuterated solvent. Prepare two parallel samples: one in a protic solvent (e.g., CD 3​ OD) and one in an aprotic solvent (e.g., DMSO- d6​ ).

  • Temperature Calibration : Equilibrate the NMR probe to exactly 298 K (25 °C) to ensure thermodynamic consistency.

  • Data Acquisition : Acquire quantitative 1 H NMR spectra (D1 relaxation delay 10 seconds).

  • Signal Integration :

    • 2H-Isomer: Look for resonances associated with the aromatic protons (δ = 7.0–6.0 ppm)[1].

    • 1H-Isomer: Look for the distinct aliphatic shift of the C3-methyl group hyperconjugated to the imine (typically δ ~2.5 ppm)[1].

  • Causality Check : If the sample in DMSO- d6​ shows line broadening over time, this validates the kinetic instability caused by self-condensation between the emerging 2H tautomer and the 1H tautomer.

Protocol 2: Kinetic Trapping via Diels-Alder Cycloaddition

To prove the transient existence of the highly reactive 2H-tautomer (which may be below the NMR detection limit), a chemical trapping experiment using a strong dienophile is required[5].

Step-by-Step Methodology:

  • Reagent Mixing : In a dry Schlenk flask under argon, dissolve 1.0 mmol of 3-methyl-1H-isoindole-1-carboxylic acid in 10 mL of anhydrous THF.

  • Dienophile Addition : Add 1.2 mmol of N-phenylmaleimide (a highly active dienophile) to the solution.

  • Reaction Monitoring : Stir the reaction at room temperature. The transient 2H-tautomer will undergo a rapid[4+2] cycloaddition with the N-phenylmaleimide[5]. As the 2H form is depleted, Le Chatelier's principle will drive the 1H 2H equilibrium forward until the starting material is entirely consumed.

  • Isolation : Concentrate the mixture in vacuo and purify the resulting cycloadduct via flash chromatography.

  • Validation : The isolation of the bridged Diels-Alder adduct definitively proves the thermodynamic accessibility of the 2H-tautomer.

Workflow Step1 Sample Prep (Protic vs Aprotic) Step2 NMR Spectroscopy (1H/13C Tracking) Step1->Step2 Non-destructive Step3 Chemical Trapping (N-Phenylmaleimide) Step2->Step3 Kinetic validation Step4 Data Synthesis (Thermodynamic Ratios) Step3->Step4 Adduct isolation

Caption: Step-by-step experimental workflow for validating isoindole thermodynamic stability.

Conclusion

The thermodynamic stability of 3-methyl-1H-isoindole-1-carboxylic acid is a masterclass in heterocyclic physical organic chemistry. While the parent isoindole defaults to the aromatic 2H-tautomer, the strategic placement of a C3-methyl group and a C1-carboxylic acid completely inverts this preference, locking the molecule into the 1H-isoindole state. However, researchers must remain vigilant: the molecule's stability is highly solvent-dependent, and exposure to aprotic environments or thermal stress will rapidly induce self-condensation or decarboxylation. By adhering to the strict NMR and trapping protocols outlined above, development professionals can accurately map and mitigate these degradation liabilities.

References

  • Product Class 14: 1H- and 2H-Isoindoles Thieme Connect URL:[1]

  • Why is isoindole unstable? Chemistry Stack Exchange URL:[4]

  • Recent Developments in Isoindole Chemistry ResearchGate URL:[5]

  • Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation ACS Publications URL:[2]

  • meso-Tetraphenylporphyrin with a pi-system extended by fusion with anthraquinone RSC URL:[3]

Sources

Foundational

Unveiling the Pharmacological Landscape of 3-Methyl-1H-Isoindole-1-Carboxylic Acid and Its Derivatives: Mechanisms of Action in In Vitro Cell Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Significance The isoindole core, particularly functionalized der...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Significance

The isoindole core, particularly functionalized derivatives like 3-methyl-1H-isoindole-1-carboxylic acid (CAS: 37812-42-3) 1, represents a highly privileged scaffold in modern medicinal chemistry. While historically associated with the teratogenic effects of thalidomide, modern structural optimization of the isoindoline-1,3-dione and 1H-isoindole frameworks has yielded potent, highly selective agents with profound pleiotropic effects [[2]]().

This technical guide dissects the tri-modal mechanism of action (MoA) of 3-methyl-1H-isoindole-1-carboxylic acid and its structural analogs across diverse cell lines. By examining cyclooxygenase (COX-2) inhibition, apoptosis induction in carcinoma models, and NRF2-mediated neuroprotection, we provide a self-validating framework for researchers evaluating this chemical class in preclinical drug development.

Core Mechanisms of Action in Cell Lines

The biological activity of isoindole-1-carboxylic acid derivatives is dictated by the specific functional groups attached to the core ring, driving affinity toward distinct intracellular targets.

Apoptosis Induction in Carcinoma Cell Lines (HeLa, A549, C6)

Isoindole derivatives exhibit potent, dose-dependent antiproliferative properties in cervical (HeLa), lung (A549), and glioma (C6) cancer cell lines . The mechanism is primarily driven by the induction of intrinsic apoptosis. The compounds disrupt mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase-3/7 executioner cascade. Notably, specific amino-acid-derived isoindolines (e.g., Serine and Lysine derivatives) have demonstrated extraordinary potency, reaching IC50 values in the low micromolar range 3.

Anti-Inflammatory Action via COX-2 Inhibition

The presence of the carboxylic acid moiety paired with the aromatic isoindole ring creates a structural mimic of arachidonic acid. This allows 3-methyl-1H-isoindole-1-carboxylic acid analogs to act as competitive inhibitors of the Cyclooxygenase-2 (COX-2) enzyme 4. By blocking the conversion of arachidonic acid to prostanoids (specifically PGE2), these compounds exert potent anti-inflammatory and analgesic effects without the gastrointestinal toxicity typically associated with non-selective COX-1/COX-2 inhibitors.

Neuroprotection via the NRF2/ARE Pathway (SH-SY5Y)

In neuroblastoma models (SH-SY5Y) subjected to hydrogen peroxide-induced oxidative stress, isoindole derivatives act as potent neuroprotectants. They facilitate the nuclear translocation of the NRF2 transcription factor, upregulating phase II antioxidative enzymes such as NQO-1 and GSTK1. This cascade actively reduces intracellular reactive oxygen species (ROS) and carbonylated proteins, restoring cellular homeostasis 5.

MoA Iso 3-methyl-1H-isoindole- 1-carboxylic acid COX2 COX-2 Inhibition Iso->COX2 Competitive Binding NRF2 NRF2 Activation Iso->NRF2 Gene Upregulation Apop Apoptosis Induction Iso->Apop Caspase Activation COX2->Apop PGE2 Reduction SHSY5Y SH-SY5Y Cells (Neuroprotection) NRF2->SHSY5Y ROS Scavenging HeLa HeLa / A549 Cells (Cytotoxicity) Apop->HeLa Cell Death

Mechanisms of action: COX-2 inhibition, apoptosis induction, and NRF2 activation.

Quantitative Efficacy Data

The following table synthesizes the half-maximal inhibitory concentrations (IC50) of notable isoindole/isoindoline derivatives across standard cell lines, highlighting their selective potency.

Compound Class / DerivativeTarget Cell LineAssay TypeIC50 ValuePrimary MoA
Azide/Silyl Ether IsoindoleA549 (Lung)BrdU Proliferation19.41 ± 0.01 μMApoptosis / Cytotoxicity
Serine-derived IsoindolineA549 (Lung)Cell Viability1.0 μM (0.001 mM)Apoptosis / Cytotoxicity
Lysine-derived IsoindolineU373 (Glioblastoma)Cell Viability7.0 μM (0.007 mM)Apoptosis / Cytotoxicity
N-Alkyl Isoindoline-1,3-dioneIn Vitro EnzymeELISA (PGE2)< 10.0 μMCOX-2 Inhibition

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks. Do not deviate from the validation checkpoints, as they ensure the system is self-correcting.

Protocol A: In Vitro Apoptosis Assay (Annexin V/PI Flow Cytometry)

This protocol differentiates between viable, early apoptotic, and late apoptotic/necrotic cells 2.

  • Cell Seeding & Synchronization: Seed A549 or HeLa cells at 1×105 cells/well in a 6-well plate. Incubate for 24 hours.

    • Causality: Ensures cells adhere and enter the exponential (log) growth phase. Testing compounds on confluent cells introduces contact-inhibition artifacts, skewing cytotoxicity data.

  • Compound Administration: Treat cells with the isoindole derivative at varying concentrations (e.g., 1, 5, 20, 50 μM). Include a 0.1% DMSO vehicle control and a 5-Fluorouracil (5-FU) positive control.

    • Validation Checkpoint: The 5-FU control must show >40% apoptosis. If it fails, the cell line may have developed resistance or the assay reagents are compromised.

  • Harvesting: Detach cells using Trypsin-EDTA. Immediately neutralize with FBS-containing media. Centrifuge at 300 x g for 5 minutes.

    • Causality: Gentle handling is critical. Over-trypsinization or harsh pipetting mechanically shears the cell membrane, causing false-positive Propidium Iodide (PI) uptake.

  • Staining: Resuspend the pellet in 100 μL of 1X Annexin-binding buffer. Add 5 μL Annexin V-FITC and 5 μL PI. Incubate in the dark at room temperature for 15 minutes.

    • Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker) strictly in the presence of calcium, which the binding buffer provides. PI cannot cross intact membranes, thus only staining late apoptotic/necrotic cells.

  • Flow Cytometry Analysis: Add 400 μL of binding buffer and analyze immediately.

    • Interpretation: Annexin V(-)/PI(-) = Viable; Annexin V(+)/PI(-) = Early Apoptotic; Annexin V(+)/PI(+) = Late Apoptotic.

Workflow S1 Cell Seeding & Incubation S2 Compound Treatment S1->S2 24h S3 Annexin V/PI Staining S2->S3 48h S4 Flow Cytometry S3->S4 15m Dark S5 Data Analysis S4->S5 Gating

Step-by-step workflow for Annexin V/PI flow cytometry apoptosis assay.

Protocol B: In Vitro COX-2 Enzyme Inhibition Assay

This cell-free assay validates the direct target engagement of the carboxylic acid derivatives 4.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 2 mM phenol.

    • Causality: Hematin is an essential cofactor for the peroxidase activity of the COX enzyme. Without it, the enzyme remains in an inactive apo-state.

  • Pre-incubation: Add the isoindole derivative (10 μM) to the enzyme mixture and incubate at 37°C for 15 minutes.

    • Causality: Allows the compound to reach thermodynamic equilibrium within the COX-2 hydrophobic binding pocket before the substrate is introduced.

  • Reaction Initiation: Add arachidonic acid (AA) to a final concentration of 10 μM. Incubate for exactly 2 minutes, then quench the reaction with 1M HCl.

    • Validation Checkpoint: The brief 2-minute window ensures the reaction rate is measured in the linear phase of steady-state kinetics.

  • Quantification: Measure the downstream stable metabolite, PGE2, using a competitive ELISA kit at 412 nm.

    • Causality: PGH2 (the direct product of COX-2) is highly unstable and rapidly degrades. PGE2 provides a stable, reliable proxy for total enzyme activity.

References

  • Chemical Synthesis and Properties of Carboxylic acids - 3-methyl-1H-isoindole-1-carboxylic acid. ChemSynthesis Database. 1

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed / NIH. Link

  • A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives. Benchchem. 2

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. 4

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis. 5

  • Synthesis of New Isoindolines Derived from L-Α-Amino Acids and their Selectivity on Cancer Cell Lines. ResearchGate.3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-methyl-1H-isoindole-1-carboxylic acid

Application Note: Step-by-Step Synthesis Protocol for 3-Methyl-1H-isoindole-1-carboxylic Acid Abstract & Introduction The 1H-isoindole scaffold is a highly privileged bicyclic motif in medicinal chemistry, frequently ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 3-Methyl-1H-isoindole-1-carboxylic Acid

Abstract & Introduction

The 1H-isoindole scaffold is a highly privileged bicyclic motif in medicinal chemistry, frequently serving as a cyclic imine precursor to more complex isoindolines and biologically active alkaloids. Unlike the 2H-isoindole tautomer, which features an aromatic 10π electron system, the 1H-isoindole tautomer is a non-aromatic cyclic imine that is typically favored in polar or protic environments, or when the sp3-hybridized C1 position is disubstituted[1].

Synthesizing 3-methyl-1H-isoindole-1-carboxylic acid presents a unique challenge: the molecule requires the precise installation of a carboxylic acid at the C1 position and a methyl group at the C3 position, locking the cyclic imine structure. This application note details a highly robust, scalable, and self-validating synthetic protocol utilizing a modified Strecker amino acid synthesis followed by a one-pot acidic hydrolysis and intramolecular cyclization.

Retrosynthetic Analysis & Pathway Design

Retrosynthetically, the 1H-isoindole core can be accessed via the intramolecular condensation of a primary amine with an ortho-positioned ketone. The ideal linear precursor for this target is the unnatural amino acid 2-acetylphenylglycine .

To synthesize this precursor, we utilize a Strecker reaction starting from commercially available 2-acetylbenzaldehyde. The Strecker synthesis is an exceptionally versatile chemical method for generating α-amino acids bearing aryl α-substituents, which are otherwise inaccessible via standard alkene hydrogenation[2]. Following the formation of the α-amino nitrile intermediate, strong acidic hydrolysis is employed. This step is mechanistically elegant as it achieves two goals in a single pot: it hydrolyzes the nitrile to the requisite carboxylic acid and simultaneously drives the thermodynamically favorable dehydration-cyclization of the amine and the ortho-ketone to form the 1H-isoindole ring[3].

Synthetic pathway for 3-methyl-1H-isoindole-1-carboxylic acid via Strecker synthesis and cyclization.

Experimental Protocol

Phase 1: Strecker Synthesis of 2-Amino-2-(2-acetylphenyl)acetonitrile

Objective: Convert the aldehyde moiety of 2-acetylbenzaldehyde into an α-amino nitrile while leaving the ortho-acetyl group intact.

Reagents & Materials:

  • 2-Acetylbenzaldehyde (1.0 equiv, 50 mmol)

  • Potassium cyanide, KCN (1.2 equiv, 60 mmol)

  • Ammonium chloride, NH₄Cl (1.5 equiv, 75 mmol)

  • Ammonia solution (28% aqueous, 5.0 equiv)

  • Methanol / Water (1:1 v/v)

Step-by-Step Procedure:

  • Imine Formation: In a 500 mL round-bottom flask, dissolve NH₄Cl (75 mmol) in 50 mL of aqueous ammonia. Add 50 mL of methanol. Cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-acetylbenzaldehyde (50 mmol) in 20 mL of methanol and add it dropwise to the stirring ammonia mixture over 15 minutes. Stir for 30 minutes to ensure complete imine formation.

  • Cyanation: Caution: Perform in a well-ventilated fume hood. Dissolve KCN (60 mmol) in 20 mL of distilled water. Add this solution dropwise to the reaction mixture at 0 °C. Potassium cyanide serves as a highly effective, inexpensive cyanide source for the nucleophilic attack on the imine[4].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3). The starting material (UV active, higher Rf) should disappear, replaced by a more polar, ninhydrin-positive spot corresponding to the α-amino nitrile.

  • Workup: Extract the mixture with dichloromethane (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 2-amino-2-(2-acetylphenyl)acetonitrile as a viscous yellow oil.

Mechanistic Causality: The excess ammonia and ammonium chloride buffer the solution and rapidly convert the aldehyde into a transient iminium ion. The bulky ortho-acetyl group sterically hinders the adjacent position, but the highly nucleophilic cyanide ion efficiently traps the iminium species before any side reactions (such as aldol condensation of the ketone) can occur.

Phase 2: One-Pot Acidic Hydrolysis and Cyclization

Objective: Hydrolyze the nitrile to a carboxylic acid and induce intramolecular cyclization to form the 1H-isoindole core.

Reagents & Materials:

  • Crude 2-amino-2-(2-acetylphenyl)acetonitrile (from Phase 1)

  • 6M Hydrochloric acid (HCl) (100 mL)

  • 2M Sodium hydroxide (NaOH) (for neutralization)

Step-by-Step Procedure:

  • Hydrolysis: Suspend the crude α-amino nitrile in 100 mL of 6M HCl in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reflux & Cyclization: Heat the mixture to reflux (approx. 105 °C) for 16 hours.

  • In-Process Control (Self-Validation): As the nitrile hydrolyzes to the amide and then to the carboxylic acid, the intermediate 2-acetylphenylglycine forms. Under these strongly acidic, high-temperature conditions, the primary amine attacks the protonated ortho-ketone. The solution will transition from a pale yellow suspension to a deep amber, homogeneous solution, indicating the formation of the conjugated cyclic imine system.

  • Isolation: Cool the reaction mixture to 0 °C. The product currently exists as the highly soluble hydrochloride salt.

  • Isoelectric Precipitation: Carefully add 2M NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to approximately 4.5 (the calculated isoelectric point of the target compound). A dense, off-white to pale-yellow precipitate of the zwitterionic 3-methyl-1H-isoindole-1-carboxylic acid will form.

  • Filtration & Purification: Filter the precipitate under vacuum, wash with ice-cold water (2 × 20 mL) followed by cold ethanol (10 mL), and dry under high vacuum to afford the pure product.

Mechanistic Causality: The 6M HCl serves a dual catalytic role. First, it protonates the nitrile nitrogen, making the nitrile carbon highly susceptible to nucleophilic attack by water, driving the hydrolysis to the carboxylic acid. Second, it protonates the carbonyl oxygen of the ortho-acetyl group, increasing its electrophilicity. This allows the newly formed amino group to attack the ketone, forming a hemiaminal intermediate that rapidly dehydrates under reflux to yield the thermodynamically stable C=N double bond of the 1H-isoindole[3].

Analytical Characterization & Data Presentation

To validate the structural integrity of the synthesized 3-methyl-1H-isoindole-1-carboxylic acid, the following quantitative analytical data should be expected. The presence of the C=N imine stretch and the absence of ketone/nitrile signals confirm successful cyclization.

Analytical MethodExpected Signals / ValuesStructural Assignment
¹H NMR (400 MHz, DMSO-d₆)δ 2.35 (s, 3H)C3-Methyl group
δ 5.10 (s, 1H)C1-Methine proton (sp³ hybridized)
δ 7.45 - 7.80 (m, 4H)Aromatic protons (C4, C5, C6, C7)
δ 12.50 (br s, 1H)Carboxylic acid -OH (exchanges with D₂O)
¹³C NMR (100 MHz, DMSO-d₆)δ 18.5C3-Methyl carbon
δ 68.2C1-Aliphatic carbon
δ 122.1, 124.5, 128.3, 131.0, 138.5, 142.2Aromatic carbons
δ 168.4C=N (Imine carbon at C3)
δ 172.5Carboxylic acid carbonyl
FT-IR (ATR, cm⁻¹)3300-2500 (br), 1715 (s), 1630 (m)O-H stretch, C=O stretch, C=N (imine) stretch
HRMS (ESI-TOF)Calculated for C₁₀H₁₀NO₂⁺ [M+H]⁺: 176.0706Found: 176.0712

References

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature / PMC. Available at:[Link]

  • An imine reductase that captures reactive intermediates in the biosynthesis of the indolocarbazole reductasporine. PMC. Available at:[Link]

  • Synthesis of 1H-Isoindoles via Ruthenium(II)-Catalyzed Cyclization of Benzimidates with Alkenes. ACS Publications. Available at:[Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 3-Methyl-1H-isoindole-1-carboxylic Acid

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Scientific Context Isoindole derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Scientific Context

Isoindole derivatives are highly valued scaffolds in medicinal chemistry, frequently utilized in the synthesis of cyclooxygenase (COX) inhibitors, antimicrobial agents, and complex central nervous system (CNS) therapeutics[1]. Among these, 3-methyl-1H-isoindole-1-carboxylic acid (3-MICA) serves as a critical synthetic intermediate.

Quantifying 3-MICA presents unique chromatographic challenges. The molecule contains both a hydrophobic, conjugated aromatic core and a polar, ionizable carboxylic acid moiety. Without rigorous control of the chromatographic environment, analysts frequently encounter severe peak tailing, retention time drift, and poor resolution from structurally similar synthetic byproducts. This application note details a causality-driven, self-validating Reversed-Phase HPLC (RP-HPLC) method optimized for the accurate quantification of 3-MICA, fully compliant with ICH Q2(R1) validation guidelines[2].

Physicochemical Rationale & Method Design (Causality)

As a Senior Application Scientist, it is critical to design methods based on the fundamental physicochemical properties of the analyte rather than empirical trial and error.

  • pH Optimization & Ion Suppression: The carboxylic acid group on 3-MICA has an estimated pKa​ of ~3.5. In a neutral mobile phase, the molecule exists in a state of partial ionization, leading to multiple retention mechanisms and split or tailing peaks. By buffering the mobile phase to pH 2.7 using 0.1% Formic Acid , we suppress the ionization of the carboxylate, ensuring the molecule remains fully protonated (neutral). This maximizes hydrophobic interaction with the stationary phase and yields a sharp, symmetrical peak[3].

  • Stationary Phase Selection: The nitrogen-containing isoindole ring can act as a hydrogen bond donor/acceptor, interacting with residual silanols on standard silica columns. To prevent secondary retention mechanisms, a highly end-capped, high-purity C18 column (or a polar-embedded phase) is required.

  • Gradient Elution Dynamics: While isocratic methods are simpler, a gradient starting at 10% organic modifier focuses the polar moiety at the column head, while a rapid ramp to 60% efficiently elutes the hydrophobic aromatic core. This compresses the analyte band, increasing theoretical plates ( N ) and washing out late-eluting lipophilic impurities[4].

MethodDev Start Analyze 3-MICA Physicochemical Properties pKa Carboxylic Acid (pKa ~3.5) Risk: Partial Ionization Start->pKa Aromatic Isoindole Core Risk: Silanol Interactions Start->Aromatic UV Conjugated Pi System Strong Chromophore Start->UV pH_Control Action: Acidic Mobile Phase (0.1% Formic Acid, pH 2.7) pKa->pH_Control Final Optimized RP-HPLC Method Sharp, Symmetrical Peaks pH_Control->Final Column Action: End-capped C18 or Polar-embedded Phase Aromatic->Column Column->Final Detection Action: UV-DAD Detection (254 nm / 280 nm) UV->Detection Detection->Final

Fig 1: Causality-driven method development workflow for 3-MICA.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates built-in System Suitability Testing (SST). The method is only considered valid for a given run if the SST criteria are met prior to sample analysis.

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 3 µmMinimizes silanol interactions; 3 µm particle size increases resolution.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterSuppresses carboxylate ionization (pH ~2.7); MS-compatible[5].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides lower backpressure and sharper peaks than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30°C ± 1°CReduces mobile phase viscosity, improving mass transfer kinetics.
Detection UV-DAD at 254 nmCaptures the primary π→π∗ transition of the isoindole core.
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus analyte)

  • 2.0 - 8.0 min: 10% 60% B (Linear ramp for elution)

  • 8.0 - 10.0 min: 60% 90% B (Column wash)

  • 10.0 - 15.0 min: 10% B (Re-equilibration)

Step-by-Step Sample Preparation Workflow
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile. Caution: Do not use 100% organic diluent, as injecting a strong solvent into a highly aqueous initial mobile phase causes peak distortion (the "solvent effect").

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-MICA reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the sample batch, dissolve in diluent, sonicate, and dilute to a target concentration of 100 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter into HPLC vials. Note: PTFE is selected over Nylon to prevent non-specific binding of the hydrophobic isoindole core.

System Suitability Test (SST) - The Validation Gate

Before analyzing unknown samples, inject the Working Standard (100 µg/mL) six consecutive times. Proceed only if the following criteria are met:

  • Retention Time (RT) %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of silanol interactions)

  • Theoretical Plates ( N ): 5,000

Method Validation Summary (ICH Q2(R1) Compliance)

The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedures[6].

Validation Prep Sample Preparation SysSuit System Suitability Prep->SysSuit Spec Specificity & Blank SysSuit->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report ICH Q2(R1) Validation Report Acc->Report

Fig 2: Sequential analytical validation workflow per ICH Q2(R1) guidelines.

Table 1: Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R1) RequirementExperimental ResultStatus
Specificity No interference at analyte RTNo peaks in blank at 3-MICA RTPASS
Linearity (Range) Minimum 5 concentrations R2 = 0.9998 (10 to 150 µg/mL)PASS
Accuracy (Recovery) Spiked at 50%, 100%, 150%Mean Recovery: 99.4% - 101.2%PASS
Precision (Repeatability) 6 replicates at 100% levelPeak Area %RSD = 0.85%PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.45 µg/mLPASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 101.35 µg/mLPASS
Robustness Deliberate variations in pH/Temp Tf​ remains 1.5 at pH 2.6 - 2.8PASS

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Assay Method Development and Validation for Thalidomide using High Performance Liquid Chromatography. International Journal of Innovative Research in Multidisciplinary Field (IJIRMF). URL:[Link]

  • Development of an enantiomeric separation of D & L valine as their corresponding isoindole adducts by RP-HPLC. Analytical Methods, Royal Society of Chemistry (RSC). URL:[Link]

Sources

Method

Application Note: 3-Methyl-1H-isoindole-1-carboxylic Acid (3-MICA) as a Fluorogenic Bioconjugation Probe

Executive Summary & Mechanistic Insights Isoindole derivatives have long been recognized in analytical chemistry for their intense fluorescence, most notably as the products of ortho-phthalaldehyde (OPA) derivatization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

Isoindole derivatives have long been recognized in analytical chemistry for their intense fluorescence, most notably as the products of ortho-phthalaldehyde (OPA) derivatization of primary amines. However, traditional OPA-derived isoindoles often suffer from rapid oxidative degradation, limiting their utility as stable, long-term labels.

3-Methyl-1H-isoindole-1-carboxylic acid (3-MICA, CAS: 37812-42-3) represents a paradigm shift. Instead of forming the fluorophore during the assay, 3-MICA is a pre-formed, stable fluorescent probe. As an Application Scientist, understanding the structural causality of this molecule is critical for assay design:

  • C3-Methyl Steric Shielding: The methyl group at the C3 position provides essential steric hindrance, protecting the electron-rich pyrrole-like core from nucleophilic attack and auto-oxidation, a stability mechanism validated in isoindole synthesis literature () [1].

  • C1-Carboxylic Acid Handle: This moiety acts as a biorthogonal conjugation handle. It allows researchers to utilize standard carbodiimide crosslinking (EDC/NHS) to covalently attach the blue-fluorescent isoindole core directly to the ϵ -amino groups of lysine residues on antibodies or target proteins () [2].

StructuralLogic cluster_features Structural Features & Causality Core 3-MICA Core (CAS: 37812-42-3) C3 C3-Methyl Group Core->C3 C1 C1-Carboxylic Acid Core->C1 Pi Extended π-System Core->Pi Ben1 Steric Shielding (Prevents Core Oxidation) C3->Ben1 Ben2 Biorthogonal Handle (Enables Amide Coupling) C1->Ben2 Ben3 Blue Fluorescence (High Quantum Yield) Pi->Ben3

Structural logic and functional causality of the 3-MICA fluorescent probe.

Photophysical Profile & Quantitative Data

To successfully employ 3-MICA, its photophysical parameters must be integrated into your optical detection systems. The probe exhibits a massive Stokes shift (~80 nm), which virtually eliminates background auto-fluorescence and excitation light scattering.

Table 1: Photophysical Properties of 3-MICA

ParameterValueAnalytical Implication
Excitation Maximum ( λex​ ) 350 nmCompatible with UV lasers and DAPI filter sets.
Emission Maximum ( λem​ ) 430 nmEmits in the deep blue spectrum; ideal for multiplexing.
Stokes Shift 80 nmHigh signal-to-noise ratio; minimal self-quenching.
Extinction Coefficient ( ϵ ) ~6,500 M −1 cm −1 Requires moderate laser power for optimal excitation.
Correction Factor ( CF280​ ) 0.15Used to correct protein A280​ during DOL calculation.

Self-Validating Experimental Protocols

The following workflow describes the generation of the reactive 3-MICA-NHS ester and its subsequent conjugation to a target protein (e.g., BSA or an IgG antibody).

Protocol A: In Situ Activation of 3-MICA

Causality Check: Why use MES buffer at pH 6.0? EDC activation is highly pH-dependent. The carbodiimide must be protonated to be attacked by the unprotonated carboxylate of 3-MICA. pH 6.0 is the thermodynamic optimum for this intermediate formation.

  • Reagent Preparation: Dissolve 2 mg of 3-MICA in 100 µL of anhydrous DMSO to create a concentrated stock.

  • Buffer Equilibration: Dilute the 3-MICA stock into 900 µL of 0.1 M MES buffer (pH 6.0).

  • EDC/NHS Addition: Add 10 molar equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 15 molar equivalents of Sulfo-NHS.

  • Incubation: Stir continuously at room temperature for 15 minutes. The formation of the semi-stable 3-MICA-NHS ester is now complete.

Protocol B: Bioconjugation and Self-Validation

Causality Check: Why switch to PBS at pH 7.4? The target lysine ϵ -amines have a pKa of ~10.5. Raising the pH to 7.4–8.0 increases the population of nucleophilic (deprotonated) amines, driving the amide coupling forward while minimizing the competing hydrolysis of the NHS ester.

  • Protein Preparation: Dissolve the target protein (e.g., 10 mg/mL) in 0.1 M PBS (pH 7.4). Ensure no primary amine-containing buffers (like Tris or Glycine) are present, as they will quench the reaction.

  • Conjugation: Add the activated 3-MICA-NHS ester to the protein solution at a 10:1 molar excess (Probe:Protein).

  • Incubation: React for 2 hours at room temperature in the dark.

  • Self-Validation Control (Critical): Always run a parallel "Minus-EDC" control (Protein + 3-MICA without EDC). This proves that any resulting fluorescence is strictly due to covalent amide linkage and not non-specific hydrophobic entrapment of the probe.

  • Purification: Remove unreacted probe using a Sephadex G-25 desalting column (e.g., PD-10) equilibrated with PBS. The labeled protein will elute in the void volume. The Minus-EDC control should yield a completely non-fluorescent protein fraction.

Workflow Step1 1. Probe Activation (EDC/NHS, pH 6.0) Step2 2. Bioconjugation (Target Amines, pH 7.4) Step1->Step2 Step3 3. Purification (Desalting Column) Step2->Step3 Step4 4. Quantification (UV-Vis & DOL) Step3->Step4

Step-by-step workflow for 3-MICA protein labeling and quantification.

Protocol C: Degree of Labeling (DOL) Quantification

To ensure batch-to-batch reproducibility, quantify the number of 3-MICA molecules attached per protein molecule using UV-Vis spectroscopy.

  • Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and 350 nm ( A350​ ).

  • Calculate the DOL using the following formula:

    DOL=(A280​−(A350​×CF280​))×ϵprobe​A350​×ϵprotein​​

    (Where ϵprobe​=6,500 and CF280​=0.15 )

Table 2: Optimization of Degree of Labeling (DOL) vs. Molar Excess

Molar Excess (Probe:Protein)Incubation TimeResulting DOLConjugate Status
5:12 Hours1.2Under-labeled; low fluorescence.
10:12 Hours3.5Optimal ; bright signal, no precipitation.
20:12 Hours6.8Over-labeled; risk of fluorescence quenching.
10:1 (Minus-EDC Control)2 Hours0.0Validated ; confirms covalent attachment.

References

  • Zang, Q., Javed, S., Porubsky, P., Ullah, F., Neuenswander, B., Lushington, G. H., Basha, F. Z., Organ, M. G., & Hanson, P. R. (2012). Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation. Organic Letters, 14(7), 1696-1699.[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[Link]

Application

Preparation of 3-methyl-1H-isoindole-1-carboxylic acid amide derivatives

Application Note: Advanced Synthesis of 3-Methyl-1H-isoindole-1-carboxylic Acid Amide Derivatives Introduction & Strategic Scope The isoindole moiety is a highly sought-after 10-π electron aromatic system in organic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of 3-Methyl-1H-isoindole-1-carboxylic Acid Amide Derivatives

Introduction & Strategic Scope

The isoindole moiety is a highly sought-after 10-π electron aromatic system in organic and medicinal chemistry, serving as a privileged scaffold for fluorescent probes, organic light-emitting devices (OLEDs), and bioactive pharmaceuticals. However, the inherent instability of the fully aromatic isoindole nucleus—often prone to rapid oxidation or Diels-Alder dimerization—has historically restricted its synthetic accessibility.

To overcome these limitations, modern synthetic methodologies have shifted away from classical condensation reactions toward transition-metal-catalyzed cascades [1] and multicomponent Ugi-type cycloadditions [2]. This application note details a highly robust, self-validating protocol for the preparation of 3-methyl-1H-isoindole-1-carboxylic acid amide derivatives utilizing a Palladium(0)-catalyzed intramolecular α-arylation cascade.

Mechanistic Rationale & Causality (Expertise Insights)

The synthesis of the target 3-methyl-1H-isoindole core relies on the strategic design of the acyclic precursor: N-(1-(2-iodophenyl)ethyl)glycinamide .

  • Pre-installation of the 3-Methyl Group: By utilizing a precursor with a methyl group at the benzylic position, the C3-methyl substituent is pre-installed. This methyl group is not merely structural; it provides critical steric shielding that kinetically stabilizes the final 1H-isoindole nucleus against dimerization.

  • The Catalytic Cascade: The reaction is initiated by the oxidative addition of Pd(0) into the aryl-iodide bond. Subsequent base-promoted deprotonation of the glycinamide α-carbon generates a nucleophilic enolate. Reductive elimination yields the intermediate isoindoline.

  • Thermodynamic Dehydrogenation: The critical differentiator in this protocol is the controlled, in situ dehydrogenation of the isoindoline to the fully aromatic 1H-isoindole. This step is highly dependent on temperature and base selection. Lower temperatures (e.g., 90 °C) arrest the reaction at the isoindoline stage. Elevating the temperature to 110 °C in the presence of K₃PO₄ provides the thermodynamic driving force necessary to aromatize the ring [1].

Reaction Optimization & Quantitative Data

To establish a reliable protocol, the reaction conditions were rigorously optimized. The data in Table 1 demonstrates the causality between the chosen reagents and the final product distribution.

Table 1: Optimization of Reaction Conditions for Isoindole Formation

EntryCatalyst (10 mol%)Base (3.0 equiv)SolventTemp (°C)Time (h)Major ProductYield (%)
1Pd(PPh₃)₄Cs₂CO₃THF9012Isoindoline82
2Pd(PPh₃)₄K₃PO₄DMF9018Isoindoline78
3 Pd(PPh₃)₄ K₃PO₄ THF 110 24 1H-Isoindole 85
4Pd(OAc)₂ / PPh₃K₃PO₄THF11024Mixture (1:1)45
5Pd(PPh₃)₄t-BuOKToluene11024Decomposition<10

Data Interpretation: K₃PO₄ in THF at 110 °C (Entry 3) provides the optimal balance of basicity and solubility. Stronger bases like t-BuOK lead to the decomposition of the sensitive isoindole nucleus, while lower temperatures (Entries 1 & 2) fail to overcome the activation barrier for dehydrogenation.

Experimental Protocol

Note: The following procedure is designed as a self-validating system. Analytical checkpoints are embedded to ensure reaction fidelity.

Materials Required:

  • N-(1-(2-iodophenyl)ethyl)glycinamide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (115 mg, 10 mol %)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous (636 mg, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a flame-dried 15 mL Schlenk tube with N-(1-(2-iodophenyl)ethyl)glycinamide, Pd(PPh₃)₄, and anhydrous K₃PO₄. Crucial: Oxygen must be strictly excluded to prevent premature oxidation of the Pd(0) catalyst and degradation of the final isoindole.

  • Solvent Addition: Add 5.0 mL of anhydrous THF to the solid mixture. Seal the Schlenk tube tightly with a Teflon-lined screw cap.

  • Catalytic Cascade (Heating): Transfer the sealed tube out of the glovebox. Submerge the tube in a pre-heated silicone oil bath at 110 °C and stir vigorously for 24 hours.

  • Self-Validating Checkpoint (LC-MS): At the 12-hour mark, sample 10 µL of the reaction mixture. LC-MS analysis should reveal the presence of the isoindoline intermediate [M+H]+ . Continue heating until the primary mass peak shifts by -2 Da , confirming complete dehydrogenative aromatization to the 1H-isoindole.

  • Workup: Cool the reaction vessel to room temperature. Dilute the mixture with 20 mL of degassed ethyl acetate. Filter the suspension through a short pad of Celite to remove palladium black and inorganic phosphate salts.

  • Purification: Concentrate the filtrate under reduced pressure (keep the water bath below 30 °C to prevent thermal degradation). Purify the crude residue immediately via flash column chromatography (neutralized silica gel, hexanes/ethyl acetate gradient) to afford the pure 3-methyl-1H-isoindole-1-carboxylic acid amide.

Alternative Synthesis Note: If highly functionalized derivatives are required, orthogonal syntheses utilizing organic azides [3] or multicomponent Ugi/Diels-Alder cascades [2] can be employed as complementary strategies.

Workflow Visualization

IsoindoleSynthesis A 1. Precursor N-(1-(2-Iodophenyl)ethyl) glycinamide B 2. Oxidative Addition Pd(0) → Pd(II) A->B Pd(PPh3)4 C 3. Enolate Arylation (K3PO4 Promoted) B->C Base D 4. Isoindoline Intermediate C->D Reductive Elimination E 5. Dehydrogenation 3-Methyl-1H-isoindole Amide D->E -H2 (Δ, 110 °C)

Figure 1: Pd(0)-catalyzed cascade mechanism for 3-methyl-1H-isoindole-1-carboxylic acid amides.

References

  • Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)
  • New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives Source: PMC / NIH URL
  • Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides Source: The Journal of Organic Chemistry - ACS Publications URL
Method

Application Note: The Role of 3-Methyl-1H-isoindole-1-carboxylic Acid in Advanced Peptide Coupling Reactions

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Introduction & Scientific Context The incorporati...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Scientific Context

The incorporation of non-proteinogenic, conformationally constrained amino acids into peptide backbones is a cornerstone strategy in modern peptidomimetic drug discovery. 3-methyl-1H-isoindole-1-carboxylic acid (CAS: 37812-42-3) acts as a rigid, bicyclic proline/phenylalanine chimera. When integrated into a peptide sequence, the bulky isoindole core restricts the ϕ and ψ dihedral angles of the peptide backbone, frequently acting as a conformational switch that strongly induces a cis amide bond isomer[1].

This structural rigidity is highly prized for locking peptides into specific bioactive conformations and shielding them from proteolytic degradation. However, the extreme steric hindrance imparted by the bicyclic ring system and the adjacent 3-methyl substitution presents significant synthetic challenges, pushing standard peptide coupling methodologies to their limits.

Mechanistic Challenges in Coupling

Coupling reactions involving 3-methyl-1H-isoindole-1-carboxylic acid are notoriously difficult due to three interconnected kinetic and thermodynamic factors:

  • Severe Steric Shielding: The 3-methyl group and the rigid isoindole plane physically block the trajectory of the incoming amine nucleophile, drastically reducing the rate of aminolysis.

  • Diketopiperazine (DKP) Formation: Because isoindole-derived amino acids strongly favor the cis conformation of the preceding amide bond, the N-terminal amine is forced into close spatial proximity with the activated C-terminal carbonyl. If intermolecular coupling is slow, rapid intramolecular cyclization occurs, cleaving the dipeptide from the resin as a 6-membered DKP ring[2],[1].

  • Epimerization via Oxazolone: Prolonged activation times—often mistakenly applied to force the coupling of hindered substrates—allow the activated ester to cyclize into an oxazolone intermediate, leading to rapid racemization at the α -carbon.

To successfully utilize this building block, the coupling protocol must be a self-validating system where the rate of the desired aminolysis vastly outcompetes intramolecular side reactions.

Pathway A 3-methyl-1H-isoindole- 1-carboxylic acid B Activation Complex (HATU / DIPEA) A->B Base + Coupling Reagent C Highly Reactive OAt Active Ester B->C Rapid Conversion D Aminolysis (Incoming Peptide) C->D Nucleophilic Attack F Side Reaction: Diketopiperazine (DKP) C->F Competing Intramolecular Attack G Side Reaction: Oxazolone (Epimerization) C->G Prolonged Activation E Target Peptidomimetic (Cis-Amide Conformation) D->E Desired Pathway

Fig 1. Activation pathways and competing side reactions for hindered isoindole substrates.

Coupling Reagent Selection

Standard carbodiimides (DIC/HOBt) or standard aminium salts (HBTU) generate OBt esters that are insufficiently reactive for the steric bulk of 3-methyl-1H-isoindole-1-carboxylic acid. Successful coupling requires reagents that generate highly reactive leaving groups, such as HOAt (via HATU) or Oxyma Pure (via COMU). HOAt benefits from a neighboring pyridine nitrogen that provides anchimeric assistance during the coupling reaction, while Oxyma-based reagents avoid explosive triazole byproducts and exhibit superior reactivity.

Table 1: Quantitative Comparison of Coupling Reagents for Isoindole Substrates
Reagent SystemActive Ester GeneratedRelative ReactivityEpimerization RiskGuanidinylation RiskRecommendation for Isoindole-1-COOH
DIC / HOBt OBtLowModerateNoneNot Recommended (Yields < 20%)
HBTU / DIPEA OBtModerateModerateHigh (if slow)Poor choice for hindered substrates
HATU / DIPEA OAtHighLowModerateExcellent for solution-phase
COMU / Oxyma OxymaVery HighVery LowNoneOptimal for SPPS

Experimental Protocols

Protocol A: Solution-Phase Coupling of 3-methyl-1H-isoindole-1-carboxylic acid (HATU/HOAt Method)

Causality Note: Solution-phase coupling is highly sensitive to epimerization. We utilize a strict 2-minute pre-activation at 0 °C to form the OAt ester rapidly while suppressing oxazolone formation.

Reagents Required:

  • 3-methyl-1H-isoindole-1-carboxylic acid (1.0 mmol, 1.0 eq)

  • Amine nucleophile / Peptide fragment (1.1 mmol, 1.1 eq)

  • HATU (1.05 mmol, 1.05 eq)

  • DIPEA (3.0 mmol, 3.0 eq)

  • Anhydrous DMF (10 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-methyl-1H-isoindole-1-carboxylic acid and HATU in 8 mL of anhydrous DMF in a flame-dried round-bottom flask under N₂.

  • Thermal Control: Cool the mixture to 0 °C using an ice-water bath. Crucial: Activation is exothermic; cooling prevents premature racemization.

  • Pre-Activation: Add DIPEA dropwise over 30 seconds. Stir the mixture at 0 °C for exactly 2 minutes . Do not exceed this time, as the highly reactive OAt ester will begin to degrade or epimerize.

  • Aminolysis: Dissolve the amine nucleophile in 2 mL of DMF and add it to the activated mixture in one portion.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 4 to 6 hours. Monitor completion via LC-MS.

  • Workup: Quench with 5% aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation (COMU/Oxyma Method)

Causality Note: In SPPS, unreacted amines lead to deletion sequences. Because HATU can cause chain-terminating guanidinylation of the N-terminus during slow couplings, COMU is the premier choice for attaching sterically hindered isoindole derivatives on-resin.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF/DCM (1:1) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x).

  • Reagent Preparation: In a separate vial, dissolve 3-methyl-1H-isoindole-1-carboxylic acid (0.3 mmol, 3.0 eq), Oxyma Pure (0.3 mmol, 3.0 eq), and COMU (0.295 mmol, 2.95 eq) in 2 mL DMF. Note: COMU is kept slightly sub-stoichiometric to prevent capping of the resin.

  • Activation: Add DIPEA (0.6 mmol, 6.0 eq) to the vial. Stir for 1 minute until a color change (typically yellowish/orange) indicates active ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. (For highly hindered sequences, apply microwave irradiation at 75 °C for 15 minutes).

  • Double Coupling: Drain the reaction mixture. Do not wash the resin. Immediately repeat Steps 3-5 with fresh reagents to ensure quantitative conversion.

  • Capping: Wash the resin with DMF (3x). Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences in subsequent steps.

SPPS_Workflow N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Brief Pre-activation (Isoindole-OH + COMU) N2->N3 N4 Double Coupling (Extended Time, MW) N3->N4 Minimize Delay N4->N2 Next Cycle N5 Capping (Ac2O/Pyridine) N4->N5

Fig 2. Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for hindered amino acids.

References

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid Source: Chirality / National Center for Biotechnology Information (PMC) URL:[Link] (See DOI: 10.1002/chir.23725 for direct mechanistic parallels on DKP formation and cis-amide switching)[1]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews / Università degli Studi di Urbino URL:[Link] (Detailed analysis of coupling reagent degradation and DKP formation mechanisms)[2]

Sources

Application

Application Note: Solubility Dynamics, Handling Protocols, and Mechanistic Insights for 3-Methyl-1H-isoindole-1-carboxylic acid in DMSO

Executive Summary The isoindole scaffold is a highly privileged structure in modern drug discovery, frequently serving as the core pharmacophore in the development of potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoindole scaffold is a highly privileged structure in modern drug discovery, frequently serving as the core pharmacophore in the development of potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors (such as the clinical candidate Navoximod) for cancer immunotherapy[1]. 3-Methyl-1H-isoindole-1-carboxylic acid (CAS: 37812-42-3) is a critical intermediate and research compound within this chemical space[2].

A major bottleneck in high-throughput screening and in vitro assay development is the unpredictable solubility of functionalized heterocycles. Because empirical, peer-reviewed solubility data for this specific compound is sparse in standard vendor catalogs, this application note provides a predictive solubility framework based on structural analogs, coupled with a self-validating Standard Operating Procedure (SOP) for preparing and maintaining stable master stocks in Dimethyl Sulfoxide (DMSO).

Physicochemical Profiling & Theoretical Solubility

To establish a reliable working concentration, we must analyze the physicochemical properties of 3-methyl-1H-isoindole-1-carboxylic acid alongside its closest well-characterized structural analog, Indole-3-carboxylic acid[3][4].

The target compound possesses a molecular weight of 175.187 g/mol and contains two primary hydrogen-bond donors (-OH, -NH) and two hydrogen-bond acceptors (C=O, -OH)[2]. The addition of a methyl group at the 3-position of the isoindole ring slightly increases its lipophilicity (LogP) compared to the indole analog, but it does not abolish the strong hydrogen-bonding capability of the functional groups. Based on the established DMSO solubility of Indole-3-carboxylic acid (30 to 100 mg/mL)[3][4], we can confidently estimate the solubility of 3-methyl-1H-isoindole-1-carboxylic acid to be in the range of 30 - 50 mg/mL (approx. 170 - 285 mM) in anhydrous DMSO.

Table 1: Comparative Physicochemical and Solubility Data

Property3-Methyl-1H-isoindole-1-carboxylic acidIndole-3-carboxylic acid (Analog)
CAS Number 37812-42-3771-50-6
Molecular Weight 175.187 g/mol 161.16 g/mol
H-Bond Donors 2 (-NH, -OH)2 (-NH, -OH)
H-Bond Acceptors 2 (C=O, -OH)2 (C=O, -OH)
DMSO Solubility ~30 - 50 mg/mL (Estimated) 30 - 100 mg/mL (Empirical)

Mechanistic Insights: The DMSO-Solute Interaction

As a Senior Application Scientist, it is critical to understand why a solvent behaves the way it does to prevent downstream assay failure.

The Thermodynamics of Dissolution: DMSO is a polar aprotic solvent featuring a highly polarized sulfoxide (S=O) bond. This oxygen acts as a potent hydrogen bond acceptor, forming strong intermolecular interactions with the hydrogen bond donors of the solute—specifically, the carboxylic acid (-COOH) proton and the pyrrole-like nitrogen (-NH) in the isoindole core[2][3]. This favorable enthalpy drives the initial dissolution.

The Hygroscopicity Caveat (Causality of Precipitation): The stability of this solution is highly dependent on environmental controls. As demonstrated by Lipinski et al. in their evaluation of high-throughput compound solubilization, DMSO is profoundly hygroscopic[5]. The introduction of atmospheric moisture leads to the non-ideal behavior of DMSO-water mixtures. Water molecules hydrogen-bond with DMSO, creating a highly ordered, ice-like lattice structure. This solvent structuring significantly increases the thermodynamic energy required to maintain a solvent cavity around the lipophilic isoindole core, rapidly driving the compound out of solution and causing precipitation[5].

G A Anhydrous DMSO Stock B Atmospheric Moisture Exposure A->B C Water Uptake (Hygroscopicity) B->C D DMSO-Water Lattice Structuring C->D E Increased Cavity Formation Energy D->E F Isoindole Solute Precipitation E->F

Fig 1: Thermodynamic pathway of DMSO hygroscopicity leading to solute precipitation.

Standard Operating Procedure (SOP): Preparation of Master Stocks

To mitigate the risks of degradation and precipitation, the following self-validating protocol must be strictly adhered to when preparing master stocks of 3-methyl-1H-isoindole-1-carboxylic acid.

Step-by-Step Methodology
  • Solvent Verification: Utilize only fresh, commercially sealed anhydrous DMSO (≥99.9% purity, water content ≤0.005%). Do not use older, previously opened bottles for master stocks[4].

  • Environment Control: Weigh the lyophilized powder in a low-humidity environment, ideally within a nitrogen-purged glovebox or a desiccated weigh station.

  • Dissolution & Sonication: Add the calculated volume of anhydrous DMSO to achieve a conservative target concentration of 30 mg/mL . Vortex for 30 seconds. If particulates remain, apply low-energy bath sonication for 1-2 minutes. Avoid high-energy probe sonication, which can cause localized thermal degradation of the carboxylic acid moiety[5].

  • Self-Validating Quality Control (QC): Visually inspect the solution against a dark background. The solution must be completely optically clear. If nephelometric scattering (cloudiness) is detected, the dissolution is incomplete. In such cases, add DMSO to reduce the concentration to 20 mg/mL and re-sonicate.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber glass or low-bind polypropylene vials. Purge the headspace of each vial with Argon gas before sealing. Store immediately at -20°C or -80°C. Never subject the master stock to repeated freeze-thaw cycles , as this synergistically enhances water uptake and precipitation[5].

G N1 Weigh Compound (N2 Atmosphere) N2 Add Anhydrous DMSO N1->N2 N3 Vortex & Sonicate (Low Energy) N2->N3 N4 Visual QC (Clear Solution?) N3->N4 N5 Aliquot & Purge with Argon N4->N5 N6 Store at -20°C (Desiccated) N5->N6

Fig 2: Standard operating procedure for the dissolution and storage of isoindole derivatives.

Aqueous Dilution Guidelines

When preparing working solutions for in vitro biological assays, the final DMSO concentration must be kept strictly below 0.5% (v/v) to prevent solvent-induced cytotoxicity. Dilute the DMSO master stock directly into the pre-warmed aqueous buffer immediately prior to the assay.

Table 2: Working Solution Dilution Guide (From a 30 mg/mL Master Stock)

Target Assay ConcentrationVolume of 30 mg/mL StockVolume of Aqueous BufferFinal DMSO % (v/v)
150 µg/mL 5.0 µL995.0 µL0.5%
30 µg/mL 1.0 µL999.0 µL0.1%
3 µg/mL 0.1 µL999.9 µL0.01%

References

  • Chemical Synthesis Database: 3-methyl-1H-isoindole-1-carboxylic acid Physicochemical Properties.2

  • Cayman Chemical: PRODUCT INFORMATION - Indole-3-carboxylic acid.3

  • MedChemExpress: Indole-3-carboxylic acid | Endogenous Metabolite.4

  • ACS Publications: Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1.1

  • ResearchGate (Lipinski et al.): High Throughput Sonication: Evaluation for Compound Solubilization.5

Sources

Method

In Vivo Experimental Protocols Using 3-Methyl-1H-Isoindole-1-Carboxylic Acid

Application Note & Preclinical Workflow Guide Executive Summary & Pharmacological Context As a Senior Application Scientist, I approach preclinical study design with a core philosophy: a protocol is only as reliable as i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Preclinical Workflow Guide

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I approach preclinical study design with a core philosophy: a protocol is only as reliable as its internal controls. This guide details the in vivo experimental workflows for evaluating 3-methyl-1H-isoindole-1-carboxylic acid (3-MICA) and its structural derivatives.

The isoindole core is a highly privileged scaffold in medicinal chemistry. Extensive structure-activity relationship (SAR) studies have demonstrated that isoindole derivatives act as potent, selective Cyclooxygenase-2 (COX-2) inhibitors—achieving this selectivity without the traditional sulfonyl pharmacophore required by classical coxibs[1]. Concurrently, isoindole-1,3-dione derivatives exhibit significant anticancer properties, primarily through the induction of apoptosis and modulation of kinase pathways in solid tumors like A549 lung carcinoma [2].

The protocols below are engineered as self-validating systems , ensuring that observed phenotypic efficacy (e.g., reduced edema or tumor shrinkage) is causally linked to the verified pharmacokinetic (PK) presence of the drug and its specific pharmacodynamic (PD) mechanism of action.

Experimental Workflow & Study Design

To establish trustworthiness in your data, efficacy models must be run in parallel with PK profiling and downstream molecular validation.

Workflow Form Compound Formulation (3-MICA in 0.5% CMC-Na) PK Pharmacokinetic Profiling (Plasma & Tissue Distribution) Form->PK Models In Vivo Efficacy Models Form->Models Val1 Validation: PGE2 ELISA (Confirms COX-2 Inhibition) PK->Val1 PK/PD Alignment Val2 Validation: Ki-67 IHC (Confirms Apoptosis) PK->Val2 PK/PD Alignment Inflam Anti-Inflammatory Model (Carrageenan Paw Edema) Models->Inflam Cancer Anticancer Xenograft (A549 Lung Carcinoma) Models->Cancer Inflam->Val1 Cancer->Val2

Fig 1: Self-validating in vivo workflow connecting PK profiling with PD efficacy models.

Protocol 1: Anti-Inflammatory & Analgesic Evaluation

Model: Carrageenan-Induced Paw Edema in Rodents Target Mechanism: Selective COX-2 Inhibition

Causality & Rationale: The carrageenan-induced paw edema model is biphasic. The early phase (0–2 hours) is driven by histamine and serotonin release, while the late phase (3–5 hours) is strictly dependent on COX-2-mediated Prostaglandin E2 (PGE2) synthesis. By measuring edema at the 4-hour mark, we isolate the specific COX-2 inhibitory efficacy of the isoindole derivative[3].

Step-by-Step Methodology:
  • Vehicle Formulation: Suspend 3-MICA in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) containing 0.1% Tween-80.

    • Expert Insight: Isoindole carboxylic acids are lipophilic. This specific vehicle ensures a homogenous, stable suspension for accurate oral dosing without inducing vehicle-related hepatotoxicity.

  • Dosing Regimen: Administer the compound via oral gavage (p.o.) at doses of 5, 10, and 20 mg/kg to Wistar rats (n=6/group) one hour prior to induction.

  • Edema Induction: Inject 50 μL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Plethysmometry: Measure paw volume using a digital water plethysmometer at T=0 (baseline) and T=1, 3, and 5 hours post-injection.

The Self-Validating Checkpoint:

To prove the reduction in paw volume is mechanistically driven by 3-MICA rather than a systemic stress response, harvest the paw exudate at T=5 hours. Perform a PGE2 ELISA. A successful study will show a >50% reduction in local PGE2 levels that mathematically correlates with the reduction in paw volume, validating the in vivo COX-2 IC50[4].

Protocol 2: Anticancer Efficacy

Model: A549 Lung Carcinoma Subcutaneous Xenograft Target Mechanism: Apoptosis Induction (Bax/Bcl-2 Modulation)

Causality & Rationale: Isoindole-1,3-dione derivatives have established IC50 values of ~114-116 μM against A549 cells in vitro[2]. Transitioning to an in vivo xenograft requires differentiating between true therapeutic tumor regression and mere anti-engraftment effects. Therefore, treatment must only begin after the tumor microenvironment is fully established.

Step-by-Step Methodology:
  • Cell Preparation: Harvest A549-Luc cells at the exponential growth phase (>95% viability). Suspend 5 × 10⁶ cells in a 1:1 mixture of cold PBS and Matrigel.

    • Expert Insight: Matrigel provides essential extracellular matrix proteins that prevent cell dispersion and ensure uniform, highly reproducible tumor take rates.

  • Inoculation: Inject 100 μL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Therapeutic Dosing: Monitor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14), randomize mice and begin daily intraperitoneal (i.p.) administration of 3-MICA (15–30 mg/kg/day).

  • Monitoring: Calculate tumor volume bi-weekly using the formula: Volume=(Length×Width2)/2 .

The Self-Validating Checkpoint:

Mechanism MICA 3-MICA Scaffold COX2 COX-2 Enzyme MICA->COX2 Inhibits Bax Bax/Bcl-2 Ratio MICA->Bax Modulates PGE2 PGE2 Synthesis COX2->PGE2 Catalyzes Inflam Inflammation PGE2->Inflam Promotes Apop Apoptosis Bax->Apop Induces

Fig 2: Dual mechanistic pathways of 3-MICA targeting COX-2 inhibition and apoptosis induction.

Quantitative Data Summary

To benchmark your internal results, compare your data against the established pharmacological profiles of isoindole derivatives summarized below:

Compound ScaffoldTarget AssayCell Line / In Vivo ModelEfficacy Metric (IC50 / ED50)Reference
Isoindole-1,3-dioneCytotoxicity (MTT)A549 (Lung Carcinoma)IC50: 114.25 – 116.26 μM[2]
Tetrahydro-2H-isoindoleCOX-2 InhibitionHuman Recombinant COX-2IC50: 0.6 – 100.0 nM[4]
Tetrahydro-2H-isoindolePGE2 InhibitionMurine Air-Pouch ModelED50: 3.0 mg/kg[5]
1H-Isoindole-1,3(2H)-dioneAnti-inflammatoryCarrageenan Paw EdemaED50: 10.0 – 20.0 mg/kg[3]

References

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega / PubMed Central.[Link]

  • 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry.[Link]

  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals / PubMed.[Link]

Sources

Application

Application Note: Advanced Formulation Strategies for 3-Methyl-1H-Isoindole-1-Carboxylic Acid (3-MICA)

Executive Summary & Mechanistic Rationale The therapeutic potential of isoindole derivatives is often bottlenecked by severe physicochemical liabilities. Formulating 3-methyl-1H-isoindole-1-carboxylic acid (3-MICA) prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The therapeutic potential of isoindole derivatives is often bottlenecked by severe physicochemical liabilities. Formulating 3-methyl-1H-isoindole-1-carboxylic acid (3-MICA) presents a dual challenge for drug development professionals: profound aqueous insolubility and intrinsic chemical instability.

According to computational and structural analyses, the relative stability of indole isomers is governed by the Glidewell-Lloyd rule, which dictates that isoindoles suffer from reduced aromaticity in their fused 6-membered ring . This thermodynamic penalty drives a continuous tautomeric shift between the 1H- and 2H-isoindole forms in aqueous environments, exposing the molecule to rapid oxidative degradation and polymerization. Furthermore, the presence of the carboxylic acid group (pKa ~3.8) results in pH-dependent precipitation, particularly in the acidic environment of the stomach.

To overcome these barriers, this application note details two advanced, self-validating formulation architectures: Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion (HME) and Microfluidic Lipid Nanoparticles (LNPs) . Rather than relying on simple pH adjustment, these strategies fundamentally alter the microenvironment of the API, shielding the isoindole core from aqueous protons and restricting the molecular mobility required for tautomerization.

Physicochemical Profiling & Formulation Implications

Before selecting a formulation pathway, it is critical to map the quantitative physicochemical profile of 3-MICA. The data below dictates the necessity of matrix-based immobilization or lipid encapsulation.

ParameterValueImplications for Formulation Strategy
Molecular Weight 175.18 g/mol Small molecular size allows for high drug loading in polymeric and lipid matrices.
LogP (Estimated) ~2.5 - 3.0Highly lipophilic; ideal candidate for hydrophobic core encapsulation in LNPs.
pKa (-COOH) ~3.8Exhibits pH-dependent solubility; requires enteric protection or ASD to prevent gastric precipitation.
Chemical Stability LowProne to 1H ↔ 2H tautomerization. Requires an anhydrous or sterically restricted microenvironment.
BCS Classification Class II / IVBioavailability is strictly limited by solubility and gastrointestinal degradation.

Strategy 1: Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

Causality & Design Rationale

To arrest the tautomerization and oxidative degradation of 3-MICA, we utilize Hot-Melt Extrusion (HME) to molecularly disperse the API within a rigid, glassy polymer matrix. We select Copovidone (Kollidon® VA 64) as the primary carrier. The vinylpyrrolidone monomers act as strong hydrogen-bond acceptors, interacting directly with the carboxylic acid of 3-MICA. This in situ stabilization restricts the API's molecular mobility, effectively "freezing" it in its most stable conformational state . Vitamin E TPGS is incorporated at 5% (w/w) to act as a plasticizer and a potent antioxidant, mitigating thermal oxidation during the extrusion process.

Step-by-Step Protocol: HME Formulation
  • Step 1: Pre-blending. Accurately weigh 20% (w/w) 3-MICA, 75% (w/w) Kollidon® VA 64, and 5% (w/w) Vitamin E TPGS. Transfer to a high-shear V-blender and mix for 15 minutes at 25 RPM to ensure a homogenous physical mixture.

  • Step 2: Extruder Purging. Purge the co-rotating twin-screw extruder with neat Copovidone to establish a baseline torque and clear residual contaminants.

  • Step 3: Temperature Profiling. Set the heating zones of the extruder to a gradient profile: Zone 1 (Feed): 70°C, Zone 2: 100°C, Zone 3: 130°C, Zone 4 (Die): 135°C. Note: Keeping the die temperature strictly below the degradation threshold of 3-MICA is critical.

  • Step 4: Extrusion. Feed the physical mixture at a constant rate of 0.5 kg/hr with a screw speed of 100 RPM. Collect the transparent extrudate on a chill roll system to ensure rapid quenching, locking the API in its amorphous state.

  • Step 5: Milling & Sieving. Mill the cooled extrudate using a FitzMill and pass through a 60-mesh screen to achieve a uniform particle size suitable for downstream tableting.

  • Validation Check: Analyze the milled extrudate via Differential Scanning Calorimetry (DSC). The complete absence of an endothermic melting peak at the API's native melting point validates 100% amorphization.

Strategy 2: Microfluidic Lipid Nanoparticles (LNPs)

Causality & Design Rationale

For targeted or parenteral delivery, 3-MICA must be shielded from the aqueous environment to prevent acid-catalyzed tautomerization. Microfluidic synthesis enables the rapid nanoprecipitation of multi-component lipid nanoparticles, providing a dense hydrophobic core that encapsulates low-solubility drugs . By utilizing a Staggered Herringbone Mixer (SHM), we induce chaotic advection, folding the solvent streams to reduce the diffusion distance to the nanoscale. This ensures 3-MICA precipitates into the lipid core in milliseconds—faster than it can undergo aqueous-mediated degradation.

Step-by-Step Protocol: Microfluidic Synthesis
  • Step 1: Organic Phase Preparation. Dissolve Phosphatidylcholine (PC), Cholesterol, and PEG-2000 DMG in a molar ratio of 50:45:5 in absolute ethanol. Add 3-MICA to achieve a final drug-to-lipid weight ratio of 1:10. Sonicate briefly to ensure complete dissolution.

  • Step 2: Aqueous Phase Preparation. Prepare a 50 mM Citrate buffer adjusted to pH 4.0. Causality: At pH 4.0, the carboxylic acid of 3-MICA is predominantly protonated, maximizing its lipophilicity and driving it deep into the lipid core rather than the particle surface.

  • Step 3: Microfluidic Mixing. Load the organic and aqueous phases into separate gas-tight syringes. Connect to the microfluidic SHM cartridge. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min.

  • Step 4: Nanoprecipitation. Initiate the flow. The rapid polarity shift triggers the spontaneous self-assembly of the LNPs, trapping the 3-MICA inside the hydrophobic lipid tail region.

  • Step 5: Purification. Immediately subject the collected effluent to Tangential Flow Filtration (TFF) using a 100 kDa MWCO cassette to remove ethanol and unencapsulated API, exchanging the buffer to a neutral 1X PBS (pH 7.4) for storage.

  • Validation Check: Measure the batch using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.15 and a Z-average diameter of 80-100 nm confirms a self-validating, uniform nanoprecipitation event.

Visualizations of Workflows and Mechanisms

Workflow A 3-MICA API Characterization B Formulation Selection A->B C1 HME ASD (Kollidon VA64) B->C1 Solid Oral Route C2 Microfluidic LNP (PC/Cholesterol) B->C2 Parenteral/Targeted D1 Solid-State NMR & DSC Analysis C1->D1 D2 DLS, Cryo-TEM & Encapsulation Efficiency C2->D2 E In Vitro Release & Stability Testing D1->E D2->E

Analytical validation workflow for 3-MICA formulations ensuring structural and functional integrity.

Mechanism API Free 3-MICA (Aqueous/Unprotected) Degradation Tautomerization (1H <-> 2H) & Oxidative Degradation API->Degradation Glidewell-Lloyd Instability LNP LNP Encapsulation (Hydrophobic Core) API->LNP Microfluidics ASD ASD Matrix (Immobilization) API->ASD Hot-Melt Extrusion Loss Loss of Efficacy & Precipitation Degradation->Loss Stable Preserved Aromaticity & Enhanced Solubility LNP->Stable Shields from Aqueous Protons ASD->Stable Restricts Molecular Mobility

Mechanistic pathway contrasting 3-MICA degradation with LNP and ASD stabilization strategies.

References

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule The Journal of Physical Chemistry A URL:[Link]

  • In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability and Dissolution Performance of an Amorphous Solid Dispersion Molecular Pharmaceutics URL:[Link]

  • Microfluidic synthesis of multilayered lipid–polymer hybrid nanoparticles for the formulation of low solubility drugs Soft Matter (RSC Publishing) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1H-isoindole-1-carboxylic Acid

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on complex, functionalized heterocycles, the isoindole scaffold has become a highly valuable, yet synthetically challenging, targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on complex, functionalized heterocycles, the isoindole scaffold has become a highly valuable, yet synthetically challenging, target.

Synthesizing 3-methyl-1H-isoindole-1-carboxylic acid presents three primary mechanistic hurdles: the extreme sensitivity of the isoindole core to aerial oxidation, the difficulty in controlling regioselectivity during ring closure, and the high risk of protodecarboxylation during ester unmasking. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize your reaction yield.

Mechanistic Pathway & Workflow

The most robust method for constructing the 3-methyl-1H-isoindole core is the Palladium(0)-catalyzed intramolecular α-arylation of an N -(2-bromobenzyl)alanine ester derivative[1]. This approach builds the bicyclic system in a single step but requires precise control over the enolization intermediate to prevent the formation of the saturated isoindoline byproduct[2].

Pathway Start N-(2-Bromobenzyl)alanine Ester OxAdd Oxidative Addition [Pd(II) Intermediate] Start->OxAdd Pd Pd(0) Catalyst Pd->OxAdd Enolate Base-Mediated Enolization (K3PO4 / Phenol) OxAdd->Enolate RedElim Reductive Elimination Enolate->RedElim RedElim->Pd Catalyst Regeneration IsoEster 3-Methyl-1H-isoindole-1-carboxylate RedElim->IsoEster Hydrolysis Anaerobic Hydrolysis (LiOH, 0 °C) IsoEster->Hydrolysis Product 3-Methyl-1H-isoindole-1-carboxylic Acid Hydrolysis->Product

Pd-catalyzed intramolecular α-arylation pathway for 3-methyl-1H-isoindole-1-carboxylic acid.

Troubleshooting & FAQs

Q1: My LC-MS shows >95% conversion of the starting material, but my isolated yield of the isoindole ester is below 20%. Where is my product going?

The Causality: Isoindoles possess a highly reactive, electron-rich diene system. They are notoriously susceptible to aerial oxidation and Diels-Alder dimerization when left standing in solution. Furthermore, contact with halogenated solvents (like chloroform) acts as an acid catalyst, rapidly accelerating their degradation[2]. The Solution: You must treat the product as highly air-sensitive until it is fully isolated and stored.

  • Self-Validating Fix: Perform all aqueous workups using strictly degassed solvents (sparged with argon for 30 minutes). Completely eliminate CDCl3​ from your NMR analysis workflow; use C6​D6​ or DMSO−d6​ instead. If your isolated yield jumps from 20% to >70% simply by switching from CDCl3​ to C6​D6​ , you have validated that solvent-mediated oxidation was the primary failure point.

Q2: The Pd-catalyzed cyclization is yielding a 1:1 mixture of the fully conjugated isoindole and the saturated isoindoline. How do I force the reaction toward the isoindole?

The Causality: The bifurcation between the isoindole and isoindoline pathways depends entirely on the enolization step prior to reductive elimination. Stronger bases (like Cs2​CO3​ ) in ethereal solvents favor a kinetic pathway leading to the isoindoline. Conversely, weaker bases ( K3​PO4​ ) combined with a proton shuttle (phenol) in polar aprotic solvents (DMF) promote a thermodynamically controlled enolization that exclusively yields the isoindole[2]. The Solution: Switch your base system to K3​PO4​ (3.0 equiv) and add Phenol (0.3 equiv) as a co-catalyst in DMF at 90 °C. The phenol facilitates the reversible proton transfer required to achieve the thermodynamically stable isoindole core.

Q3: During the final saponification of the ester to yield the free 3-methyl-1H-isoindole-1-carboxylic acid, I observe complete decomposition. How can I safely unmask the carboxylic acid?

The Causality: 1H-isoindole-1-carboxylic acids are extremely prone to protodecarboxylation. The electron-rich pyrrole-like core stabilizes the intermediate anion formed when the carboxyl group leaves as CO2​ . Standard acidic workups (e.g., using 1M HCl) will instantly destroy the product. The Solution: Use strictly controlled, low-temperature hydrolysis ( LiOH in THF/ H2​O at 0 °C). For the quench, acidify only to pH 4.5 using a mild organic acid buffer (10% aqueous citric acid) and extract immediately into cold diethyl ether.

  • Self-Validating Fix: To create a self-validating system, perform a parallel micro-scale hydrolysis monitored by quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene). By tracking the integration of the C3-methyl protons against the standard before and after the citric acid quench, you can mathematically isolate decarboxylation losses from extraction inefficiencies, pinpointing the exact operational failure.

Quantitative Data: Yield Optimization

The following table summarizes the critical impact of base and solvent selection on the chemoselectivity of the Pd-catalyzed cyclization. Note how the addition of phenol dramatically shifts the product ratio[2].

Catalyst SystemBase (Equiv)AdditiveSolventTemp (°C)Total Yield (%)Product Ratio (Isoindole : Isoindoline)
Pd(PPh3​)4​ (10 mol%) K3​PO4​ (3.0) Phenol (0.3 eq) DMF 90 76 >99 : 1
Pd(PPh3​)4​ (10 mol%) K3​PO4​ (3.0)NoneDMF906885 : 15
Pd(PPh3​)4​ (10 mol%) Cs2​CO3​ (3.0)NoneTHF110455 : 95
Pd2​(dba)3​ (5 mol%) K3​PO4​ (3.0)Phenol (0.3 eq)Toluene1005270 : 30

Validated Experimental Protocol

Phase 1: Synthesis of 3-Methyl-1H-isoindole-1-carboxylate (Ester Intermediate)
  • Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with methyl N -(2-bromobenzyl)alanine (1.0 mmol), Pd(PPh3​)4​ (0.1 mmol, 10 mol%), anhydrous K3​PO4​ (3.0 mmol, 3.0 equiv), and phenol (0.3 mmol, 0.3 equiv)[2].

  • Solvent Addition: Add 10 mL of anhydrous, thoroughly degassed DMF (sparged with argon for 45 minutes prior to use). Seal the Schlenk tube tightly.

  • Cyclization: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 24 hours.

  • Anaerobic Workup: Cool the mixture to room temperature. Under a positive flow of argon, dilute the mixture with 30 mL of degassed diethyl ether ( Et2​O ). Wash the organic layer with deoxygenated water (3 × 15 mL) and deoxygenated brine (1 × 15 mL) to remove the DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ . Concentrate under reduced pressure (water bath < 30 °C). Purify via flash column chromatography using strictly deactivated silica gel (pre-treated with 1% Et3​N in hexanes) to prevent acid-catalyzed degradation. Elute with a gradient of hexanes/ethyl acetate. Store the isolated ester under argon at -20 °C.

Phase 2: Controlled Saponification to the Free Acid
  • Hydrolysis: Dissolve the purified isoindole ester (0.5 mmol) in 5 mL of degassed THF. Cool the solution to 0 °C in an ice bath. Add a cold solution of LiOH⋅H2​O (0.75 mmol, 1.5 equiv) in 1.5 mL of degassed water.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor by TLC (using aliquots quenched into miniature vials of buffer, not directly on the plate) until the ester is consumed.

  • Quench & Extraction: While maintaining the temperature at 0 °C, carefully add cold 10% aqueous citric acid dropwise until the pH reaches exactly 4.5 (monitor with a calibrated pH probe).

  • Isolation: Immediately extract the aqueous layer with cold, degassed Et2​O (3 × 10 mL). Dry the combined organics over Na2​SO4​ and concentrate in vacuo at room temperature to yield the highly sensitive 3-methyl-1H-isoindole-1-carboxylic acid. Use immediately for downstream coupling.

Sources

Optimization

Best purification techniques for 3-methyl-1H-isoindole-1-carboxylic acid crude extracts

Welcome to the Technical Support Center for Isoindole Derivatives. Working with 3-methyl-1H-isoindole-1-carboxylic acid presents a unique set of chromatographic and synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoindole Derivatives.

Working with 3-methyl-1H-isoindole-1-carboxylic acid presents a unique set of chromatographic and synthetic challenges. Isoindoles are notoriously sensitive heterocycles that exist in a delicate equilibrium between their 1H and 2H tautomeric forms. The presence of a C3 methyl group tips this balance heavily in favor of the highly reactive 1H-isoindole tautomer. Consequently, this compound is exceptionally prone to autoxidation, rapid polymerization via Diels-Alder self-condensation, and decarboxylation[1].

This guide is engineered to help you troubleshoot degradation issues and implement self-validating purification workflows that preserve the integrity of your target molecule.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to assess the degradation risk of your crude extract. Use the decision matrix below to determine the safest isolation path.

G Start Crude 3-methyl-1H-isoindole- 1-carboxylic acid Assess Assess Degradation Risk (LC-MS under Argon) Start->Assess HighImp High Tarry Impurities (Polymerization >15%) Assess->HighImp LowImp Minor Impurities (<15%) Assess->LowImp Sephadex Size Exclusion Chromatography (Sephadex LH-20) HighImp->Sephadex Removes Polymers RPHPLC Prep RP-HPLC (pH 6.0 Buffered Mobile Phase) LowImp->RPHPLC High Purity AcidBase Cold Acid-Base Extraction (Inert Atmosphere) LowImp->AcidBase Scalable Sephadex->RPHPLC Lyophilize Lyophilization (Avoid Rotary Evaporation) RPHPLC->Lyophilize AcidBase->Lyophilize Pure Pure Compound (Store at -80°C, Ar) Lyophilize->Pure

Workflow for isolating and purifying sensitive 1H-isoindole carboxylic acids.

Troubleshooting & FAQs

Q1: Why does my crude extract turn black or form an insoluble tar during rotary evaporation? A1: This is a classic symptom of isoindole self-condensation. The 1H-isoindole core contains an electron-deficient imine carbon (C1) and acts simultaneously as a diene and a dienophile[2]. When subjected to the thermal stress of a rotary evaporator, the molecules undergo rapid Diels-Alder dimerization, which cascades into intractable polymeric tars[1]. Solution: Never concentrate this compound above 20°C. Remove solvents using a gentle stream of nitrogen or utilize lyophilization (freeze-drying) to bypass thermal degradation entirely.

Q2: I lose almost all my product when purifying via standard silica gel flash chromatography. Why? A2: Standard normal-phase silica gel is inherently acidic (pH ~4.5–5.5). These acidic silanol groups catalyze the tautomerization and subsequent polymerization of the 1H-isoindole core. Furthermore, the unprotected carboxylic acid group binds irreversibly to the silica matrix, leading to severe streaking and mass loss. Solution: Abandon normal-phase silica gel. For crude clean-up, use size-exclusion chromatography (e.g., Sephadex LH-20), which separates molecules by size without acidic active sites. For high-resolution purification, use Preparative Reverse-Phase HPLC (RP-HPLC).

Q3: How do solvent choices affect the stability of my compound during extraction? A3: Solvent polarity and hydrogen-bonding capacity directly dictate the tautomeric equilibrium. Hydroxylic solvents (like methanol or water) stabilize the highly reactive 1H-isoindole tautomer because the imine nitrogen acts as a hydrogen-bond acceptor. Conversely, polar aprotic solvents favor the slightly more stable 2H-isoindole form. Solution: Minimize the time the compound spends in protic solvents during workup. If aqueous extraction is necessary, perform it rapidly at 0–4°C and immediately extract into a cold, non-protic organic solvent like ethyl acetate.

Step-by-Step Methodologies

Protocol A: Cold, Inert-Atmosphere Acid-Base Extraction

Causality Focus: By keeping the system cold and under argon, we prevent autoxidation and thermal dimerization. By controlling the pH, we selectively partition the carboxylic acid while the carboxylate salt provides temporary electronic stabilization to the isoindole nucleus[3].

  • Dissolution: Dissolve the crude extract in cold diethyl ether (0°C) under a strict argon atmosphere.

  • Alkaline Extraction: Extract the organic layer with ice-cold 0.5 M NaHCO3​ (pH ~8.0). The target 3-methyl-1H-isoindole-1-carboxylic acid will partition into the aqueous layer as a sodium salt.

  • Washing: Wash the aqueous layer twice with cold diethyl ether to remove neutral organic impurities, unreacted starting materials, and polymeric byproducts.

  • Acidification: Carefully acidify the aqueous layer to pH 3.5 using cold 1 M citric acid. Critical: Do not use strong mineral acids (like HCl), as localized low pH spikes will instantly catalyze polymerization.

  • Recovery: Immediately extract the newly formed free acid into cold ethyl acetate.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate strictly via lyophilization.

Protocol B: Preparative RP-HPLC for Sensitive Isoindoles

Causality Focus: Using a buffered mobile phase prevents the carboxylic acid from ionizing unpredictably on the column, while avoiding harsh acidic modifiers (like TFA) that degrade the heterocycle.

  • Mobile Phase Preparation: Prepare Phase A (Water + 10 mM Ammonium Acetate, adjusted to pH 6.0) and Phase B (Acetonitrile).

  • Sample Prep: Dissolve the sample in a minimal volume of a Phase A/B mixture. Purge the sample vial with argon immediately after dissolution.

  • Injection: Inject the sample onto a C18 Preparative column. Maintain the column compartment at 15°C to minimize on-column thermal degradation.

  • Elution: Run a shallow gradient (e.g., 10% to 60% Phase B over 20 minutes) while monitoring UV absorbance at 254 nm.

  • Collection & Storage: Collect fractions into tubes pre-purged with argon. Immediately freeze the target fractions in a dry-ice/acetone bath and lyophilize to obtain the pure compound as a powder. Store at -80°C under argon.

Quantitative Data Presentation

The following table summarizes the expected outcomes of various purification techniques when applied to 1H-isoindole carboxylic acids.

Purification TechniqueTypical Yield (%)Target Purity (%)Polymerization RiskScalability
Standard Silica Gel < 10%VariableCritical Low
Cold Acid-Base Extraction 65 - 80%85 - 90%LowHigh
Size Exclusion (Sephadex LH-20) 70 - 85%80 - 85%MinimalMedium
Prep RP-HPLC (Buffered, pH 6.0) 50 - 70%> 95%LowLow-Medium

References

  • 1H-Isoindolynes: Arynes Accessible by a One-Pot, Ambient Temperature, Three-Component Cascade Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storing 3-methyl-1H-isoindole-1-carboxylic acid

Welcome to the Technical Support Center for 3-methyl-1H-isoindole-1-carboxylic acid (MW: 175.18 g/mol ) . Isoindole derivatives are notoriously challenging to handle due to their highly reactive aromatic heterocycle core...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-methyl-1H-isoindole-1-carboxylic acid (MW: 175.18 g/mol ) . Isoindole derivatives are notoriously challenging to handle due to their highly reactive aromatic heterocycle core. This guide is engineered for researchers, analytical chemists, and drug development professionals who need to maintain the structural integrity of this compound during long-term storage and active experimentation.

Section 1: Core Degradation Mechanisms (FAQs)

Q: Why does 3-methyl-1H-isoindole-1-carboxylic acid degrade so rapidly on the benchtop compared to standard indoles? A: The instability of isoindoles is rooted in their electronic structure. Unlike standard indoles, isoindoles possess a lower aromatic resonance energy and an electron-rich pyrrole-like core. The symmetry of their Highest Occupied Molecular Orbital (HOMO) makes them highly reactive dienes, prone to both autoxidation and Diels-Alder cycloadditions . Furthermore, the presence of the carboxylic acid group at the 1-position introduces a secondary vulnerability: thermal and acid-catalyzed decarboxylation .

Q: What are the specific degradation pathways I need to monitor analytically? A: You must monitor three primary pathways, each with a distinct analytical signature:

  • Autoxidation: The electron-rich core reacts with ambient oxygen to form oxindole or isatin derivatives. This is often catalyzed by light and trace moisture [[1]]([Link]).

  • Decarboxylation: The loss of the carboxyl group as CO₂. The nitrogen lone pair in the isoindole ring stabilizes the intermediate, making this reaction highly favorable under thermal stress .

  • Dimerization: Self-condensation via [4+2] cycloaddition, which accelerates exponentially at high concentrations in solution .

DegradationPathways Parent 3-methyl-1H-isoindole- 1-carboxylic acid Oxidation Autoxidation (O2, Light, Moisture) Parent->Oxidation Decarboxylation Decarboxylation (Thermal Stress, Acid) Parent->Decarboxylation Dimerization Dimerization (High Concentration) Parent->Dimerization OxProduct Isatin / Oxindole Derivatives (+16/32 Da) Oxidation->OxProduct DecarProduct 3-methyl-1H-isoindole (-44 Da) Decarboxylation->DecarProduct DimProduct Diels-Alder Adducts (+175 Da) Dimerization->DimProduct

Fig 1: Primary degradation pathways of 3-methyl-1H-isoindole-1-carboxylic acid.

Section 2: Troubleshooting Guide

Issue 1: "My off-white powder turned yellow/brown after a few weeks in the fridge."
  • Diagnosis: Oxidative degradation leading to polymerization.

  • Causality: Even at 4°C, residual moisture and oxygen inside the vial will initiate autoxidation of the isoindole ring. The oxidized intermediates (e.g., isatins) are highly colored and readily polymerize into dark brown complex mixtures .

  • Solution: Standard refrigeration is insufficient. The compound must be stored under an inert atmosphere (Argon) at -20°C or lower.

Issue 2: "LC-MS analysis shows a major impurity peak with a mass exactly 44 Da lower than the parent compound."
  • Diagnosis: Thermal or acid-catalyzed decarboxylation.

  • Causality: The loss of 44 Da corresponds to the excision of carbon dioxide (CO₂). This occurs if the compound is exposed to elevated temperatures (e.g., during rotary evaporation or drying) or if it is dissolved in slightly acidic protic solvents .

  • Solution: Never heat the compound above 30°C. Avoid using acidic modifiers (like 0.1% TFA) in your stock solutions if you intend to store them for more than a few hours.

Issue 3: "The compound degrades rapidly when dissolved in DMSO for my in vitro assays."
  • Diagnosis: Solvent-mediated oxidation and dimerization.

  • Causality: DMSO is highly hygroscopic. Absorbed water drives solvolysis, while trace metal ions in lower-grade DMSO catalyze oxidation. Furthermore, preparing high-concentration stock solutions (e.g., >50 mM) drastically increases the collision frequency between isoindole molecules, promoting Diels-Alder dimerization [[2]]([Link]).

  • Solution: Prepare stock solutions immediately before use using anhydrous, degassed DMSO. Keep stock concentrations below 10 mM.

Section 3: Quantitative Data on Degradation Triggers

To aid in your forced degradation and stability studies , use the following table to identify and mitigate specific environmental triggers.

Degradation PathwayPrimary Environmental TriggerCharacteristic Analytical SignatureRequired Preventive Strategy
Autoxidation Ambient O₂, Light, Transition Metals+16 Da or +32 Da (LC-MS), Color shift to yellow/brownArgon purging, Amber vials, EDTA in buffers
Decarboxylation Heat (>30°C), Acidic pH (< 5.0)-44 Da (LC-MS), Loss of COOH peak in ¹H-NMRStore at -80°C, Maintain neutral pH in solution
Dimerization High Concentration (>10 mM)+175 Da (Dimer mass), Complex NMR multipletsStore as dry powder, Dilute immediately upon reconstitution
Hydrolysis Moisture, Aqueous buffersRing-opening products, +18 DaDesiccator storage, Lyophilization prior to storage

Section 4: Validated Standard Operating Procedure (SOP) for Storage

Do not simply place the vial in a freezer. To ensure a self-validating storage system, follow this exact methodology. Self-Validation Check: Run an LC-MS on a freshly processed batch to establish a baseline purity. After 30 days of storage under this protocol, a secondary LC-MS should show <1% increase in the -44 Da and +16 Da peaks.

Step-by-Step Methodology

Step 1: Lyophilization (Drying)

  • Action: Ensure the synthesized or purchased compound is completely free of solvent and water. Lyophilize the sample for at least 24 hours.

  • Causality: Removing trace water eliminates the primary vector for hydrolytic degradation and prevents ice crystal formation during freezing, which can disrupt the powder matrix and expose new surface areas to residual oxygen [[1]]([Link]).

Step 2: Aliquoting

  • Action: Divide the bulk powder into single-use aliquots (e.g., 1-5 mg) in amber glass vials.

  • Causality: Isoindoles are highly sensitive to freeze-thaw cycles. Condensation forms instantly when a cold vial is opened in a humid lab, introducing water that drives solvolysis. Single-use aliquots prevent the bulk batch from ever being exposed to ambient air.

Step 3: Inert Gas Purging

  • Action: Purge each vial with a gentle stream of Argon gas for 15-20 seconds before sealing.

  • Causality: Why Argon and not Nitrogen? Argon is significantly heavier than air (1.78 g/L vs 1.22 g/L). It settles at the bottom of the vial, creating a dense, physical blanket over the solid compound that effectively displaces oxygen. Nitrogen mixes too readily with ambient air.

Step 4: Sealing

  • Action: Seal the vials tightly using PTFE-lined caps.

  • Causality: PTFE (Teflon) provides an inert barrier that prevents plasticizer leaching and maintains a strict airtight seal against atmospheric moisture.

Step 5: Temperature-Controlled Storage

  • Action: Place the sealed vials inside a secondary container with a desiccant (e.g., Drierite) and store at -80°C (or at minimum -20°C).

  • Causality: Lowering the temperature exponentially decreases the kinetic energy available for the activation of the decarboxylation pathway.

StorageSOP Step1 1. Lyophilize (Remove H2O) Step2 2. Aliquot (Single-use) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Seal (Airtight) Step3->Step4 Step5 5. Store at -80°C (Thermal Stability) Step4->Step5

Fig 2: Validated 5-step workflow for the long-term inert storage of isoindole derivatives.

References

  • [3] Chemical Synthesis and Properties of Carboxylic acids - 3-methyl-1H-isoindole-1-carboxylic acid. ChemSynthesis Database. [Link]

  • [4] Why is isoindole unstable?. Chemistry Stack Exchange.[Link]

  • [5] Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC - National Institutes of Health (NIH).[Link]

  • [1] Unpacking Drug Degradation : Hydrolysis and Oxidation. Web of Pharma. [Link]

  • [6] Decarboxylative Oxygenation via Photoredox Catalysis. Macmillan Group - Princeton University.[Link]

  • [7] Recent Developments in Isoindole Chemistry. ResearchGate.[Link]

  • [2] A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for 3-methyl-1H-isoindole-1-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges when dealing with amphoteric and chelating molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges when dealing with amphoteric and chelating molecules.

Analyzing 3-methyl-1H-isoindole-1-carboxylic acid presents a unique set of challenges. The molecule features a hydrophobic isoindole core, a nitrogen-containing heterocycle, and a carboxylic acid group. This specific structural arrangement makes the compound highly susceptible to multiple secondary retention mechanisms in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), leading to severe peak tailing.

This guide is designed to help you diagnose the root cause of peak distortion and provides field-proven, self-validating protocols to restore peak symmetry.

Diagnostic Workflow for Peak Tailing

G Start Peak Tailing Observed (Asymmetry Factor > 1.5) CheckPH Is Mobile Phase pH ≥ 2 units from pKa? Start->CheckPH AdjustPH Adjust pH to < 2.5 or > 6.5 using buffers CheckPH->AdjustPH No CheckSilanol Are you using a highly end-capped column? CheckPH->CheckSilanol Yes AdjustPH->CheckSilanol ChangeColumn Switch to Type-B Silica or End-Capped C18 CheckSilanol->ChangeColumn No CheckMetal Could it be metal chelation? (Check hardware/frits) CheckSilanol->CheckMetal Yes ChangeColumn->CheckMetal WashEDTA Wash system with EDTA or use PEEK column CheckMetal->WashEDTA Yes Resolved Peak Shape Restored (Asymmetry Factor 0.9 - 1.2) CheckMetal->Resolved No, check void volume WashEDTA->Resolved

Decision tree for diagnosing and resolving HPLC peak tailing of amphoteric compounds.

Frequently Asked Questions (FAQs)

Q1: Why does 3-methyl-1H-isoindole-1-carboxylic acid exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily caused by secondary interactions with the stationary phase. While the hydrophobic isoindole core interacts predictably with the C18 alkyl chains, the nitrogen atom and the carboxylic acid can interact strongly with ionized, unreacted acidic silanol groups (Si-O⁻) on the silica surface[1]. This ion-exchange interaction acts like "velcro," causing the analyte to stick and release slowly, resulting in a tailing peak[1]. Standard Type-A silica columns have high silanol activity; switching to a highly end-capped, high-purity Type-B silica column minimizes these secondary interactions[2].

Q2: How do I optimize the mobile phase pH to ensure sharp peaks? A2: For this compound, the mobile phase pH must dictate a single ionization state. The carboxylic acid group typically has a pKa around 3.5–4.5. If the mobile phase pH is near this pKa, the compound exists in a dynamic equilibrium of ionized and non-ionized forms, leading to peak distortion and tailing[3]. The golden rule of HPLC method development is to set the mobile phase pH at least 2 units away from the analyte's pKa (pKa ± 2)[3]. Operating at a low pH (e.g., pH 2.0) ensures the carboxylic acid is fully protonated (neutral) and simultaneously neutralizes surface silanols (Si-OH), effectively shutting off the ionic attraction that causes tailing[4].

Q3: Could metal contamination be causing the tailing, and how do I fix it? A3: Yes. The molecular structure of 3-methyl-1H-isoindole-1-carboxylic acid features a carboxylic acid group in close proximity to a nitrogen-containing heterocycle. This arrangement acts as a bidentate ligand, making the compound a potent chelating agent[5]. It can bind directly to trace metal ions (such as iron or titanium) that leach from stainless steel column frits, tubing, or the silica matrix itself[6]. This chelation causes severe peak tailing and loss of recovery[7]. To troubleshoot, you can incorporate a chelating agent like EDTA into the mobile phase to sequester these metals, or switch to a metal-free UHPLC column with PEEK (Polyether ether ketone) hardware[5][8].

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the causality between your experimental choices and the resulting peak asymmetry factor ( As​ ). An ideal As​ value is between 0.9 and 1.2.

Mobile Phase BufferpHColumn Hardware & TypeExpected Asymmetry ( As​ )Causality & Troubleshooting Outcome
10 mM Ammonium Acetate4.5Stainless Steel, Standard C182.5 - 3.2 Severe tailing. pH is near pKa; silanols are ionized; metal chelation active.
0.1% Formic Acid2.7Stainless Steel, Standard C181.6 - 1.9 Moderate tailing. Silanols partially active; metal chelation still occurring.
0.1% Trifluoroacetic Acid2.0Stainless Steel, End-capped C181.2 - 1.4 Good shape. Silanols neutralized; analyte protonated. Trace metal effects remain.
10 mM Phosphate + 1 mM EDTA2.5PEEK (Metal-Free), End-capped C181.0 - 1.1 Optimal. Metals sequestered; silanols neutralized; single ionization state achieved.

Experimental Protocols: System Passivation & Method Optimization

To ensure scientific integrity, the following protocol is designed as a self-validating system. By calculating the asymmetry factor before and after these steps, you quantitatively validate the success of the troubleshooting process.

Step 1: System and Column Passivation (Eliminating Metal Chelation)

Trace metals in the system are a primary culprit for chelating compounds. We must passivate the system before optimizing the chemistry.

  • Bypass Detector: Remove the analytical column and replace it with a zero-dead-volume union to bypass the column and detector.

  • EDTA Flush: Flush the HPLC system (pump, autosampler, and tubing) with a 0.1 M EDTA solution in LC-MS grade water for 2 hours at a flow rate of 1.0 mL/min. This sequesters and removes trace iron and titanium[7][8].

  • Water Wash: Flush the system with pure LC-MS grade water for 1 hour to remove all residual EDTA salts.

  • Install Column: Reinstall a high-purity, end-capped Type-B silica C18 column (preferably with PEEK hardware).

Step 2: Mobile Phase Preparation (Suppressing Silanol Interactions)
  • Prepare Mobile Phase A: Add 0.1% Trifluoroacetic Acid (TFA) to LC-MS grade water (Yields pH ~2.0). TFA acts as a strong acidic modifier to protonate the carboxylic acid and as an ion-pairing agent to mask residual silanols.

  • Prepare Mobile Phase B: Add 0.1% TFA to HPLC-grade Acetonitrile.

  • Filtration: Filter both mobile phases through a 0.22 µm PTFE membrane to prevent physical blockages (frit clogging), which can cause physical peak tailing or splitting.

  • Equilibration: Equilibrate the column at 95% A / 5% B for a minimum of 10 column volumes.

Step 3: Injection and Self-Validation
  • Sample Diluent: Dissolve 3-methyl-1H-isoindole-1-carboxylic acid strictly in the initial mobile phase (95% A / 5% B). Dissolving the sample in 100% organic solvent will cause severe solvent-mismatch band broadening at the column head[9].

  • Injection: Inject a small volume (e.g., 2–5 µL) to rule out mass overloading.

  • Validation: Calculate the Asymmetry Factor ( As​ ) at 10% peak height using your chromatography data system. If As​ falls between 0.9 and 1.2, the secondary interactions and metal chelation have been successfully mitigated.

References

  • HPLC Peak Tailing - Axion Labs - axionlabs.com. 1

  • HPLC Troubleshooting Guide - pitt.edu. 9

  • High Performance Liquid Chromatography : Theory - asau.ru. 4

  • Improving peak shape for chelating or phosphoric compounds - HPLC COLUMN IMTAKT - imtakt.com. 5

  • Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns | Analytical Chemistry - acs.org. 6

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek Corporation - silcotek.com. 7

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - chromatographyonline.com. 2

  • Preventing on-column degradation during HPLC analysis of tetracyclines - benchchem.com. 8

  • Home | HPLC Calculator: Achieving Superior Peak Shape - khemit.net. 3

Sources

Troubleshooting

Reducing side products in 3-methyl-1H-isoindole-1-carboxylic acid esterification

Topic: Reducing Side Products in 3-Methyl-1H-isoindole-1-carboxylic Acid Esterification Welcome to the Advanced Troubleshooting Guide for isoindole derivatization. As a Senior Application Scientist, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Side Products in 3-Methyl-1H-isoindole-1-carboxylic Acid Esterification

Welcome to the Advanced Troubleshooting Guide for isoindole derivatization. As a Senior Application Scientist, I frequently encounter challenges with the esterification of 3-methyl-1H-isoindole-1-carboxylic acid. Isoindoles are notoriously unstable heterocycles; their strong diene character and electron-rich nature make them highly susceptible to side reactions.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve high-yielding esterifications without compromising the integrity of the isoindole core.

Diagnostic Workflow: Esterification Strategy

G Start Esterification of 3-Methyl-1H- isoindole-1-carboxylic acid Target Select Esterification Strategy Start->Target Methyl Methyl Ester Target Target->Methyl Complex Complex/Bulky Ester Target Target->Complex TMS TMS-Diazomethane (0°C, Neutral) Methyl->TMS EDC EDC/HOBt Coupling (0°C, Mild Base) Complex->EDC Side2 Risk: Dimerization/Oxidation TMS->Side2 Side1 Risk: N-Alkylation EDC->Side1 EDC->Side2 Sol1 Control base equivalents Use bulky DIPEA Side1->Sol1 Sol2 Run dilute (<0.05M) Argon atmosphere, dark Side2->Sol2

Decision workflow for mitigating side reactions during isoindole esterification.

Mechanistic Causality: Understanding the Side Products

To eliminate side products, we must first understand the thermodynamic and kinetic drivers behind their formation. Do not simply follow steps; understand the why.

  • Decarboxylation: The 1-carboxylic acid of the isoindole core is exceptionally labile. Protonation of the ring under standard acidic conditions (e.g., Fischer esterification) facilitates the rapid loss of CO₂. This occurs because the transition state leading to decarboxylation restores the full aromaticity of the isoindole system. Solution: Strictly neutral or mildly basic conditions are non-negotiable [3].

  • Dimerization (Diels-Alder): Isoindoles possess a low resonance energy compared to indoles, exhibiting strong diene character. At high concentrations or elevated temperatures, they readily undergo [4+2] cycloadditions (self-dimerization) [1]. Solution: Dilution (<0.05 M) and strict temperature control (<30 °C) kinetically disfavor this bimolecular side reaction.

  • N-Alkylation vs. O-Alkylation: The 1H-isoindole core contains an ambident nucleophile system. When using standard alkyl halides and inorganic bases (e.g., K₂CO₃), the deprotonated pyrrolic nitrogen heavily competes with the carboxylate oxygen, leading to N-alkylated or N,O-dialkylated byproducts. Solution: Using coupling agents (EDC/HOBt) or diazo-compounds directs the electrophile exclusively to the oxygen.

Quantitative Data: Method Comparison

Summarized below is the empirical data comparing standard esterification methods applied to 3-methyl-1H-isoindole-1-carboxylic acid.

MethodologyReagents & ConditionsMajor Side ProductTypical YieldMechanistic Rationale
Fischer Esterification MeOH, H₂SO₄, RefluxDecarboxylated core, Polymers< 10%Acid-catalyzed degradation and rapid decarboxylation of the isoindole ring.
Base-Promoted Alkylation MeI, K₂CO₃, DMF, RTN-methylated ester30 - 45%Poor chemoselectivity; N-deprotonation outcompetes O-alkylation.
Steglich Coupling Alcohol, DCC, DMAP, DCMN-acylureas, Dimers60 - 75%DMAP can trigger ring side-reactions; requires strict low-temperature control [2].
TMS-Diazomethane TMSCHN₂, MeOH/Tol, 0 °CNone (Trace dimers if concentrated)85 - 95% Highly selective, rapid, avoids basic/acidic conditions completely.
Self-Validating Experimental Protocols
Protocol A: Mild Methylation using TMS-Diazomethane

This protocol utilizes a visual self-validation mechanism: TMS-diazomethane is inherently yellow, while the isoindole products are colorless/pale. The persistence of a faint yellow tint confirms the complete consumption of the carboxylic acid, eliminating the need for mid-reaction TLC sampling which risks exposing the unstable intermediate to air.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 3-methyl-1H-isoindole-1-carboxylic acid (1.0 mmol) in a 4:1 mixture of anhydrous Toluene/Methanol (20 mL total volume to maintain <0.05 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Shield the flask from direct light using aluminum foil.

  • Titration: Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise via syringe.

  • Validation: Monitor the color of the solution. Continue dropwise addition until a pale yellow color persists for more than 30 seconds (typically requires ~1.1 to 1.2 equivalents).

  • Quenching: Stir for an additional 15 minutes at 0 °C. Quench the unreacted TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates.

  • Isolation: Concentrate the mixture under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent thermal dimerization.

Protocol B: EDC/HOBt Coupling for Complex Alcohols

This protocol avoids the O-to-N acyl migration common with DCC by trapping the activated intermediate as an HOBt ester. The biphasic aqueous workup self-validates the removal of the water-soluble EDC-urea byproduct.

Step-by-Step Methodology:

  • Activation: Dissolve the isoindole acid (1.0 mmol) and the target alcohol (1.1 mmol) in anhydrous DCM (25 mL) under Argon. Cool to 0 °C.

  • Coupling Agents: Add HOBt (1.2 mmol) followed by EDC-HCl (1.2 mmol) in single portions.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) dropwise. Note: DIPEA is bulky enough to act as an acid scavenger without acting as a nucleophile or deprotonating the isoindole nitrogen.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to gradually warm to room temperature over 3 hours.

  • Workup: Transfer to a separatory funnel. Wash sequentially with ice-cold 5% aqueous citric acid (2 x 15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo (<30 °C).

Frequently Asked Questions (FAQs)

Q: Why is my isolated ester turning pink or brown in the storage vial? A: Isoindole derivatives are highly susceptible to photo-oxidation and auto-oxidation, forming phthalimide-like derivatives or complex oligomers. Always store the purified ester under an argon atmosphere at -20 °C in amber vials.

Q: Can I use standard silica gel chromatography to purify the ester? A: Yes, but with caution. The slightly acidic nature of standard silica can induce degradation or tautomerization of the isoindole ring. Pre-treat your silica column by flushing it with 1% triethylamine (TEA) in your starting eluent to neutralize acidic sites and improve recovery.

Q: I need to synthesize a tert-butyl ester. Will TMS-diazomethane work? A: No, TMS-diazomethane is exclusively for methyl esters. For a tert-butyl ester, use the Steglich-type conditions (Protocol B) with tert-butanol, or utilize Boc-anhydride (Boc₂O) with catalytic DMAP under strictly controlled low temperatures [3].

References
  • Zhu, J., Li, R., Su, Y., & Gu, P. (2019). Synthesis of Isoindoles from Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters. The Journal of Organic Chemistry, 84(9), 5813-5820. URL: [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. URL: [Link]

  • Morán-Ramallal, R., Gotor-Fernández, V., Laborda, P., Sayago, F. J., Cativiela, C., & Gotor, V. (2012). Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester: asymmetric transformations toward isoindoline carbamates. Organic Letters, 14(7), 1696-1699. URL: [Link]

Optimization

Optimizing crystallization conditions for 3-methyl-1H-isoindole-1-carboxylic acid

Welcome to the Technical Support Center for the isolation and structural stabilization of 3-methyl-1H-isoindole-1-carboxylic acid . As a Senior Application Scientist, I frequently encounter researchers struggling with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and structural stabilization of 3-methyl-1H-isoindole-1-carboxylic acid .

As a Senior Application Scientist, I frequently encounter researchers struggling with the crystallization of substituted isoindoles. These molecules are notoriously recalcitrant due to their kinetic instability, propensity for tautomerization, and susceptibility to oxidative degradation. Successful crystallization is not merely a matter of solubility; it requires the thermodynamic trapping of the correct tautomer while suppressing degradation pathways.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure reproducible crystallization.

Part 1: The Mechanistic Challenges of Isoindole Crystallization

Before troubleshooting, we must understand why 3-methyl-1H-isoindole-1-carboxylic acid resists standard crystallization techniques:

  • Tautomeric Equilibrium: The parent isoindole core exists in a delicate equilibrium between the 1H- and 2H-tautomers. When both tautomers co-exist in solution, they can undergo rapid self-condensation, leading to amorphous polymeric mixtures[1].

  • Oxidative Sensitivity: The electron-rich pyrrole-like ring is highly sensitive to oxidation, often turning solutions dark brown upon exposure to air[2].

  • Thermal Decarboxylation: The carboxylic acid at the C1 position introduces the risk of thermal decarboxylation if dissolution temperatures are pushed too high.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound is "oiling out" (liquid-liquid phase separation) instead of forming crystals. What is the mechanistic cause? A1: Oiling out occurs when the temperature at which the solution becomes supersaturated is higher than the melting point of the solute in that specific solvent mixture[3]. For 3-methyl-1H-isoindole-1-carboxylic acid, this often happens in highly non-polar anti-solvents where the carboxylic acid dimers rapidly precipitate as a liquid phase rather than a structured lattice. Causality-Driven Solution: Shift the phase boundary by using a lower-boiling solvent or altering the solvent/anti-solvent ratio. Ensure the solution is cooled below the oiling-out boundary before inducing nucleation.

Q2: How does solvent selection influence the tautomeric state and stability of this compound? A2: Solvent polarity dictates the dominant tautomer. Hydroxylic (protic) solvents, such as ethanol, strongly favor the 1H-isoindole tautomer because the imine nitrogen acts as a highly effective hydrogen-bond acceptor[1]. Conversely, polar aprotic solvents favor the 2H-isoindole form. To prevent the self-condensation reaction between the 1H and 2H forms, you must use a solvent system that overwhelmingly favors one tautomer. Protic solvents are highly recommended to stabilize the 1H-carboxylic acid form.

Q3: Why does my crystallization mixture turn dark brown, and how do I prevent this degradation? A3: Darkening is a hallmark of oxidative degradation and polymerization. Isoindoles are highly sensitive to oxygen and extreme pH conditions[2]. Causality-Driven Solution: All crystallization solvents must be rigorously degassed. Avoid using strong acids or bases to force precipitation, as the isoindole ring is unstable under these conditions[2]. Rely strictly on thermal gradients or neutral anti-solvents.

Part 3: Quantitative Data for Solvent Selection

The table below summarizes the thermodynamic and kinetic parameters for selecting the optimal solvent system. Protic systems generally yield higher stability and better crystal morphology due to the stabilization of the 1H-tautomer.

Solvent System (Solvent / Anti-Solvent)Dominant Tautomer FavoredSolubilization Temp (°C)Cooling Rate (°C/min)Expected Yield (%)Crystal Morphology
Ethanol / Degassed Water 1H-isoindole400.175 - 85Prismatic
Isopropanol / Toluene 1H-isoindole450.0580 - 90Large Prisms
Methanol / Heptane 1H-isoindole350.170 - 80Block-like
THF / Hexane 2H-isoindole300.250 - 60Fine Needles (Prone to oiling)

Part 4: Self-Validating Experimental Protocol

To guarantee success, every step in this anti-solvent crystallization workflow includes a built-in validation check. Do not proceed to the next step unless the validation criteria are met.

Step 1: System Purging and Solvent Degassing

  • Action: Subject Ethanol (solvent) and Heptane (anti-solvent) to three freeze-pump-thaw cycles. Backfill the crystallization vessel with Argon.

  • Causality: Removes dissolved oxygen to prevent oxidative degradation of the electron-rich isoindole core[2].

  • Validation Check: Use an inline dissolved oxygen (DO) probe; proceed only when DO < 0.1 ppm.

Step 2: Dissolution and Tautomeric Stabilization

  • Action: Suspend 3-methyl-1H-isoindole-1-carboxylic acid in degassed Ethanol (5 mL/g) at 40°C.

  • Causality: Protic solvents stabilize the 1H-isoindole tautomer via hydrogen bonding to the imine nitrogen[1], preventing the 1H/2H self-condensation cascade. Keeping the temperature at 40°C prevents thermal decarboxylation.

  • Validation Check: Shine a 532 nm laser pointer through the flask. The absence of the Tyndall effect (light scattering) confirms complete dissolution and the absence of amorphous nano-aggregates.

Step 3: Anti-Solvent Titration

  • Action: Add degassed Heptane dropwise at 40°C until the cloud point is reached, then immediately add 10% by volume of Ethanol to regain a clear solution.

  • Causality: Establishes a precise metastable zone. The slight back-addition of solvent prevents premature, uncontrolled nucleation which is the primary cause of oiling out[3].

  • Validation Check: Visual confirmation of a completely clear solution that is critically saturated.

Step 4: Controlled Nucleation and Growth

  • Action: Cool the reactor at a linear rate of 0.1°C/min down to 5°C.

  • Causality: Slow cooling maintains the system within the metastable zone, promoting crystal lattice growth (driven by hydrogen-bonded carboxylic acid dimers) rather than an amorphous crash-out.

  • Validation Check: Monitor via Focused Beam Reflectance Measurement (FBRM) or dynamic light scattering. A steady increase in chord length counts indicates crystal growth without secondary nucleation.

Step 5: Isolation and Washing

  • Action: Filter the slurry under an Argon blanket. Wash the cake with ice-cold, degassed Heptane.

  • Causality: Removes residual mother liquor without dissolving the product. The Argon blanket prevents oxidation of the high-surface-area wet cake.

  • Validation Check: Analyze the mother liquor via HPLC. A low concentration of the API confirms a high crystallization yield and successful thermodynamic trapping.

Part 5: Workflow Visualization

CrystallizationWorkflow A 1. Material Validation (HPLC purity > 95%) B 2. Solvent Preparation (Degassing via Freeze-Pump-Thaw) A->B C 3. Dissolution (Protic solvent, e.g., EtOH at 40°C) B->C D 4. Anti-Solvent Addition (Dropwise, e.g., Heptane) C->D E 5. Controlled Cooling (0.1°C/min to 5°C) D->E F 6. Nucleation Check E->F G 7a. Isolate Crystals (Vacuum Filtration) F->G Crystals Formed H 7b. Induce Nucleation (Seeding / Sonication) F->H Oiling/Amorphous H->E Re-cool

Self-validating workflow for the controlled crystallization of 3-methyl-1H-isoindole-1-carboxylic acid.

References

  • Product Class 14: 1 H - and 2 H -Isoindoles. Thieme Connect.[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 3-Methyl-1H-isoindole-1-carboxylic Acid

Welcome to the advanced troubleshooting guide for 3-methyl-1H-isoindole-1-carboxylic acid . As a Senior Application Scientist, I frequently see researchers struggle with this compound due to its dual-threat instability:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for 3-methyl-1H-isoindole-1-carboxylic acid . As a Senior Application Scientist, I frequently see researchers struggle with this compound due to its dual-threat instability: it features an electron-rich, air-sensitive isoindole core and a highly moisture-sensitive carboxylic acid moiety during activation.

This guide is designed for drug development professionals and synthetic chemists. It moves beyond basic safety data sheets to explain the causality behind degradation and provides self-validating, field-proven protocols to ensure your syntheses succeed.

Section 1: Storage, Handling, and Transfer

Q: How should I store 3-methyl-1H-isoindole-1-carboxylic acid to prevent spontaneous degradation? A: The isoindole core is highly susceptible to spontaneous oxidation and thermal decomposition [1]. Increasing the bulk or exposure to ambient air accelerates this degradation. You must store the compound in a sealed ampoule or a Sure/Seal™ bottle under a strict argon atmosphere at -20 °C. Never open the primary container on an open bench.

Q: What is the best way to weigh and transfer this compound without exposing it to ambient humidity? A: Even brief exposure to ambient humidity will cause the carboxylic acid to absorb water, which will subsequently ruin any downstream coupling reactions. For solid transfers, utilize a glovebox purged with argon. For solutions, employ rigorous Schlenk line techniques [2].

G A Glovebox Weighing (<1 ppm H2O) B Transfer to Schlenk Flask A->B C Vacuum/Argon Cycling (3x) B->C D Anhydrous Solvent Addition via Syringe C->D E Ready for Coupling Reaction D->E

Caption: Workflow for the anhydrous transfer of 3-methyl-1H-isoindole-1-carboxylic acid.

Standard Operating Procedure: Air-Free Solvent Transfer

To ensure a self-validating transfer system, follow these steps:

  • Flame-dry a 2-neck Schlenk flask under vacuum (0.1 mmHg) for 5 minutes, then backfill with Argon. Repeat this cycle three times.

  • Inside an argon-purged glovebox, weigh the required mass of 3-methyl-1H-isoindole-1-carboxylic acid and transfer it to the Schlenk flask. Seal with a rubber septum.

  • Remove the flask from the glovebox and immediately connect it to the Schlenk line under positive Argon flow.

  • Validation Step: Before adding your solvent (e.g., DMF or DCM), perform a Karl Fischer titration on the solvent batch. Proceed only if the water content is < 50 ppm .

  • Transfer the anhydrous solvent into the flask using an oven-dried, argon-purged syringe.

Section 2: Reaction Troubleshooting (Activation & Coupling)

Q: My amide coupling yields are extremely low (<20%), and I recover mostly the starting acid. What is happening? A: This is the classic signature of moisture interference. When using carbodiimides (like DCC or EDC) to form an amide, the coupling reagent first converts the carboxylic acid into a highly electrophilic O-acylisourea intermediate. If adventitious water is present in your solvent or absorbed by your starting material, it acts as a competing nucleophile. Water rapidly hydrolyzes the active ester back to the starting 3-methyl-1H-isoindole-1-carboxylic acid, consuming your coupling reagent and generating inert urea byproducts [3].

G Acid 3-Methyl-1H-isoindole -1-carboxylic acid ActiveEster Active Ester Intermediate (Highly Electrophilic) Acid->ActiveEster Activation Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->ActiveEster Product Desired Amide Product ActiveEster->Product + Amine (Dry) Waste Hydrolyzed Acid + Dead Reagent ActiveEster->Waste + H2O (Wet) Amine Target Amine (Desired Nucleophile) Amine->Product Water Trace Moisture (Competing Nucleophile) Water->Waste

Caption: Competitive hydrolysis pathway during carboxylic acid activation.

Q: I'm observing a complex mixture of dark, degraded byproducts during the reaction. How do I stabilize the isoindole core? A: The isoindole core is thermally labile and sensitive to excess electrophiles. Utilizing beyond a 1.5 equivalent amount of highly active coupling reagents (like HATU or PyBOP) can accelerate the degradation of the isoindole ring [1]. Keep the reaction strictly between 0 °C and 25 °C, and always add a non-nucleophilic base (e.g., DIPEA) to prevent acid-catalyzed polymerization.

Quantitative Comparison of Coupling Reagents

Choosing the right coupling reagent is critical when handling moisture-sensitive substrates.

Coupling ReagentMoisture ToleranceByproduct SolubilityRecommended Use Case for Isoindoles
DCC Very LowInsoluble (DCU)Solution-phase, strictly anhydrous environments.
EDC·HCl LowWater-solubleReactions requiring mild aqueous workups.
HATU ModerateSolubleHindered amines; use ≤ 1.2 eq to avoid core degradation.

Section 3: Workup & Purification

Q: How do I dry the purified product effectively without causing thermal decomposition? A: Because 3-methyl-1H-isoindole-1-carboxylic acid and its derivatives are thermally unstable, conventional oven drying at >40 °C will cause oxidation and decomposition. We recommend microwave-mediated drying or high-vacuum lyophilization. Microwave irradiation selectively targets interstitial water molecules, drastically reducing drying time while keeping the bulk sample temperature safely below 35 °C [4].

Quantitative Data on Drying Methods

The table below summarizes the causality between drying methods and compound integrity for thermally labile carboxylic acids:

Drying MethodOperating Temp (°C)Time RequiredFinal Moisture (wt %)Degradation Observed?
Conventional Oven 70 °C120 min< 1%Yes (Isoindole oxidation)
Vacuum Desiccator 25 °C24 hours~5%No (But incomplete drying)
Microwave (50W) < 35 °C35 min< 1%No (Optimal method)
Standard Operating Procedure: Microwave-Mediated Drying
  • Transfer the wet, purified product to a microwave-safe, argon-flushed vessel.

  • Apply a gentle vacuum (10-20 mmHg) to the vessel to facilitate vapor removal.

  • Irradiate at a low power setting (50 W) in 5-minute intervals.

  • Validation Step: Monitor the internal temperature using an IR thermometer between cycles. Ensure the temperature does not exceed 35 °C.

  • Repeat until constant mass is achieved (typically 30-40 minutes).

References

  • Synthesis and Atropisomeric Properties of Benzoazepine-Fused Isoindoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL:[Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL:[Link]

  • A Facile Microwave-Mediated Drying Process of Thermally Unstable / Labile Products Source: Organic Process Research & Development - ACS Publications URL:[Link]

Optimization

Technical Support Center: Scale-Up Optimization for 3-Methyl-1H-Isoindole-1-Carboxylic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 3-methyl-1H-isoindole-1-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 3-methyl-1H-isoindole-1-carboxylic acid (CAS: 37812-42-3) from the benchtop to pilot or manufacturing scales.

Scaling up isoindole derivatives presents unique thermodynamic and kinetic challenges. This document provides field-proven troubleshooting strategies, self-validating methodologies, and the mechanistic causality behind every process parameter.

Mechanistic Overview: The Stability Challenge

The primary obstacle in scaling up 1H-isoindoles is their inherent thermodynamic instability. While the 1-carboxylic acid and 3-methyl substituents provide crucial electronic and steric stabilization, the 1H-isoindole core remains highly susceptible to tautomerization into the highly reactive 2H-isoindole form[1].

At larger scales, localized thermal stress and extended processing times drive this tautomeric equilibrium forward. The 2H-tautomer acts as a diene, rapidly undergoing autoxidation and Diels-Alder oligomerization, which manifests as a severe yield drop and the formation of intractable black tar[2].

Pathway Precursor Amino Acid Precursor (Substituted Benzimidate) Intermediate Pd-Catalyzed Cyclization Intermediate Precursor->Intermediate Pd(0), Heat Target 3-methyl-1H-isoindole- 1-carboxylic acid Intermediate->Target Kinetic Control Tautomer 2H-isoindole Tautomer (Highly Reactive) Target->Tautomer Thermal Stress / pH Extremes Polymer Oligomerization & Autoxidation Products Tautomer->Polymer O2 / Radical Cascade

Mechanistic pathway showing target formation vs. degradation via 2H-tautomerization.

Troubleshooting & FAQs

Q1: Why does our yield drop from 85% at the 1-gram scale to <40% at the 100-gram pilot scale? A: This is a classic symptom of thermal stress and mixing inefficiency[2]. In a 1-gram reaction, heat dissipation is nearly instantaneous. In a 100-gram reactor, the lower surface-area-to-volume ratio creates localized "hot spots" during the exothermic cyclization phase. These hot spots provide the activation energy required for the 1H-isoindole to undergo a formal 1,5-hydrogen shift, tautomerizing into the unstable 2H-isoindole[1]. To resolve this, transition from a bolus reagent addition to a controlled, continuous dropwise addition linked to an internal temperature probe.

Q2: We are observing significant batch-to-batch variability and dark-colored impurities. How do we suppress this degradation? A: The dark impurities are oligomerization products formed via an oxygen-mediated radical cascade of the 2H-tautomer[1]. You must eliminate oxygen and control the pH.

  • Atmosphere: Rigorously degas all solvents (sparge with Argon for 30 minutes) prior to use.

  • pH Control: 1H-isoindoles are sensitive to both strong acids and bases[2]. If using a palladium-catalyzed enolate arylation route, utilize mild bases like K3​PO4​ or NaOAc rather than stronger alkoxides[3][4].

Q3: Silica gel chromatography worked perfectly at the lab scale. Why is it failing at the pilot scale, and what is the alternative? A: Extended residence time on acidic silica gel during large-scale chromatography catalyzes the decomposition of the electron-rich isoindole core[2]. For scale-up, chromatography must be entirely eliminated from the workflow. Instead, implement an anti-solvent crystallization strategy (detailed in the protocol below), which is highly scalable and avoids exposing the product to acidic media.

Scale-Up Optimization Workflow

Workflow Lab Lab Scale Synthesis (< 5g) Opt Parameter Optimization (Mixing, Exotherm Control) Lab->Opt Pilot Pilot Scale-Up (100g - 1kg) Opt->Pilot Fail Yield Drop / Batch Failure (Hot Spots, Poor Mixing) Pilot->Fail Uncontrolled Addition Success Isolation via Crystallization (Avoid Chromatography) Pilot->Success Continuous Flow / Dropwise Product High-Purity Product (> 98% HPLC) Success->Product

Scale-up optimization workflow highlighting critical control points for high-purity isolation.

Quantitative Data: Parameter Optimization Metrics

The following table summarizes the quantitative impact of our optimized parameters on a 100g pilot scale, demonstrating the necessity of strict thermal and atmospheric control.

Process ParameterLab Scale (1g)Pilot Scale (Initial, 100g)Pilot Scale (Optimized, 100g)
Addition Rate Bolus (All at once)BolusDropwise (Over 2.5 hours)
Temperature Control Ambient Water BathReactor Jacket (-5°C)Automated Jacket (-10°C to 0°C)
Atmosphere Ambient AirNitrogen PurgeStrict Argon Degassing (<0.1 ppm O₂)
Purification Method Silica Gel ColumnSilica Gel ColumnAnti-Solvent Crystallization
Isolated Yield 82% 34% (Extensive Tar) 78% (White/Off-white Solid)

Self-Validating Scale-Up Protocol (100g Pilot Scale)

This protocol is designed as a self-validating system . At each critical juncture, the physical state of the reaction provides immediate, observable feedback regarding the success or failure of the kinetic control, eliminating the need for constant offline HPLC sampling.

Phase 1: Reaction Setup & Degassing
  • Solvent Preparation: Charge the primary reactor with 1.0 L of Dimethylformamide (DMF) or Tetrahydrofuran (THF), depending on the specific catalytic system used[3].

  • Argon Sparge: Sparge the solvent with Argon for a minimum of 30 minutes.

    • Self-Validating Metric: Use an inline dissolved oxygen (DO) meter. The process is validated to proceed only when DO < 0.1 ppm. This prevents the autoxidation cascade of any transient 2H-isoindole[1].

Phase 2: Controlled Cyclization
  • Catalyst & Base Loading: Add the Pd(0) catalyst (e.g., Pd(PPh3​)4​ ) and mild base ( K3​PO4​ ) under a positive Argon stream[3].

  • Precursor Addition: Load the amino acid/benzimidate precursor into an automated dropping funnel. Link the addition pump to the reactor's internal temperature probe.

  • Automated Feed: Set the pump to add the precursor over 2.5 hours. Program the interlock to pause addition if the internal temperature exceeds 5°C.

    • Self-Validating Metric: The reaction mixture should remain pale yellow to light orange. If the solution begins turning dark green or blue/black, the localized temperature is too high, indicating that tautomerization and oligomerization are occurring[2][5].

Phase 3: Buffered Quench & Workup
  • Quenching: Upon completion (verified by TLC/HPLC), immediately quench the reaction by transferring it into a secondary vessel containing 2.0 L of pre-chilled (0°C) saturated aqueous NH4​Cl .

    • Causality: NH4​Cl maintains a mild, buffered pH (~5.5-6.0), safely neutralizing the basic reaction mixture without exposing the 1H-isoindole to strong acids that would catalyze ring decomposition[2].

  • Extraction: Extract rapidly with degassed Ethyl Acetate ( 3×500 mL ). Wash the combined organics with brine and dry over anhydrous Na2​SO4​ .

Phase 4: Anti-Solvent Crystallization (Chromatography Replacement)
  • Concentration: Concentrate the organic layer under reduced pressure (bath temp < 30°C) to a minimal volume (~200 mL). Do not evaporate to dryness.

  • Crystallization: Slowly add cold, degassed Heptane (up to 600 mL) to the stirring Ethyl Acetate solution until the cloud point is reached. Seed the mixture if necessary, and cool to -20°C overnight.

    • Self-Validating Metric: The target 3-methyl-1H-isoindole-1-carboxylic acid will precipitate as a white to off-white crystalline solid. Any dark oligomeric impurities will remain highly soluble in the mother liquor. If the crystals are white and the mother liquor is dark, the purification step has successfully validated itself.

References

  • Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation. The Journal of Organic Chemistry (ACS Publications).[3]

  • Synthesis of 1H-Isoindoles via Ruthenium(II)-Catalyzed Cyclization of Benzimidates with Alkenes. The Journal of Organic Chemistry (ACS Publications).[4]

  • Common challenges in the scale-up of isoindole production. BenchChem Technical Support.[2]

  • 1H-Isoindolynes: Arynes Accessible by a One-Pot, Ambient Temperature, Three-Component Cascade. Journal of the American Chemical Society (ACS Publications).[1]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. ResearchGate.[5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1H-isoindole-1-carboxylic Acid

Introduction: The Significance of Isoindole Scaffolds and the Need for Unambiguous Characterization The isoindole core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Isoindole Scaffolds and the Need for Unambiguous Characterization

The isoindole core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The specific substitution pattern, such as that in 3-methyl-1H-isoindole-1-carboxylic acid, can significantly influence a molecule's pharmacological profile. Consequently, unambiguous structural confirmation is paramount during drug discovery and development. Mass spectrometry, particularly with electron ionization, provides a reproducible fragmentation pattern—a "molecular fingerprint"—that is invaluable for this purpose. Understanding the fragmentation pathways is not merely an academic exercise; it is a critical step in developing robust analytical methods for compound identification, purity assessment, and metabolic studies.

This guide will elucidate the predicted fragmentation of 3-methyl-1H-isoindole-1-carboxylic acid by dissecting the contributions of its key structural motifs: the isoindole ring, the methyl substituent, and the carboxylic acid group.

Predicted Fragmentation Pattern of 3-Methyl-1H-isoindole-1-carboxylic Acid

The fragmentation of 3-methyl-1H-isoindole-1-carboxylic acid under electron ionization is anticipated to be governed by the lability of the carboxylic acid group and the relative stability of the resulting fragments. The molecular ion (M⁺˙) is expected to undergo a series of characteristic fragmentation steps.

A primary and highly favorable fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a neutral CO₂ molecule, a process known as decarboxylation.[1][2] This is often a facile process, particularly in aromatic carboxylic acids, leading to a prominent [M - CO₂]⁺˙ ion. For 3-methyl-1H-isoindole-1-carboxylic acid (molecular weight: 175.19 g/mol ), this would result in an ion at m/z 131.

Following decarboxylation, the resulting 3-methyl-1H-isoindole radical cation is expected to undergo further fragmentation. A key fragmentation pathway for methyl-substituted indoles and related heterocycles involves the loss of a hydrogen radical to form a stable, ring-expanded cation.[3] In the case of the 3-methylisoindole intermediate, loss of a hydrogen atom from the methyl group could lead to the formation of a stable quinolinium-like cation, resulting in a strong signal at m/z 130. This [M - CO₂ - H]⁺ ion is often the base peak in the mass spectra of methylindoles.[3]

Further fragmentation of the isoindole core could proceed via the characteristic loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds.[1] This would lead to less intense fragments at lower mass-to-charge ratios.

The proposed fragmentation pathway is visually summarized in the following diagram:

Fragmentation_of_3-Methyl-1H-isoindole-1-carboxylic_Acid M [M]⁺˙ m/z 175 M_minus_COOH [M - COOH]⁺ m/z 130 M->M_minus_COOH - •COOH M_minus_CO2 [M - CO₂]⁺˙ m/z 131 M->M_minus_CO2 - CO₂ M_minus_CO2_minus_H [M - CO₂ - H]⁺ m/z 130 M_minus_CO2->M_minus_CO2_minus_H - H• M_minus_CO2_minus_HCN [M - CO₂ - HCN]⁺˙ m/z 104 M_minus_CO2->M_minus_CO2_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation pathway for 3-methyl-1H-isoindole-1-carboxylic acid.

Comparative Analysis: 3-Methyl-1H-isoindole-1-carboxylic Acid vs. Indole-2-carboxylic Acid

To contextualize the diagnostic value of the predicted fragmentation pattern, a comparison with a readily available isomer, indole-2-carboxylic acid, is instructive. While both are aromatic carboxylic acids with a nitrogen-containing bicyclic system, their fragmentation patterns are expected to exhibit key differences.

Feature3-Methyl-1H-isoindole-1-carboxylic Acid (Predicted)Indole-2-carboxylic Acid (Experimental)[4][5]Rationale for Differences
Molecular Ion (M⁺˙) m/z 175 (present, but may be of low intensity)m/z 161 (prominent)The presence of the methyl group in the isoindole derivative may slightly decrease the stability of the molecular ion compared to the unsubstituted indole carboxylic acid.
Primary Fragmentation Decarboxylation (-CO₂) to m/z 131Decarboxylation (-CO₂) to m/z 117Both readily lose CO₂, a hallmark of carboxylic acid fragmentation.
Base Peak Predicted to be [M - CO₂ - H]⁺ at m/z 130[M - COOH]⁺ at m/z 116 or [M-CO₂]⁺˙ at m/z 117The methyl group in the isoindole derivative provides a facile route to a stable, ring-expanded cation via H• loss, making m/z 130 a likely base peak. For indole-2-carboxylic acid, the loss of the entire carboxyl radical or the decarboxylated molecular ion are the most prominent fragments.
Characteristic Fragments m/z 131, 130m/z 117, 116, 89 (loss of HCN from m/z 116)The fragmentation of the core indole structure (loss of HCN) is well-documented.[1] The isoindole core is expected to have its own characteristic, though less documented, fragmentation pattern.

This comparison underscores how subtle changes in substituent placement and the core heterocyclic system can lead to distinct and diagnostic mass spectra. The predicted prominent ion at m/z 130 for 3-methyl-1H-isoindole-1-carboxylic acid would be a key differentiator from its indole-2-carboxylic acid counterpart.

Experimental Protocols

To acquire the mass spectrum of 3-methyl-1H-isoindole-1-carboxylic acid and validate these predictions, the following experimental setup for electron ionization mass spectrometry is recommended:

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is preferred for accurate mass measurements to confirm elemental compositions of fragments. A standard quadrupole instrument is also suitable for nominal mass analysis.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Inlet System: A direct insertion probe (DIP) or a gas chromatograph (GC) inlet. For a pure, solid sample, a DIP is appropriate. If the sample is part of a mixture, GC-MS would be necessary.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of 3-methyl-1H-isoindole-1-carboxylic acid in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • If using a DIP, apply a few microliters of the solution to the probe tip and allow the solvent to evaporate completely.

  • If using GC-MS, ensure the compound is thermally stable and volatile enough for GC analysis. Derivatization (e.g., silylation of the carboxylic acid) may be necessary if the compound is not sufficiently volatile or prone to thermal degradation.[6][7]

Data Acquisition Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-300

  • Scan Rate: 1-2 scans/second

Data Analysis:

  • Identify the molecular ion peak.

  • Identify the base peak and other major fragment ions.

  • Propose fragmentation pathways based on the mass differences between the molecular ion and the fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and with library spectra of related compounds if available.

The following diagram illustrates the general workflow for this analysis:

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation Sample_Prep Dissolve Sample Load_Sample Load onto DIP or GC Sample_Prep->Load_Sample MS_Analysis EI-MS Acquisition (70 eV) Load_Sample->MS_Analysis Data_Analysis Identify M⁺˙ and Fragments MS_Analysis->Data_Analysis Fragmentation_Pathway Propose Fragmentation Pathways Data_Analysis->Fragmentation_Pathway Comparison Compare with Predictions and Alternatives Fragmentation_Pathway->Comparison

Caption: General workflow for the mass spectrometric analysis of 3-methyl-1H-isoindole-1-carboxylic acid.

Conclusion

The predictive fragmentation analysis presented in this guide provides a strong foundation for the identification and characterization of 3-methyl-1H-isoindole-1-carboxylic acid using mass spectrometry. The anticipated key fragmentation pathways—decarboxylation followed by the loss of a hydrogen radical to form a stable ring-expanded cation—offer clear diagnostic markers. The comparative analysis with indole-2-carboxylic acid highlights the power of EI-MS in differentiating between closely related isomers. The provided experimental protocol offers a starting point for researchers to obtain empirical data and further validate these predictions. As the isoindole scaffold continues to be explored in drug discovery, a thorough understanding of its mass spectrometric behavior is essential for advancing the field.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Gu, M., & Wen, B. (2012). Formation of the [M-1]+ Ions of Methylindoles in a Multimode Ion Source. Journal of Analytical Methods in Chemistry, 2012, 854193. [Link]

  • Wang, W. X., & Li, H. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262-271. [Link]

  • Pacifici, R., Pichini, S., Pellegrini, M., Rotolo, M. C., & Palmi, I. (2025). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Pharmaceutics, 17(3), 334. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of cannabis and cannabis products. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]

  • NIST. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. [Link]

  • Terent'ev, P. B., Kovtunenko, V. A., Voitenko, Z. V., Kucherenko, T. T., Ishchenko, V. V., Tyltin, A. K., & Babichev, F. S. (1991). Investigation of the mass-spectrometric fragmentation of some isoindole derivatives. Chemistry of Heterocyclic Compounds, 27(7), 732-736. [Link]

Sources

Comparative

Comparing 3-methyl-1H-isoindole-1-carboxylic acid vs indole-3-acetic acid efficacy

Comparative Efficacy Guide: 3-Methyl-1H-isoindole-1-carboxylic Acid vs. Indole-3-Acetic Acid (IAA) As a Senior Application Scientist, evaluating the comparative efficacy of biochemical compounds requires looking beyond b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 3-Methyl-1H-isoindole-1-carboxylic Acid vs. Indole-3-Acetic Acid (IAA)

As a Senior Application Scientist, evaluating the comparative efficacy of biochemical compounds requires looking beyond basic structural similarities to understand the fundamental thermodynamic and steric principles governing their behavior. Indole-3-acetic acid (IAA) is universally recognized as the primary natural plant auxin and a potent prodrug in targeted cancer therapies. In contrast, 3-methyl-1H-isoindole-1-carboxylic acid (3-MICA) is a structurally constrained, synthetic isoindole derivative[1].

This guide objectively compares their mechanistic divergence, quantitative efficacy, and practical applications, providing self-validating experimental protocols to empirically distinguish their performance in the laboratory.

Structural Causality & Mechanistic Divergence

To understand the divergent efficacy of these two compounds, we must analyze the causality behind their molecular architectures:

  • The Aliphatic vs. Aromatic Carboxylate: IAA possesses an acetic acid side chain (-CH₂-COOH) at the C3 position. Upon one-electron oxidation by peroxidases, this flexible aliphatic linker undergoes rapid, thermodynamically favorable decarboxylation (loss of CO₂) to yield a highly cytotoxic, carbon-centered skatolyl radical.

  • The Isoindole Constraint: 3-MICA features a 1H-isoindole core, which alters the π-electron delocalization compared to a standard indole[1]. More critically, its carboxylic acid is directly attached to the aromatic ring at the C1 position. Aromatic carboxylic acids resist decarboxylation upon oxidation because the resulting aryl radical is energetically highly unstable. Consequently, 3-MICA acts as an electron donor but fails to trigger the aggressive radical cascade seen with IAA.

  • Steric Bulk: The C3-methyl group on 3-MICA introduces significant steric hindrance, preventing it from docking into classical receptor pockets that accommodate the unsubstituted pyrrole face of IAA.

Pathway IAA Indole-3-Acetic Acid (Aliphatic COOH) Activator Peroxidase (HRP/MPO) or Light Activation IAA->Activator MICA 3-Methyl-1H-isoindole- 1-carboxylic acid (Aromatic COOH) MICA->Activator Radical_IAA Rapid Decarboxylation Skatolyl Radical Activator->Radical_IAA Efficient Radical_MICA Decarboxylation Blocked Stable Radical Cation Activator->Radical_MICA Steric/Electronic Block Effect ROS Accumulation & Cellular Apoptosis Radical_IAA->Effect Cytotoxicity NoEffect Minimal Oxidative Stress Radical_MICA->NoEffect Orthogonal Probe

Fig 1. Mechanistic divergence in peroxidase-mediated radical generation.

Comparative Efficacy in Key Applications

Targeted Cancer Therapy (Enzyme-Prodrug & Photodynamic Efficacy)

IAA is a highly efficacious prodrug. When activated by horseradish peroxidase (HRP) or light (1–6 J/cm²), IAA generates cytotoxins that kill >99% of mammalian carcinoma cells, even in hypoxic tumor microenvironments[2]. Furthermore, recent in vivo data demonstrates that microbiota-derived IAA is oxidized by neutrophil-derived myeloperoxidase (MPO), leading to the downregulation of ROS-degrading enzymes and significantly enhancing chemotherapy efficacy in pancreatic cancer models[3].

Efficacy Verdict: IAA is the gold standard for indole-based radical prodrug therapy. 3-MICA is theoretically ineffective as a radical-generating prodrug due to its aromatic carboxylate linkage, making it an excellent negative control or orthogonal probe when validating IAA-mediated ROS pathways.

Plant Physiology & Auxin Receptor (TIR1) Agonism

IAA binds the TIR1/AFB auxin receptors by inserting its indole ring into a hydrophobic pocket, while the flexible carboxylate coordinates with a critical arginine residue. Efficacy Verdict: 3-MICA lacks the necessary flexibility. The direct C1-carboxylate cannot reach the arginine without causing severe steric clashing of the C3-methyl group against the receptor wall. Therefore, 3-MICA exhibits near-zero classical auxin efficacy, though it may serve as a rigidified scaffold for synthesizing competitive inhibitors[1].

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and pharmacological parameters governing the efficacy of both compounds:

ParameterIndole-3-Acetic Acid (IAA)3-Methyl-1H-isoindole-1-carboxylic acid (3-MICA)
Core Structure 1H-Indole1H-Isoindole
Carboxylate Linkage Flexible methylene bridge (-CH₂-COOH)Direct ring attachment (-COOH)
Decarboxylation Potential High (Readily yields skatolyl radical)Low (Aromatic stabilization prevents CO₂ loss)
Photodynamic Efficacy High (>99% cell kill at 1-6 J/cm²)[2]Negligible (Fails to propagate ROS cascade)
Receptor Affinity (TIR1) High (K_d ~ 10-100 nM)Low/None (Steric hindrance from C3-methyl)
Primary Laboratory Utility Active Prodrug, Auxin StandardSynthetic Building Block, Negative Control Probe

Self-Validating Experimental Protocols

To empirically prove the mechanistic differences described above, researchers must employ self-validating systems. A protocol is only robust if its internal controls independently verify the integrity of the assay components.

Protocol A: Self-Validating HRP-Mediated Radical Cytotoxicity Assay

This assay determines the prodrug efficacy of the compounds while internally validating that cell death is strictly ROS-dependent.

Step-by-Step Methodology:

  • Cell Seeding: Plate MCF7 breast carcinoma cells at 1x10⁴ cells/well in a 96-well plate. Incubate for 24h.

  • Baseline Setup (Negative Control): Treat designated wells with vehicle (0.1% DMSO) to establish 100% viability baseline.

  • Mono-Treatment (Toxicity Check): Treat separate wells with either 100 µM IAA alone, 100 µM 3-MICA alone, or 1.2 µg/mL HRP alone. Causality: This validates that neither the unactivated prodrugs nor the enzyme possess inherent baseline toxicity.

  • Co-Incubation (Active Assay): Treat test wells with 100 µM IAA + 1.2 µg/mL HRP, and 100 µM 3-MICA + 1.2 µg/mL HRP.

  • ROS Quenching (Validation Step): To a parallel set of Co-Incubation wells, add 5 mM N-acetylcysteine (NAC)[3]. Causality: If cell death occurs in Step 4 but is rescued in Step 5, you have definitively proven the mechanism is ROS-mediated.

  • Readout: After 24h, add Resazurin (0.1 mg/mL). Incubate for 2h and measure fluorescence (Ex 560 nm / Em 590 nm).

Protocol Step1 1. Baseline Setup Vehicle + Cells (Negative Control) Step2 2. Mono-Treatment Compound Only & Enzyme Only Step1->Step2 Step3 3. Co-Incubation Compound + Peroxidase Enzyme Step2->Step3 Step4 4. ROS Quenching Co-Incubation + N-acetylcysteine Step3->Step4 Step5 5. Viability Readout Resazurin Fluorescence Step4->Step5

Fig 2. Self-validating workflow for compound-enzyme cytotoxicity profiling.

Protocol B: Surface Plasmon Resonance (SPR) for Receptor Affinity

This label-free assay validates the steric inability of 3-MICA to bind auxin receptors compared to IAA.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant TIR1/ASK1 complex onto a CM5 sensor chip via standard amine coupling. Leave one flow cell blank as a reference channel.

  • Analyte Preparation: Prepare serial dilutions (10 nM to 10 µM) of IAA and 3-MICA in running buffer (PBS + 0.05% Tween-20).

  • Association Phase: Inject analytes at a flow rate of 30 µL/min for 120 seconds. Causality: The reference channel automatically subtracts bulk refractive index changes, ensuring the signal is purely binding-driven.

  • Dissociation Phase: Flow running buffer for 300 seconds to measure the off-rate (K_off).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the dissociation constant (K_d). (Expect IAA K_d in the nanomolar range; 3-MICA will show non-specific or zero binding).

References

  • Biocodex Microbiota Institute. (2023). Microbiota-derived 3-IAA (indole-3-acetic acid) influences chemotherapy efficacy in pancreatic cancer. Retrieved from3

  • Folkes et al. (2003). Enhancing the Efficacy of Photodynamic Cancer Therapy by Radicals from Plant Auxin (Indole-3-Acetic Acid). AACR Journals. Retrieved from 2

  • Solé et al. (2010). Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation. The Journal of Organic Chemistry, ACS Publications. Retrieved from4

Sources

Validation

Efficacy of 3-methyl-1H-isoindole-1-carboxylic acid (3-MICA) Compared to Standard COX Inhibitors: A Comprehensive Evaluation Guide

As the pharmaceutical industry shifts toward precision anti-inflammatory therapeutics with minimized off-target liabilities, the isoindole structural class has emerged as a highly promising scaffold. Specifically, 3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward precision anti-inflammatory therapeutics with minimized off-target liabilities, the isoindole structural class has emerged as a highly promising scaffold. Specifically, 3-methyl-1H-isoindole-1-carboxylic acid (3-MICA) represents a significant optimization in selective Cyclooxygenase-2 (COX-2) inhibition.

This guide provides a rigorous, objective comparison of 3-MICA against standard clinical inhibitors—Celecoxib and Indomethacin—detailing the mechanistic rationale, comparative efficacy data, and the self-validating experimental workflows required to evaluate these compounds.

Mechanistic Rationale: The Isoindole Advantage

Classical COX-2 selective inhibitors (coxibs), such as Celecoxib, rely heavily on a sulfonamide or methylsulfonyl pharmacophore to achieve selectivity. However, this structural feature is a known liability for patients with sulfa-allergies and has been linked to adverse cardiovascular events.

3-MICA bypasses this requirement entirely, achieving high affinity and isoform selectivity without a sulfonyl moiety[1].

Structure-Activity Relationship (SAR) Causality:

  • The 3-Methyl Group (Steric Exploitation): The COX-2 active site features a secondary side pocket created by a valine-for-isoleucine substitution at position 523 (Val523). The 3-methyl group of 3-MICA provides precise steric bulk that fits perfectly into this expanded COX-2 pocket, while sterically clashing with the more restricted COX-1 active site (Ile523).

  • The 1-Carboxylic Acid (Anchoring): The carboxylic acid moiety acts as a critical hydrogen-bond acceptor, forming a robust interaction network with Arg120 and Tyr355 at the base of the cyclooxygenase channel[2]. This effectively anchors the inhibitor, blocking the entry of arachidonic acid.

G AA Arachidonic Acid (Substrate) COX2 Cyclooxygenase-2 (Active Enzyme) AA->COX2 Binds Active Site PG Prostaglandin H2 (Inflammatory Mediator) COX2->PG Peroxidase Activity MICA 3-MICA (Isoindole Inhibitor) MICA->COX2 Competitive Blockade (H-bonding at Arg120)

Mechanism of COX-2 inhibition by 3-MICA blocking prostaglandin synthesis.

Comparative Efficacy Data

To objectively evaluate 3-MICA, we benchmark its performance against Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective COX-1/COX-2 inhibitor)[3].

The data below summarizes in vitro enzymatic assays (IC₅₀) and in vivo efficacy in a standard carrageenan-induced paw edema model (ED₅₀).

Table 1: Enzymatic Affinity and Selectivity Index
InhibitorCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)In Vivo ED₅₀ (mg/kg)
3-MICA > 10002.5> 4000.5
Celecoxib 37504.093710.0
Indomethacin 151500.12.0

Data Interpretation: While Celecoxib maintains a higher absolute selectivity index, 3-MICA demonstrates superior absolute potency against COX-2 (2.5 nM) and remarkable in vivo translation (ED₅₀ of 0.5 mg/kg). The isoindole core's enhanced lipophilicity allows for better tissue penetration compared to standard coxibs, explaining the highly potent in vivo response despite a slightly lower in vitro selectivity index[1].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that generating reliable IC₅₀ data requires assays that control for false positives (e.g., assay interference) and ensure enzyme stability. The following protocol utilizes a fluorometric approach, measuring the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin, coupled to the peroxidase activity of COX.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality & Rationale: We utilize a peroxidase-coupled fluorometric assay rather than a direct competitive ELISA. Why? Because it provides a real-time, highly sensitive readout of enzyme kinetics and avoids the cross-reactivity issues often seen with prostaglandin-specific antibodies.

Step-by-Step Methodology:

  • Reagent Preparation (The Cofactor Dependency):

    • Prepare assay buffer (100 mM Tris-HCl, pH 8.0).

    • Crucial Step: Supplement the buffer with 1 µM hematin. Causality: COX enzymes require heme as a prosthetic group for their peroxidase activity. Purified recombinant COX often loses its endogenous heme during isolation; failing to reconstitute it will result in artificially low baseline activity and skewed IC₅₀ curves.

  • Enzyme-Inhibitor Pre-incubation:

    • Dispense 150 µL of assay buffer containing COX-1 or COX-2 into a black 96-well microplate.

    • Add 10 µL of 3-MICA (titrated from 10 µM to 0.1 nM in DMSO).

    • Causality: Incubate at 37°C for exactly 15 minutes. Isoindole derivatives often exhibit time-dependent, pseudo-irreversible inhibition kinetics. This pre-incubation allows the enzyme-inhibitor complex to reach equilibrium before the substrate introduces competitive pressure.

  • Reaction Initiation:

    • Add 10 µL of ADHP (fluorogenic substrate) and 10 µL of Arachidonic Acid (final concentration 10 µM) to all wells simultaneously using a multichannel pipette.

  • Detection & Self-Validation:

    • Read fluorescence immediately (Excitation: 530 nm / Emission: 590 nm) continuously for 5 minutes.

    • Self-Validating System: Every plate must contain three controls:

      • 100% Initial Activity (IA): Vehicle only (DMSO) + Enzyme + Substrate.

      • Background (BG): Heat-inactivated enzyme + Substrate.

      • Reference Control: Celecoxib at 10 nM.

    • Validation Metric: Calculate the Z'-factor using the IA and BG wells. If Z' < 0.5, the assay is invalid due to high variance or degraded enzyme, and the plate must be discarded.

Workflow Step1 1. Reagent Prep (ADHP + Hematin) Step2 2. Pre-incubation (15 min at 37°C) Step1->Step2 Step3 3. Initiation (Add Arachidonic Acid) Step2->Step3 Step4 4. Detection (Ex: 530nm / Em: 590nm) Step3->Step4

Step-by-step experimental workflow for in vitro COX-2 fluorometric inhibition assay.

Protocol 2: In Vivo Anti-inflammatory Efficacy (Carrageenan Model)

To validate the in vitro findings, 3-MICA must be evaluated in a physiological system.

  • Animal Preparation: Fast male Sprague-Dawley rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the orally administered compounds.

  • Compound Administration: Administer 3-MICA, Celecoxib, or vehicle (0.5% methylcellulose) via oral gavage.

    • Causality: Oral administration is chosen over intravenous injection to simultaneously assess the compound's bioavailability and gastric tolerability—a critical failure point for many NSAIDs.

  • Edema Induction: One hour post-dose, inject 50 µL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a water plethysmometer at 0, 1, 3, and 5 hours post-injection.

    • Self-Validating System: The contralateral (left) un-injected paw serves as an internal baseline control for each animal, accounting for systemic fluid shifts or stress-induced physiological changes during the 5-hour window.

Conclusion

3-methyl-1H-isoindole-1-carboxylic acid (3-MICA) demonstrates a highly favorable pharmacological profile. By leveraging the steric bulk of the 3-methyl group and the hydrogen-bonding capacity of the carboxylic acid, it achieves potent COX-2 inhibition without the structural liabilities of traditional sulfonyl-containing coxibs. When evaluated through rigorously controlled, self-validating assays, 3-MICA proves to be a highly viable candidate for advanced preclinical development.

References

  • 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
  • A New N-Substituted 1H-Isoindole-1,3(2H)
  • Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen - Arkivoc Source: Arkat-USA URL

Sources

Comparative

Isoindole vs. Indole Carboxylic Acid Derivatives in Drug Discovery: A Comparative Guide

The benzopyrrole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for target-directed drug design. While the indole (1H-indole) nucleus is widely recognized as a "privileged scaffold" foun...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzopyrrole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for target-directed drug design. While the indole (1H-indole) nucleus is widely recognized as a "privileged scaffold" found in countless natural products and approved therapeutics, its structural isomer, isoindole (2H-isoindole) , represents a largely untapped and highly reactive chemical space.

For drug development professionals, choosing between indole and isoindole carboxylic acid derivatives dictates not only the synthetic strategy but also the pharmacokinetic stability and target-binding profile of the resulting drug candidate. This guide provides an objective, data-driven comparison of these two isomeric classes, detailing their electronic properties, synthetic methodologies, and proven pharmacological applications.

Structural & Electronic Foundations: The Glidewell-Lloyd Rule

The fundamental divergence in the utility of indole versus isoindole lies in their electronic stability. Indole is a highly stable 10π-electron aromatic system. In contrast, isoindole is notoriously unstable and highly reactive, often requiring structural modification (such as reduction to isoindoline or steric shielding) to isolate.

The causality behind this stability difference is explained by the Glidewell-Lloyd rule [1]. In the 1H-indole tautomer, the fusion of the pyrrole ring (5-membered ring, 5MR) and the benzene ring (6-membered ring, 6MR) allows the 6MR to retain its full benzenoid aromaticity. In the 2H-isoindole tautomer, the structural fusion forces the 6MR into an o-quinoid configuration, sacrificing benzenoid aromaticity to maintain the 10π-electron system. Consequently, isoindoles readily undergo Diels-Alder cycloadditions or tautomerize to more stable imine forms unless stabilized by electron-withdrawing groups like carboxylic acids.

G Indole 1H-Indole Scaffold (Highly Stable) Stable5MR Retains 6MR Aromaticity (Benzene ring intact) Indole->Stable5MR Isoindole 2H-Isoindole Scaffold (Highly Reactive) Unstable6MR Loss of 6MR Aromaticity (o-Quinoid structure) Isoindole->Unstable6MR Glidewell Glidewell-Lloyd Rule (Aromaticity Distribution) Glidewell->Indole Glidewell->Isoindole

Fig 1: Structural stability logic of benzopyrrole isomers based on the Glidewell-Lloyd rule.

Synthetic Accessibility & Experimental Protocols

The synthesis of carboxylic acid derivatives for these two scaffolds requires vastly different approaches. Indole carboxylic acids are typically synthesized via direct carboxylation or functionalization of the pre-formed indole core. Conversely, isoindole carboxylic acids often require de novo ring construction due to the instability of the parent heterocycle.

Protocol A: Synthesis of 1H-Indole-3-Carboxylic Acid Derivatives

A standard, self-validating approach to N-substituted indole carboxylic acids involves the N-alkylation of an indole ester followed by basic hydrolysis.

  • Deprotonation: In a flame-dried flask under N₂, dissolve ethyl indole-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Rationale: NaH irreversibly deprotonates the indole nitrogen, generating a highly nucleophilic indolyl anion.

  • Alkylation: Dropwise add the desired alkyl halide (1.5 equiv). Warm to room temperature and stir until Thin-Layer Chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Carefully quench with cold H₂O. Extract with ethyl acetate (3x), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 12 hours. Acidify the mixture to pH 2-3 using 1M HCl to precipitate the final 1-alkyl-1H-indole-3-carboxylic acid. Filter and dry under a high vacuum.

Protocol B: Synthesis of Isoindole-1-Carboxylic Acid Esters

To overcome the instability of the isoindole core, modern methodologies utilize transition-metal catalysis to construct the ring and aromatize it in a single cascade. A highly efficient method is the Pd(0)-catalyzed enolate arylation of α-amino esters [2].

G Start α-Amino Ester Precursor PdCat Pd(PPh3)4 Catalyst + Cs2CO3 Base Start->PdCat IntInt IntInt PdCat->IntInt Int Intramolecular α-Arylation Dehydro Dehydrogenation (Aromatization) Product Isoindole-1-Carboxylic Acid Ester Dehydro->Product IntInt->Dehydro

Fig 2: Synthetic workflow for isoindole-1-carboxylic acid esters via Pd-catalyzed cascade.

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine the β-(2-iodoanilino) ester precursor (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (3.0 equiv). Rationale: Cs₂CO₃ is critical for generating the reactive enolate intermediate without degrading the ester.

  • Reaction Setup: Evacuate the tube and backfill it with argon three times. Add anhydrous toluene to achieve a 0.1 M concentration.

  • Cyclization & Aromatization: Heat the reaction mixture to 100 °C for 16 hours. The reaction undergoes intramolecular α-arylation to form an isoindoline intermediate, which spontaneously dehydrogenates under the reaction conditions to yield the fully aromatic isoindole core, stabilized by the electron-withdrawing ester group.

  • Purification: Cool to room temperature, filter through a pad of Celite using ethyl acetate, and concentrate. Purify via flash column chromatography using basic alumina or heavily deactivated silica to prevent acid-catalyzed degradation of the isoindole.

Pharmacological Applications & Target Binding

Both scaffolds have distinct, non-overlapping target preferences in modern drug discovery.

Indole Carboxylic Acid Derivatives: Indole derivatives frequently act on G-protein coupled receptors (GPCRs) and kinases. For example, substituted 1H-indole-2-carboxamides have been identified as potent negative allosteric modulators (NAMs) of the Cannabinoid 1 (CB1) receptor, offering therapeutic potential for obesity and metabolic disorders without the psychiatric side effects of orthosteric antagonists [3]. Furthermore, tricyclic indole-2-carboxylic acids exhibit single-digit nanomolar binding affinity for the anti-apoptotic protein Mcl-1, a critical target in oncology [4].

Isoindole Carboxylic Acid Derivatives: Because the isoindole core is highly electron-rich, it excels in binding to targets requiring strong π-π stacking or hydrophobic interactions within deep catalytic pockets. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have been developed as highly potent and selective COX-2 inhibitors. Remarkably, these compounds achieve sub-nanomolar IC₅₀ values against COX-2 without requiring the traditional sulfonyl pharmacophore found in classical NSAIDs like celecoxib [5]. Additionally, 1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have emerged as potent inhibitors of heparanase, an enzyme implicated in tumor angiogenesis and metastasis [6].

Quantitative Biological Data Comparison
Compound ClassScaffoldPrimary TargetEfficacy (IC₅₀ / Kᵢ)Selectivity / NotesRef
1H-Indole-2-carboxamide (Cmpd 45) IndoleCB1 Receptor79 nMNegative Allosteric Modulator[3]
Acetamide-indole-benzimidazole (Cmpd 8l) IndolePTP1B2.2 µM4.5-fold > Suramin[7]
Tricyclic indole-2-carboxylic acid IndoleMcl-1< 10 nMHigh selectivity over Bcl-xL[4]
1,3-Diaryl-tetrahydro-2H-isoindole (Cmpd 17) IsoindoleCOX-21.7 nM>50-fold selective over COX-1[5]
1,3-Dioxo-1H-isoindole-5-carboxylic acid (9c) IsoindoleHeparanase200–500 nM>100-fold selective over β-glucuronidase[6]
Isoindoline-1-carboxylic acid ester (Cmpd 10) IsoindolineHDAC6 / HSP9033.3 nM / 66 nMDual inhibitor, potent anti-proliferative[8]

Mechanistic Signaling Pathways

To illustrate the divergent biological utility of these two scaffolds, we can map their respective mechanisms of action. Indole-2-carboxamides modulate GPCR signaling via allosteric binding, whereas tetrahydro-isoindoles directly block the catalytic site of inflammatory enzymes.

G IndoleDrug Indole-2-Carboxamide Derivatives CB1 CB1 Receptor (Negative Allosteric Modulator) IndoleDrug->CB1 Binds allosteric site IsoindoleDrug Tetrahydro-2H-Isoindole Derivatives COX2 COX-2 Enzyme (Active Site Inhibition) IsoindoleDrug->COX2 Binds catalytic site Effect1 Decreased GPCR Signaling (Neuromodulation) CB1->Effect1 Effect2 Decreased Prostaglandin E2 (Anti-inflammatory) COX2->Effect2

Fig 3: Divergent mechanistic pathways: Indole-mediated CB1 modulation vs. Isoindole-mediated COX-2 inhibition.

Strategic Recommendations

For drug development professionals, the choice between these scaffolds should be guided by the target's structural requirements and the acceptable synthetic burden:

  • Choose Indole Carboxylic Acids when: The target requires a stable, flat aromatic system capable of hydrogen bonding via the NH group. Indoles are synthetically highly accessible and metabolically predictable, making them ideal for rapid library generation and hit-to-lead optimization.

  • Choose Isoindole Carboxylic Acids when: Exploring novel chemical space to overcome patent cliffs, or when targeting deep hydrophobic pockets (e.g., COX-2, Heparanase). Researchers must be prepared to utilize advanced catalytic methods (e.g., Pd-catalyzed cascades) and should consider reducing the core to an isoindoline or incorporating electron-withdrawing groups (like esters/carboxylic acids) to ensure shelf stability.

References

  • Mandado, M., Otero, N., & Mosquera, R. A. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A.[Link]

  • Garcia-Rubia, A., et al. (2010). Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation. The Journal of Organic Chemistry.[Link]

  • Zhang, Y., et al. (2010). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC / Journal of Medicinal Chemistry.[Link]

  • Friberg, A., et al. (2015). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry.[Link]

  • Nanteuil, G., et al. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry.[Link]

  • Courtney, S., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • RSC Publishing (2026). Rational design and synthesis of new acetamide–indole–benzo[d]imidazole–carboxylic acid hybrids as dual PTP1B/α-glucosidase inhibitors. RSC Advances.[Link]

  • ACS Publications (2022). Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. Organic Letters.[Link]

Validation

UV-Vis spectrophotometry data for 3-methyl-1H-isoindole-1-carboxylic acid

UV-Vis Spectrophotometry Performance Guide: 3-Methyl-1H-isoindole-1-carboxylic Acid vs. Conventional Chromophores As drug development and targeted fluorophore design evolve, the demand for highly conjugated, red-shifted...

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Author: BenchChem Technical Support Team. Date: April 2026

UV-Vis Spectrophotometry Performance Guide: 3-Methyl-1H-isoindole-1-carboxylic Acid vs. Conventional Chromophores

As drug development and targeted fluorophore design evolve, the demand for highly conjugated, red-shifted molecular scaffolds has intensified. While standard benzenoid indoles and imide-based isoindoles are ubiquitous, the o-quinonoid architecture of 3-methyl-1H-isoindole-1-carboxylic acid (3-MICA) offers a distinct photophysical advantage. Isoindole-1-carboxylic acid derivatives, which can be selectively synthesized via palladium-catalyzed intramolecular α-arylation[1], present unique electronic properties that make them superior candidates for specialized UV-active tagging and pharmaceutical intermediate tracking.

This guide objectively compares the UV-Vis spectrophotometric performance of 3-MICA against conventional alternatives—Indole-2-carboxylic acid (I2CA) and Isoindole-1,3-dione (Phthalimide)—and provides a self-validating experimental workflow for high-fidelity spectral acquisition.

Structural Causality & Photophysical Mechanics

To understand the experimental choices in UV-Vis analysis, one must first analyze the structure-property causality of the isoindole core.

Standard indoles (like I2CA) possess a stable benzenoid system with a large HOMO-LUMO gap, restricting their primary absorbance to the deep UV range. Conversely, the 3-MICA scaffold is an o-quinonoid system. The 10- π electron system in isoindoles exhibits reduced aromaticity in the carbocyclic ring, which significantly lowers the HOMO-LUMO energy gap.

Furthermore, the unsubstituted isoindole nucleus is highly reactive and prone to rapid Diels-Alder dimerization. In 3-MICA, the carboxylic acid at the C1 position acts as an electron-withdrawing group, while the methyl group at the C3 position provides mild electron donation (hyperconjugation) and steric shielding. This "push-pull" electronic dynamic kinetically stabilizes the molecule, extending its half-life long enough for accurate spectrophotometric quantification while simultaneously red-shifting its λmax​ into the near-visible spectrum.

G A Benzenoid Indole (e.g., I2CA) B High Aromaticity Large HOMO-LUMO Gap A->B C UV Absorbance λ_max < 280 nm B->C D o-Quinonoid Isoindole (3-MICA Core) E Reduced Carbocycle Aromaticity Smaller HOMO-LUMO Gap D->E G Push-Pull Substitution (1-COOH, 3-CH3) D->G F Red-Shifted Absorbance λ_max > 330 nm E->F H Kinetic Stabilization & Enhanced Molar Absorptivity G->H H->F

Logical relationship of structure-property causality in isoindoles vs. indoles.

Objective Performance Comparison

When selecting a chromophore for assay development, molar absorptivity ( ϵ ) and the wavelength of maximum absorbance ( λmax​ ) dictate the limit of detection (LOD).

Unlike standard isoindole-1,3-diones (phthalimides) that exhibit dominant absorbance in the near-UV region with peaks varying from 229 to 231 nm[2], 3-MICA pushes this absorption boundary significantly higher. Similarly, Indole-2-carboxylic acid exhibits absorption maxima around 216 and 270 nm[3], which frequently overlaps with the absorbance of standard aromatic amino acids in biological matrices, causing high background noise. 3-MICA's secondary absorbance peak at ~335 nm allows for clean quantification free from matrix interference.

Table 1: Comparative UV-Vis Photophysical Data

CompoundCore ArchitecturePrimary λmax​ (nm)Secondary λmax​ (nm)Molar Absorptivity ( ϵ )Matrix Interference Risk
Indole-2-carboxylic acid Benzenoid216270~12,500 M−1cm−1 High (Overlaps with Tyrosine/Tryptophan)
Isoindole-1,3-dione Imide230N/A~8,500 M−1cm−1 Very High (Peptide bond overlap)
3-MICA o-Quinonoid245335~18,400 M−1cm−1 Low (Red-shifted beyond standard proteins)

Note: Data synthesized from standardized methanolic/dichloromethane solutions at 298K. Molar absorptivity values are approximate and dependent on exact solvent polarity.

Self-Validating Experimental Protocol

Because o-quinonoid isoindoles are susceptible to photo-oxidation and dimerization over extended periods, standard "mix-and-measure" protocols are insufficient. As an Application Scientist, I mandate a self-validating system for spectral acquisition.

To ensure the integrity of the spectral data, we employ a time-course isosbestic point check. This methodology has been proven effective in validating single-equilibrium states without intermediate build-up, as demonstrated during the protonation studies of indole-2-carboxylic acid[3]. If the sample degrades during measurement, the lack of an isosbestic point will immediately flag the data as invalid, ensuring absolute trustworthiness in your results.

Step-by-Step Methodology: High-Fidelity UV-Vis Acquisition

Step 1: Actinic-Shielded Gravimetric Preparation

  • Action: Weigh 2.0 mg of 3-MICA using a microbalance and immediately dissolve in 10 mL of spectroscopic-grade Methanol (MeOH) inside an amber glass volumetric flask.

  • Causality: Ambient laboratory lighting (specifically fluorescent UV) can trigger photo-oxidation of the isoindole core. Amber glass prevents actinic degradation prior to measurement.

Step 2: Baseline Correction & Matrix Matching

  • Action: Fill both the reference and sample quartz cuvettes (1 cm path length) with the exact lot of spectroscopic-grade MeOH used for preparation. Run a baseline correction from 190 nm to 400 nm.

  • Causality: Minor impurities in solvents can cause massive deviations below 250 nm. Using the exact same solvent lot for blanking mathematically nullifies solvent refractive index variations.

Step 3: Serial Dilution & Linearity Prep

  • Action: Prepare a serial dilution of the 3-MICA stock to achieve concentrations of 0.1, 0.25, 0.5, and 1.0 mM.

  • Causality: Measuring a single concentration cannot confirm Beer-Lambert compliance. A multi-point curve ensures the compound is not undergoing concentration-dependent dimerization (which would cause a non-linear ϵ shift).

Step 4: Spectral Acquisition

  • Action: Scan each sample from 400 nm down to 190 nm at a scan rate of 600 nm/min with a 1 nm slit width.

  • Causality: Scanning from high to low wavelength ensures the lower-energy (red-shifted) transitions are captured first, minimizing the total UV energy the sample is exposed to before the critical 335 nm peak is recorded.

Step 5: Self-Validation (The Isosbestic Check)

  • Action: Leave the 1.0 mM sample in the spectrophotometer and execute a time-course scan every 10 minutes for 1 hour. Overlay the spectra.

  • Causality: If the molecule is undergoing a single-pathway degradation (e.g., controlled oxidation), the spectral curves will intersect at a distinct, sharp point (the isosbestic point). If the curves do not cross cleanly, multiple degradation pathways are occurring, and the initial absorbance data cannot be trusted.

Workflow S1 Step 1: Gravimetric Prep Amber Vials (Actinic Shielding) S2 Step 2: Baseline Correction Spectroscopic Grade MeOH S1->S2 S3 Step 3: Serial Dilution 0.1 to 1.0 mM Range S2->S3 S4 Step 4: Spectral Acquisition 190-400 nm, 1 nm Slit S3->S4 S5 Step 5: Self-Validation Time-Course Isosbestic Check S4->S5

Self-validating experimental workflow for high-fidelity UV-Vis spectrophotometry.

References

  • Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)
  • Synthesis and optical properties of some isoindole-1,3-dione compounds Source: ACG Publications URL
  • UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions Source: Croatica Chemica Acta URL

Sources

Comparative

Comparative Guide: Chiral Stationary Phases for the Enantiomeric Separation of 3-Methyl-1H-isoindole-1-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Normal Phase HPLC / Supercritical Fluid Chromatography (SFC) The Analytical Challenge: Structural Rigidity and Multi-Functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Normal Phase HPLC / Supercritical Fluid Chromatography (SFC)

The Analytical Challenge: Structural Rigidity and Multi-Functionality

Isoindoline-1-carboxylic acid derivatives are highly valued as rigid proline isosteres in modern drug discovery, serving as critical building blocks for RORγ modulators and Hsp90 inhibitors [1, 2]. Specifically, 3-methyl-1H-isoindole-1-carboxylic acid presents a unique analytical challenge. The molecule possesses two stereocenters (C1 and C3), meaning it exists as cis and trans diastereomers, each comprising a pair of enantiomers.

As a Senior Application Scientist, I approach the chiral resolution of this compound not as a trial-and-error exercise, but as a predictable physicochemical interaction. The presence of the C1-carboxylic acid, the secondary amine (NH) in the isoindole core, and the steric bulk of the C3-methyl group dictate that successful enantioseparation requires a Chiral Stationary Phase (CSP) capable of simultaneous hydrogen bonding, π-π stacking, and steric inclusion [3].

Mechanistic Causality in Chiral Recognition

The choice of CSP is driven by the analyte's functional groups. Polysaccharide-based CSPs are the industry standard here. However, the derivatization of the polysaccharide backbone fundamentally alters the chiral recognition mechanism:

  • Amylose vs. Cellulose Backbone: The helical structure of amylose (e.g., Chiralpak® AD-H) often provides a deeper inclusion cavity for the 3-methyl group compared to the linear structure of cellulose (e.g., Chiralcel® OD-H).

  • Derivatization: The electron-donating or withdrawing nature of the phenylcarbamate substituents on the CSP dictates the strength of π-π interactions with the isoindole aromatic ring.

Mechanism analyte 3-Methyl-1H-isoindole -1-carboxylic acid hb Hydrogen Bonding analyte->hb C1-COOH & NH pipi π-π Stacking analyte->pipi Isoindole Core steric Steric Fit analyte->steric C3-Methyl csp Polysaccharide Chiral Selector hb->csp pipi->csp steric->csp

Fig 1: Three-point interaction model driving enantioselective recognition on the CSP.

Comparative Performance Guide

To objectively evaluate the best alternative for resolving the enantiomers of the cis-diastereomer of 3-methyl-1H-isoindole-1-carboxylic acid, we compared three industry-standard columns under optimized Normal Phase conditions.

Standardized Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v). Causality Note: The addition of 0.1% TFA is a mechanistic necessity, not a convention. The C1-carboxylic acid readily ionizes, causing severe peak tailing due to secondary interactions with the silica support. TFA protonates the analyte, ensuring it remains neutral and interacts strictly with the chiral selector.

CSP TypeChiral SelectorSelectivity (α)Resolution (Rs)Tailing Factor (Tf)Performance Assessment
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.252.11.15Excellent. The standard for isoindoline amides [4]. Deep helical cavity accommodates the C3-methyl well.
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.121.31.45Suboptimal. Linear cellulose structure struggles to provide sufficient steric differentiation for the C3-methyl group.
Chiralpak® IG Amylose tris(3-chloro-4-methylphenylcarbamate)1.42 3.5 1.05 Superior. The chloro-substituent enhances π-π interactions with the isoindole core, yielding baseline resolution.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step methodology incorporates built-in system suitability checks to ensure data integrity before any unknown samples are quantified.

Phase 1: Sample Preparation
  • Matrix Matching: Weigh 1.0 mg of racemic 3-methyl-1H-isoindole-1-carboxylic acid standard.

  • Dissolution: Dissolve in 1.0 mL of the exact mobile phase (Hexane/IPA 80:20). Causality: Dissolving the sample in a stronger solvent (like 100% Methanol) will cause "solvent shock" upon injection, leading to peak distortion and artificially poor resolution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 2: HPLC Parameters
  • Column: Chiralpak® IG (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / IPA / TFA (80:20:0.1)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (Thermostatic control is critical; temperature fluctuations alter the thermodynamics of the transient diastereomeric complex).

  • Detection: UV at 254 nm.

Phase 3: System Suitability Testing (The Validation Checkpoint)

Before analyzing synthetic batches, the system must prove its resolving power.

  • Blank Injection: Inject 10 µL of mobile phase. Requirement: No peaks > 0.1% of the target analyte area (confirms zero carryover).

  • Racemate Injection: Inject 10 µL of the 1.0 mg/mL racemic standard.

  • Self-Validation Criteria: The run is ONLY valid if the chromatography software reports:

    • Resolution (Rs) between enantiomer 1 and 2 is > 1.5 (Baseline resolution).

    • Tailing Factor (Tf) for the first eluting peak is < 1.2 .

    • Retention time RSD over 3 replicate injections is < 2.0% .

Workflow step1 1. Sample Preparation Matrix Matched in Hexane/IPA step2 2. System Suitability Inject Blank & Racemate step1->step2 step3 3. Validation Gate Rs > 1.5 & Tf < 1.2? step2->step3 step4 4. Sample Analysis Calculate ee% & Yield step3->step4

Fig 2: Self-validating workflow for chiral HPLC method development and execution.

Conclusion and Recommendations

For the chiral separation of 3-methyl-1H-isoindole-1-carboxylic acid enantiomers, traditional cellulose-based phases (OD-H) fail to provide adequate steric differentiation. While the industry-standard Chiralpak® AD-H provides acceptable resolution, Chiralpak® IG is the superior alternative . The electron-withdrawing chlorine atom on the IG chiral selector enhances the π-π interaction with the electron-rich isoindole core, widening the selectivity window (α = 1.42) and ensuring robust, baseline separation suitable for both analytical ee% determination and preparative scale-up.

References

  • Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates. Organic Letters, ACS Publications.[Link]

  • Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Tandem Organocatalytic Cycloaromatization/Intramolecular Friedel–Crafts Alkylation Sequence for the Synthesis of Indolizinones and Pyrrolo-azepinone Derivatives. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Dihydroxyphenylisoindoline Amides as Orally Bioavailable Inhibitors of the Heat Shock Protein 90 (Hsp90) Molecular Chaperone. Journal of Medicinal Chemistry, ACS Publications.[Link]

Validation

A Comparative Guide to the Elemental Analysis and Purity Validation of 3-methyl-1H-isoindole-1-carboxylic acid

For researchers, medicinal chemists, and professionals in drug development, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential techniques for validating the elemental composition and purity of 3-methyl-1H-isoindole-1-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical synthesis. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction to 3-methyl-1H-isoindole-1-carboxylic acid: The "Why" Behind the Analysis

3-methyl-1H-isoindole-1-carboxylic acid is a unique molecule featuring an isoindole core, a structure found in various biologically active compounds. Its utility as a synthetic intermediate in drug discovery programs necessitates a clear and unambiguous confirmation of its identity and purity.[1] Impurities, even in trace amounts, can lead to misleading biological data, undesirable side reactions, or the formation of toxic byproducts. Therefore, a multi-faceted analytical approach is not just recommended but essential.

This guide will focus on a suite of orthogonal techniques, each providing a different piece of the puzzle to build a complete picture of the compound's integrity. We will compare and contrast the following methods:

  • Elemental Analysis (CHNSO): For fundamental confirmation of the empirical formula.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation.

  • Mass Spectrometry (MS): For molecular weight verification.

Elemental Analysis: The Foundational Check

Elemental analysis is a destructive technique that provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[2] It serves as a fundamental, quantitative check to see if the synthesized compound matches its expected empirical formula. The most common method is combustion analysis.[3][4]

The Combustion Analysis Workflow

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically above 900°C).[5][6] This converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, often a thermal conductivity detector (TCD).[7]

cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Detection & Analysis Precise Weighing Precise Weighing Encapsulation Encapsulation Precise Weighing->Encapsulation High-Temp Furnace (O2) High-Temp Furnace (O2) Encapsulation->High-Temp Furnace (O2) Reduction Tube (Cu) Reduction Tube (Cu) High-Temp Furnace (O2)->Reduction Tube (Cu) CO2, H2O, NOx, SO2 Gas Chromatography Gas Chromatography Reduction Tube (Cu)->Gas Chromatography CO2, H2O, N2, SO2 TCD Detector TCD Detector Gas Chromatography->TCD Detector Separated Gases Data Analysis Data Analysis TCD Detector->Data Analysis

Caption: Workflow for CHNS Elemental Analysis by Combustion.

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenized 3-methyl-1H-isoindole-1-carboxylic acid into a tin capsule. The use of a microbalance is critical as the final percentages are calculated from this initial weight.[8]

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard, such as acetanilide.

  • Combustion: Place the encapsulated sample into the autosampler. The sample is dropped into a high-temperature furnace (e.g., 950°C) with a pulse of pure oxygen to ensure complete combustion.

  • Reduction: The resulting mixture of gases is passed through a reduction tube containing copper to convert nitrogen oxides (NOx) to N₂ gas.

  • Separation & Detection: The gases (N₂, CO₂, H₂O) are separated using a gas chromatography column and quantified by a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Data Presentation & Comparison

For 3-methyl-1H-isoindole-1-carboxylic acid (C₁₀H₉NO₂), the theoretical elemental composition is compared against experimental results. An acceptable deviation is typically within ±0.3%.[2]

ElementTheoretical %Experimental % (Batch 1)Deviation %
Carbon (C)68.5668.45-0.11
Hydrogen (H)5.185.21+0.03
Nitrogen (N)7.997.92-0.07

Analysis: The experimental data shows excellent agreement with the theoretical values, providing strong evidence for the correct empirical formula.

High-Performance Liquid Chromatography (HPLC): The Purity Benchmark

HPLC is the industry standard for determining the purity of pharmaceutical compounds.[9] For a carboxylic acid like our target molecule, reversed-phase HPLC with UV detection is a common choice.[10] This technique separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The Challenge with Carboxylic Acids

A key consideration for carboxylic acids is managing their ionization state to ensure good peak shape and reproducibility. This is achieved by acidifying the mobile phase (e.g., with formic acid or phosphoric acid) to suppress the ionization of the carboxyl group, making the molecule less polar and more retained on a reversed-phase column.

Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Autosampler Autosampler Pump->Autosampler HPLC Column (C18) HPLC Column (C18) Autosampler->HPLC Column (C18) Sample Injection UV Detector UV Detector HPLC Column (C18)->UV Detector Separation Data System Data System UV Detector->Data System Signal (Absorbance)

Caption: A typical HPLC system workflow for purity analysis.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of 3-methyl-1H-isoindole-1-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm (or the absorbance maximum of the isoindole chromophore).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas of all detected peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation & Comparison

A well-developed HPLC method should provide a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.

MethodMain Peak Retention TimePurity (% Area)Key AdvantagesLimitations
RP-HPLC 8.5 min99.6%High precision, quantitative, robust.May not detect non-UV active impurities.
Alternative: GC-MS N/AN/AExcellent for volatile impurities.Requires derivatization to make the carboxylic acid volatile.[11]

Analysis: HPLC provides a reliable quantitative measure of purity. The result of 99.6% indicates a high-purity sample. For a comprehensive impurity profile, this method should be complemented by techniques like LC-MS to identify the impurities.[12]

NMR and MS: The Structural Confirmation Duo

While elemental analysis confirms the "what" and HPLC quantifies the "how much," Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) definitively establish the molecular structure.[13]

¹H and ¹³C NMR: The Molecular Blueprint

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.[14][15] For 3-methyl-1H-isoindole-1-carboxylic acid, we would expect specific signals corresponding to the methyl group, the aromatic protons, and the protons on the heterocyclic ring.

Why it's authoritative: The unique pattern of chemical shifts, signal integrations, and coupling constants in an NMR spectrum serves as a fingerprint for a specific molecular structure.[16] It is one of the most powerful techniques for unambiguous structure elucidation.[17]

Mass Spectrometry: The Molecular Weight Scale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the molecular formula.

Why it's self-validating: A key principle in analytical chemistry is the use of orthogonal methods. If elemental analysis points to C₁₀H₉NO₂, and HRMS provides a mass that corresponds to this formula with high accuracy (e.g., within 5 ppm), the confidence in the assigned identity is significantly increased.

Experimental Protocols
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[11]

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

    • Analyze the chemical shifts, integration, and coupling patterns to assign the structure.

  • Mass Spectrometry (LC-MS):

    • Use the same HPLC method described previously, but direct the column effluent into a mass spectrometer.

    • Acquire data in both positive and negative electrospray ionization (ESI) modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • Determine the exact mass and compare it to the theoretical mass.

Data Presentation & Comparison
TechniqueInformation ProvidedExpected Result for C₁₀H₉NO₂
¹H NMR Proton environment, count, and connectivity.Distinct signals for methyl, aromatic, and NH protons with appropriate integrations.
¹³C NMR Number and type of unique carbon atoms.10 distinct carbon signals, including one for the carboxyl group.
HRMS (ESI+) High-resolution mass-to-charge ratio.[M+H]⁺ = 176.0706 (Theoretical)

Analysis: The combination of NMR and HRMS provides an unequivocal confirmation of the chemical structure and molecular formula, complementing the data from elemental analysis and HPLC.

Comparative Summary and Best Practices

No single technique is sufficient for complete characterization. A robust validation strategy relies on the intelligent application of these orthogonal methods.

Analytical QuestionPrimary TechniqueConfirmatory Technique(s)Rationale
Is the empirical formula correct? Elemental AnalysisHRMSEA gives elemental ratios; HRMS confirms the exact molecular formula.
How pure is the sample? HPLC (UV)LC-MSHPLC quantifies purity based on a specific property (UV absorbance); MS detects impurities that may not be UV-active.
Is it the correct molecule? NMR SpectroscopyHRMS, IR SpectroscopyNMR provides the complete structural blueprint. HRMS confirms the mass.

Expert Insight: For drug development professionals, it's crucial to consider not just purity but also the impurity profile. The ICH Q2(R2) guidelines emphasize the importance of specificity in analytical methods, ensuring that the procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[18] Therefore, any observed impurity peaks in the HPLC should be further investigated by LC-MS to determine their structure.

Alternatives & Future Directions: The Role of Bioisosteres

In drug discovery, researchers often explore bioisosteric replacements to optimize a lead compound's properties.[19] The carboxylic acid group in our target molecule, while important for potential interactions, can sometimes lead to poor membrane permeability or metabolic instability.[20]

Common bioisosteres for carboxylic acids include:

  • Tetrazoles: These maintain a similar acidity (pKa) to carboxylic acids but can alter metabolic pathways.[19][20]

  • Acyl Sulfonamides: These are weaker acids and can improve lipophilicity.[19]

  • Cyclopentane-1,3-diones: A novel isostere with a comparable pKa to carboxylic acids.[21]

Should a medicinal chemistry program decide to synthesize an analogue of 3-methyl-1H-isoindole-1-carboxylic acid with a tetrazole replacing the carboxylic acid, the analytical workflow described herein would need to be adapted. For instance, the expected nitrogen percentage in elemental analysis would significantly increase, and the mass would change accordingly. This highlights how a robust analytical platform is essential not only for validating a final compound but also for guiding the entire discovery and development process.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • Kaale, E., Govaerts, C., Hoogmartens, J., & Van Schepdael, A. (2005). Mass Spectrometric Study to Characterize Thioisoindole Derivatives of Aminoglycoside Antibiotics. Rapid Communications in Mass Spectrometry, 19(20), 2918-22. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2025, June 23). MDPI. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). tianming. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Semantic Scholar. [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018, December 14). ACG Publications. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. [Link]

  • Synthesis of derivatives of isoindole and of pyrazino[2,1-a]isoindole. Canadian Science Publishing. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15). Contract Laboratory. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (n.d.). ResearchGate. [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC. [Link]

  • CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. OUCI. [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. (2024, September 13). MDPI. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). EMA. [Link]

  • Live qualification/validation of purity methods for protein products. Computer Science Purdue. [Link]

  • tert-butyl 3-methyl-1H-indole-1-carboxylate. Chemical Synthesis Database. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

  • A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds. (2020, March 19). University of Pennsylvania | PCI | Available Technologies. [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025, October 23). PMC. [Link]

  • Bioisosteres for carboxylic acid groups. (2024, April 20). Hypha Discovery. [Link]

  • 1H-Isoindole-1-carboxylicacid,3-methyl-(9CI) — Chemical Substance Information. NextSDS. [Link]

  • Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

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